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  • Product: 1-(4-Butoxyphenyl)ethanone
  • CAS: 5736-89-0

Core Science & Biosynthesis

Foundational

1-(4-Butoxyphenyl)ethanone CAS number 5736-89-0

An In-depth Technical Guide to 1-(4-Butoxyphenyl)ethanone (CAS No. 5736-89-0) Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 1-(4-Butoxyphenyl)ethanone, a k...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Butoxyphenyl)ethanone (CAS No. 5736-89-0)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(4-Butoxyphenyl)ethanone, a key chemical intermediate with significant applications in synthetic chemistry and drug development. We will delve into its fundamental physicochemical properties, explore its primary synthesis route via Friedel-Crafts acylation with a detailed mechanistic explanation, and present robust analytical methodologies for its characterization and quality control. Furthermore, this guide will illuminate its applications as a versatile building block in the synthesis of pharmacologically active molecules and outline essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this compound.

Introduction and Physicochemical Profile

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone characterized by a butoxy group and an acetyl group attached to a benzene ring at the para position.[1] This structure makes it a valuable intermediate, offering multiple reactive sites for further chemical modification. The butoxy group significantly influences the molecule's lipophilicity, a critical parameter in drug design, while the ketone functionality serves as a versatile handle for a wide array of chemical transformations.

Core Properties

A summary of the essential physicochemical properties of 1-(4-Butoxyphenyl)ethanone is presented below, compiled from authoritative chemical databases.[1][2][3][4]

PropertyValueSource
CAS Number 5736-89-0[1]
Molecular Formula C₁₂H₁₆O₂[1][2]
Molecular Weight 192.25 g/mol [1]
IUPAC Name 1-(4-butoxyphenyl)ethanone[1]
Synonyms 4'-Butoxyacetophenone, p-Butoxyacetophenone[1][3][5]
Appearance Colorless to light yellow liquid or solid[6]
Melting Point 25-27 °C[2]
Boiling Point 302-304 °C (lit.)[2]
Density 1.017 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.531 (lit.)[2]
Flash Point >110 °C (>230 °F)[2]

Synthesis Pathway and Mechanistic Insight: Friedel-Crafts Acylation

The most common and industrially scalable method for synthesizing 1-(4-Butoxyphenyl)ethanone is the Friedel-Crafts acylation of butoxybenzene.[7] This electrophilic aromatic substitution reaction involves the introduction of an acyl group (in this case, an acetyl group) onto the aromatic ring of butoxybenzene.

The choice of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is critical. The catalyst's role is to generate a highly reactive electrophile, the acylium ion, from an acylating agent like acetyl chloride or acetic anhydride.[7][8] The butoxy group is an ortho-, para-directing activator; however, due to steric hindrance from the bulky butoxy group, the para-substituted product, 1-(4-Butoxyphenyl)ethanone, is the major product formed.

Reaction Mechanism

The mechanism proceeds through three primary steps:

  • Generation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the acylating agent (acetyl chloride), leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺). This ion is a potent electrophile.[7]

  • Electrophilic Attack: The π-electron system of the butoxybenzene ring attacks the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[7]

  • Deprotonation and Aromaticity Restoration: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon atom bearing the new acetyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product.[8]

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcCl Acetyl Chloride (CH₃COCl) Acylium Acylium Ion [CH₃C=O]⁺ + [AlCl₄]⁻ AcCl->Acylium Coordination & Cleavage AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium Butoxybenzene Butoxybenzene SigmaComplex Sigma Complex (Arenium Ion) Butoxybenzene->SigmaComplex Attack Acylium_ref Acylium Ion Acylium_ref->SigmaComplex FinalProduct 1-(4-Butoxyphenyl)ethanone Catalyst_Regen HCl + AlCl₃ FinalProduct->Catalyst_Regen Byproducts SigmaComplex_ref Sigma Complex SigmaComplex_ref->FinalProduct [AlCl₄]⁻ abstracts H⁺

Caption: Mechanism of Friedel-Crafts Acylation for synthesizing 1-(4-Butoxyphenyl)ethanone.

Laboratory Synthesis Protocol

This protocol describes a self-validating system for the synthesis of 1-(4-Butoxyphenyl)ethanone.

  • Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to handle evolved HCl). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and an inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: Add butoxybenzene (1.0 eq) to the dropping funnel. Separately, prepare a solution of acetyl chloride (1.1 eq) in DCM.

  • Acylation: Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C. After the addition is complete, add the butoxybenzene dropwise over 1 hour.

  • Reaction Monitoring (QC): Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the butoxybenzene starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield a clear oil or low-melting solid.

  • Validation: Confirm product identity and purity using the analytical methods described in the next section. Expected yield: 80-90%.

Structural Elucidation and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 1-(4-Butoxyphenyl)ethanone.

Spectroscopic Data

The following table summarizes the expected spectral data for structural confirmation.

TechniqueExpected Peaks / SignalsInterpretation
¹H NMR (CDCl₃, 400 MHz)δ ~7.9 (d, 2H), ~6.9 (d, 2H), ~4.0 (t, 2H), ~2.5 (s, 3H), ~1.8 (m, 2H), ~1.5 (m, 2H), ~1.0 (t, 3H)Aromatic protons adjacent to C=O (d), aromatic protons adjacent to O-CH₂ (d), O-CH₂ protons (t), CO-CH₃ protons (s), O-CH₂-CH₂ protons (m), CH₂-CH₃ protons (m), terminal CH₃ protons (t).
IR Spectroscopy (Neat)~1680 cm⁻¹ (strong), ~1605, 1575 cm⁻¹ (medium), ~1260 cm⁻¹ (strong), ~2960-2870 cm⁻¹ (medium)C=O (ketone) stretch, C=C (aromatic) stretches, C-O (ether) stretch, C-H (aliphatic) stretches.[1]
Mass Spectrometry (EI)m/z 192 (M⁺), 177, 135 (base peak)Molecular ion, loss of CH₃, loss of C₄H₉O (butoxy group).

Note: NMR chemical shifts (δ) are approximate and can vary slightly based on solvent and instrument.

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of synthesized compounds and for pharmacokinetic studies.[5]

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Prepare Sample (1 mg/mL in Mobile Phase) MobilePhase 2. Prepare Mobile Phase (e.g., Acetonitrile:Water) Sample->MobilePhase Degas 3. Degas Mobile Phase (Sonication/Vacuum) MobilePhase->Degas Equilibrate 4. Equilibrate Column (e.g., C18 column) Inject 5. Inject Sample (e.g., 10 µL) Equilibrate->Inject Run 6. Isocratic/Gradient Elution Inject->Run Detect 7. UV Detection (e.g., at 254 nm) Run->Detect Integrate 8. Integrate Peaks Calculate 9. Calculate Purity (% Area) Integrate->Calculate

Caption: Standard workflow for purity analysis of 1-(4-Butoxyphenyl)ethanone by HPLC.

Step-by-Step HPLC Protocol:

  • Column: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[5] For Mass-Spec compatibility, formic acid can be used instead of phosphoric acid.[5] A common starting point is 60:40 (v/v) Acetonitrile:Water.

  • Flow Rate: Set a flow rate of 1.0 mL/min.

  • Detection: Monitor the eluent using a UV detector at a wavelength of 254 nm or 275 nm, where the aromatic ketone shows strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection: Inject 10-20 µL of the sample.

  • Data Analysis: The purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for drug development applications.[9]

Applications in Research and Drug Development

The molecular architecture of 1-(4-Butoxyphenyl)ethanone makes it an attractive starting material for the synthesis of biologically active compounds. Acetophenone derivatives, in general, are recognized as important precursors in the synthesis of various drugs.[10]

  • Scaffold for Bioactive Molecules: The compound serves as a scaffold that can be elaborated into more complex structures. The ketone can be reduced to an alcohol, converted to an oxime, or used in condensation reactions (e.g., chalcone synthesis) to build larger molecular frameworks.[11]

  • Modulation of Pharmacokinetic Properties: The n-butoxy group provides a degree of lipophilicity that can be advantageous for membrane permeability and oral bioavailability of derivative drug candidates.

  • Intermediate for API Synthesis: It is a key starting material for various active pharmaceutical ingredients (APIs). While specific public-domain examples directly linking this compound to a marketed drug are sparse, its structural motifs are present in many classes of compounds investigated for antimicrobial, anti-inflammatory, and cytotoxic activities.[12][13] For instance, related acetophenone derivatives are key starting materials for antipsychotic drugs like Iloperidone.[14]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling 1-(4-Butoxyphenyl)ethanone.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:[1]

Hazard ClassGHS StatementPrecautionary Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P317
Respiratory IrritationH335: May cause respiratory irritationP261, P271, P304+P340, P319
Recommended Handling and Storage
  • Handling: Handle in a well-ventilated area or a chemical fume hood. Wear suitable protective clothing, including gloves and safety goggles.[2] Avoid contact with skin and eyes and avoid breathing vapors.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The material may be sent to a licensed chemical destruction plant.

Conclusion

1-(4-Butoxyphenyl)ethanone (CAS: 5736-89-0) is a fundamentally important chemical intermediate with a well-defined synthesis and clear analytical profile. Its utility is primarily driven by its versatile chemical structure, which allows for straightforward modification into more complex molecules. For professionals in drug discovery and development, this compound represents a valuable building block for creating novel therapeutic agents, offering a desirable balance of reactivity and lipophilicity. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in a research and development setting.

References

  • Ethanone, 1-(4-butoxyphenyl)- - ChemBK. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-butoxyphenyl)- | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ethanone, 1-(4-butoxyphenyl)- - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • 1-[4-(Tert-butoxy)phenyl]ethan-1-one - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ethanone, 1-(4-butylphenyl)- | C12H16O | CID 123470 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

  • EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process - Google Patents. (n.d.).
  • Friedel-Crafts Acylation - YouTube. (2018, November 13). Professor Dave Explains. Retrieved from [Link]

  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. (2020, May 30). Retrieved from [Link]

  • GB1094417A - Method of producing 1-(4 methoxy-phenyl)- butanone - Google Patents. (n.d.).
  • friedel-crafts acylation of benzene - Chemguide. (n.d.). Retrieved from [Link]

  • III Analytical Methods - Japan Ministry of the Environment. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-ethoxyphenyl)- - NIST WebBook. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-ethoxyphenyl)- - NIST WebBook. (n.d.). Retrieved from [Link]

  • 1-(4-Butoxyphenyl)ethanone, 98%+ Purity, C12H16O2, 100 grams - CP Lab Safety. (n.d.). Retrieved from [Link]

  • Crystal Structures of Novel Phenyl Fulgides - MDPI. (n.d.). Retrieved from [Link]

  • Resiniferatoxin - Wikipedia. (n.d.). Retrieved from [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone - ResearchGate. (n.d.). Retrieved from [Link]

  • Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells - MDPI. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-ethylphenyl)- - NIST WebBook. (n.d.). Retrieved from [Link]

  • 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ethanone, 1-(4-methylphenyl)- - NIST WebBook. (n.d.). Retrieved from [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - MDPI. (n.d.). Retrieved from [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities - PMC - NIH. (2024, May 10). Retrieved from [Link]

  • Introduction to IR Spectroscopy. Ketones - YouTube. (2012, October 10). Retrieved from [Link]

  • (PDF) 1-(2,4-dihydroxyphenyl)-1-ethanone hydrazone derivatives as notable butyrylcholinesterase inhibitors - ResearchGate. (2019, March 2). Retrieved from [Link]

  • Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity - Bentham Science Publisher. (n.d.). Retrieved from [Link]

  • 1-Butanone, 1-(4-hydroxyphenyl)- - NIST WebBook. (n.d.). Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physical Properties of 4'-Butoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals Introduction 4'-Butoxyacetophenone, a substituted aromatic ketone, is a compound of increasing interest within the realms of organic synthesis, medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Butoxyacetophenone, a substituted aromatic ketone, is a compound of increasing interest within the realms of organic synthesis, medicinal chemistry, and materials science. Its molecular structure, characterized by a butyoxy group and a ketone functional group attached to a benzene ring, imparts a unique combination of properties that make it a versatile intermediate and target molecule. Understanding the fundamental physical properties of 4'-Butoxyacetophenone is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of these properties, supported by experimental protocols and theoretical considerations, to empower researchers in their scientific endeavors.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical characteristics of a compound is the bedrock of its application. The properties of 4'-Butoxyacetophenone are summarized below.

PropertyValueSource(s)
CAS Number 5736-89-0[1]
Molecular Formula C₁₂H₁₆O₂[2][3]
Molecular Weight 192.25 g/mol [2]
Appearance White or colorless to almost white or almost colorless powder, lump, or clear liquid. It is described as a low melting solid with a sweet odor.[1][3]
Melting Point 25-27 °C[1]
Boiling Point 302-304 °C (lit.)[1][2][4]
Density 1.017 g/mL at 25 °C (lit.)[1][2][4]
Refractive Index (n20/D) 1.531 (lit.)[1][2][4]
Solubility Very faint turbidity in Methanol. The product is insoluble and sinks in water.[1][3]
Flash Point >230 °F (>110 °C)[1][4]
Structural Elucidation: The Foundation of Physical Behavior

The physical properties of 4'-Butoxyacetophenone are a direct consequence of its molecular architecture. The presence of the polar carbonyl group (C=O) and the ether linkage (-O-) introduces polarity, while the butyl chain and the aromatic ring contribute to its nonpolar character. This amphipathic nature governs its solubility and intermolecular interactions.

Sources

Foundational

An In-depth Technical Guide to 1-(4-Butoxyphenyl)ethanone: Physicochemical Characterization and Analytical Methodologies

This technical guide provides a comprehensive overview of 1-(4-butoxyphenyl)ethanone, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this docum...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(4-butoxyphenyl)ethanone, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound and outlines validated analytical methodologies for its characterization and quality control. The insights provided herein are grounded in established scientific principles to ensure technical accuracy and reproducibility.

Introduction and Molecular Characteristics

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone with significant applications in organic synthesis. Its molecular structure, consisting of a butoxy group and an acetyl group attached to a benzene ring, imparts specific chemical and physical properties that are critical to its function and analysis. A thorough understanding of its molecular weight and other physicochemical parameters is fundamental for its use in research and development.

The molecular formula for 1-(4-butoxyphenyl)ethanone is C12H16O2.[1][2][3] Its structure dictates its reactivity and is the basis for the analytical techniques described in this guide.

Molecular Structure of 1-(4-Butoxyphenyl)ethanone

1-(4-Butoxyphenyl)ethanone C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O_butoxy O C3->O_butoxy C5 C C4->C5 C6 C C5->C6 C6->C1 C_acetyl C C6->C_acetyl O_acetyl O C_acetyl->O_acetyl CH3_acetyl CH3 C_acetyl->CH3_acetyl CH2_1 CH2 O_butoxy->CH2_1 CH2_2 CH2 CH2_1->CH2_2 CH2_3 CH2 CH2_2->CH2_3 CH3_butoxy CH3 CH2_3->CH3_butoxy

Caption: 2D structure of 1-(4-Butoxyphenyl)ethanone.

Physicochemical Properties

A precise understanding of the physicochemical properties of 1-(4-butoxyphenyl)ethanone is paramount for its handling, formulation, and analysis. The molecular weight, a fundamental property, has been determined to be approximately 192.25 g/mol .[1][4] This value is a cornerstone for all stoichiometric calculations and analytical quantifications.

PropertyValueSource
Molecular Weight 192.25 g/mol [1]
Molecular Formula C12H16O2[1]
CAS Number 5736-89-0[1]
Melting Point 25-27 °C[5]
Boiling Point 127-133 °C @ 3 Torr[3]
Density 1.0±0.1 g/cm³[3]
Flash Point 129.5±13.9 °C[3]
Refractive Index 1.496[3]

Analytical Methodologies for Characterization

The structural elucidation and purity assessment of 1-(4-butoxyphenyl)ethanone rely on a combination of spectroscopic and chromatographic techniques. The choice of method is dictated by the specific analytical goal, whether it be identity confirmation, impurity profiling, or quantitative analysis.

Spectroscopic Analysis Workflow

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-(4-butoxyphenyl)ethanone.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation Sample 1-(4-Butoxyphenyl)ethanone NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(4-butoxyphenyl)ethanone. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Obtain the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the protons to the molecular structure. The spectrum is expected to show signals corresponding to the aromatic protons, the methylene protons of the butoxy group, the methyl protons of the butoxy group, and the methyl protons of the acetyl group.

¹³C NMR Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing and Interpretation: Process the data and assign the observed carbon signals to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 1-(4-butoxyphenyl)ethanone will exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-O-C stretch of the ether linkage.[1]

Protocol:

  • Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption peaks. A strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group, and bands in the region of 1250-1000 cm⁻¹ correspond to the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly powerful technique for both separation and identification.[1]

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.

  • MS Detection: The eluent from the GC is introduced into the mass spectrometer. Acquire the mass spectrum in electron ionization (EI) mode.

  • Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can be analyzed to further confirm the structure.

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 1-(4-butoxyphenyl)ethanone and for quantitative analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile method for the analysis of moderately polar compounds like 1-(4-butoxyphenyl)ethanone.

Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and resolution.[6]

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase to prepare a stock solution. Further dilute to create working standards and a sample solution for analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 275 nm).

  • Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak. For quantitative analysis, a calibration curve should be constructed using standards of known concentrations.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds like 1-(4-butoxyphenyl)ethanone.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., acetone or hexane).

  • Chromatographic Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase.

    • Carrier Gas: Helium or nitrogen at a constant flow rate.

    • Injector and Detector Temperature: Typically set at 250 °C.

    • Oven Temperature Program: A temperature gradient program is often used to ensure good separation and peak shape.

  • Data Analysis: Similar to HPLC, purity can be assessed by area percentage, and quantification can be performed using a calibration curve.

Conclusion

The reliable characterization of 1-(4-butoxyphenyl)ethanone is crucial for its successful application in research and industry. This guide has provided a detailed overview of its key physicochemical properties and has outlined robust analytical methodologies for its structural elucidation and purity assessment. By employing the spectroscopic and chromatographic techniques described herein, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate. The protocols provided are intended to serve as a starting point, and optimization may be necessary depending on the specific instrumentation and analytical requirements.

References

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. Substance Registry Services. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(Tert-butoxy)phenyl]ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

1-(4-Butoxyphenyl)ethanone structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Butoxyphenyl)ethanone Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded walkthrough for the definitive s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Butoxyphenyl)ethanone

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded walkthrough for the definitive structure elucidation of 1-(4-Butoxyphenyl)ethanone. Designed for researchers and drug development professionals, this document moves beyond rote procedural descriptions to explore the underlying scientific rationale, ensuring that the process is not only followed but fundamentally understood. We will employ a multi-spectroscopic approach, integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a self-validating structural hypothesis.

Strategic Framework: A Logic-Driven Approach to Elucidation

The unambiguous determination of a chemical structure is the bedrock of chemical research and development. For a molecule like 1-(4-Butoxyphenyl)ethanone, a compound with potential applications in organic synthesis and materials science, structural certainty is paramount. Our strategy is not a linear checklist but an integrated, cyclical process of hypothesis and verification. Data from one technique informs and validates the interpretation of another, creating a robust, self-consistent structural proof.

The diagram below illustrates our integrated analytical workflow. Each spectroscopic method provides a unique piece of the structural puzzle, and their convergence provides the high-confidence solution.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Carbon-Hydrogen Framework cluster_2 Phase 3: Final Structure Confirmation MS Mass Spectrometry (MS) Determines: Molecular Weight & Formula C13_NMR ¹³C NMR Spectroscopy Determines: Unique Carbon Environments MS->C13_NMR Provides Molecular Formula (Constraint for NMR) Confirmation Integrated Data Analysis Confirms: Complete, Unambiguous Structure MS->Confirmation Confirms Mass IR Infrared (IR) Spectroscopy Identifies: Key Functional Groups H1_NMR ¹H NMR Spectroscopy Determines: Unique Proton Environments & Connectivity IR->H1_NMR Confirms Functional Groups (Aids Peak Assignment) IR->Confirmation Confirms Functional Groups C13_NMR->H1_NMR Cross-verifies C-H framework C13_NMR->Confirmation Defines Carbon Skeleton H1_NMR->Confirmation Defines H-H Connectivity

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Expertise & Rationale: Mass spectrometry is our starting point because it provides the most fundamental piece of information: the molecular weight and, by extension, the molecular formula. This data acts as a crucial constraint for interpreting all subsequent spectroscopic results. We will use Electron Ionization (EI) for its ability to produce a clear molecular ion peak and a reproducible fragmentation pattern that offers preliminary structural clues.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 1-(4-Butoxyphenyl)ethanone in 1 mL of a volatile solvent like dichloromethane or methanol.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy.

  • Injection: Introduce the sample into the ion source via direct infusion or a GC inlet at a flow rate of 5-10 µL/min.

  • Ionization: Utilize a standard electron energy of 70 eV to induce ionization and fragmentation.

  • Analysis: Acquire the mass spectrum over a range of m/z 40-300 to ensure capture of the molecular ion and significant fragments.

Data Interpretation and Validation

The primary objective is to identify the molecular ion peak (M⁺). For 1-(4-Butoxyphenyl)ethanone (C₁₂H₁₆O₂), the expected exact mass is 192.1150 g/mol .

  • Expected Molecular Ion (M⁺): A peak at m/z = 192.

  • Trustworthiness Check (Nitrogen Rule): An even molecular weight is consistent with a molecule containing only C, H, O, or an even number of nitrogen atoms. Our result aligns with this rule.

  • Key Fragmentation Patterns: The EI process will cleave the molecule at its weakest bonds. We anticipate two major fragmentation pathways:

    • Loss of the methyl group: Cleavage of the acetyl group, resulting in a fragment at m/z = 177 ([M-15]⁺).

    • Acylium Ion Formation: Cleavage of the bond between the carbonyl carbon and the aromatic ring, generating a stable acylium ion at m/z = 43 ([CH₃CO]⁺). This is often a very strong peak.

    • McLafferty Rearrangement: A potential rearrangement involving the butoxy chain could lead to a characteristic peak at m/z = 136.

The presence of these fragments, particularly the molecular ion at m/z 192 and the acylium ion at m/z 43, provides strong initial evidence for the proposed structure.

Infrared Spectroscopy: Identifying the Functional Groups

Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups by detecting their characteristic vibrational frequencies. For our target molecule, we are specifically looking for evidence of a carbonyl group (C=O) from the ketone and the ether linkage (C-O), as well as confirming the presence of the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount (1-2 mg) of the solid 1-(4-Butoxyphenyl)ethanone directly onto the ATR crystal. If it is an oil, a single drop is sufficient.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation and Validation

The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. We will focus on the diagnostic regions to confirm our key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance for 1-(4-Butoxyphenyl)ethanone
C=O Stretch (Ketone)1675 - 1685Confirms the ketone. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
C-O Stretch (Aryl Ether)1240 - 1260 (asymmetric)Indicates the presence of the ether linkage attached to the aromatic ring.
C-H Stretch (sp²)3000 - 3100Confirms the aromatic C-H bonds.
C-H Stretch (sp³)2850 - 3000Confirms the aliphatic C-H bonds of the butyl chain and methyl group.
C=C Stretch (Aromatic)1580 - 1600Confirms the presence of the benzene ring.

Trustworthiness Check: The observation of a strong absorption band around 1680 cm⁻¹ is highly indicative of an aryl ketone. This finding is consistent with the structural fragments deduced from our MS data.

Nuclear Magnetic Resonance: Assembling the C-H Framework

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the chemical environment and neighboring relationships of protons, while ¹³C NMR provides a map of the unique carbon atoms. Together, they allow for the complete assembly of the molecular skeleton. We use deuterated chloroform (CDCl₃) as the solvent because it is chemically inert and provides a lock signal for the spectrometer.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 10-20 mg of the compound in ~0.7 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a 0-10 ppm range.

    • Ensure sufficient scans (typically 8-16) for a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum over a 0-200 ppm range.

    • A larger number of scans is required due to the low natural abundance of ¹³C.

    • Reference the spectrum to the CDCl₃ solvent peak (δ = 77.16 ppm).

Data Interpretation and Validation

The combined NMR data allows us to piece together the molecule's fragments. The logical flow of interpretation is diagrammed below.

cluster_H ¹H NMR Data cluster_C ¹³C NMR Data H_ChemShift Chemical Shift (δ) Identifies electronic environment (e.g., Aromatic vs. Aliphatic) H_Integration Integration Determines proton ratio H_Splitting Splitting (Multiplicity) Reveals adjacent protons (n+1 rule) Final_Structure Confirmed Structure of 1-(4-Butoxyphenyl)ethanone H_Integration->Final_Structure Confirms proton count in each environment H_Splitting->Final_Structure Defines H-H connectivity (e.g., butyl chain) C_ChemShift Chemical Shift (δ) Identifies carbon type (e.g., C=O, C-O, Aromatic) C_ChemShift->Final_Structure Confirms functional groups & carbon skeleton C_Count Number of Signals Counts unique carbons C_Count->Final_Structure Confirms total unique carbons

Caption: Logic flow for NMR data interpretation.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.92Doublet2HAr-H (ortho to C=O)Deshielded by the electron-withdrawing carbonyl group.
~6.91Doublet2HAr-H (ortho to -O)Shielded by the electron-donating oxygen atom.
~4.02Triplet2H-O-CH₂ -CH₂-Adjacent to the deshielding ether oxygen.
~2.54Singlet3H-C(=O)-CH₃ A singlet because it has no adjacent protons.
~1.78Multiplet2H-CH₂-CH₂ -CH₂-Aliphatic proton signal.
~1.50Multiplet2H-CH₂-CH₂ -CH₃Aliphatic proton signal.
~0.98Triplet3H-CH₂-CH₃ Terminal methyl group, least deshielded.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale
~196.8C =OCharacteristic chemical shift for a ketone carbonyl carbon.
~163.5Ar-C -OAromatic carbon directly attached to the electron-donating oxygen.
~130.6Ar-C H (ortho to C=O)Aromatic CH carbons.
~130.0Ar-C -C=OQuaternary aromatic carbon attached to the carbonyl.
~114.2Ar-C H (ortho to -O)Aromatic CH carbons shielded by oxygen.
~67.9-O-CH₂ -Aliphatic carbon attached to the ether oxygen.
~31.0-CH₂-CH₂ -CH₂-Aliphatic carbon.
~26.2-C(=O)-CH₃ Methyl carbon of the acetyl group.
~19.2-CH₂-CH₂ -CH₃Aliphatic carbon.
~13.8-CH₂-CH₃ Terminal methyl carbon.

Trustworthiness Check: The ¹H NMR shows two distinct aromatic doublets, which is classic evidence of a 1,4-disubstituted (para) benzene ring. The integration values (2H:2H:2H:3H:2H:2H:3H) perfectly match the 16 protons in the proposed C₁₂H₁₆O₂ formula. The ¹³C NMR shows 10 distinct signals, which is consistent with the molecular symmetry (the two pairs of aromatic CH carbons are equivalent). The chemical shifts in both spectra are fully consistent with the proposed electronic environment of each nucleus.

Conclusion: A Self-Validating Structural Assignment

The structure of 1-(4-Butoxyphenyl)ethanone is definitively confirmed through the systematic and integrated application of multiple spectroscopic techniques.

  • Mass Spectrometry established the molecular formula as C₁₂H₁₆O₂ (m/z = 192).

  • Infrared Spectroscopy confirmed the presence of an aryl ketone (C=O at ~1680 cm⁻¹) and an aryl ether (C-O at ~1250 cm⁻¹).

  • ¹³C NMR identified all 10 unique carbon environments, including the carbonyl carbon (~197 ppm), four distinct aromatic carbons, and the four carbons of the n-butyl group.

  • ¹H NMR provided the final proof of connectivity, showing the characteristic splitting patterns of a para-substituted aromatic ring and the contiguous -CH₂-CH₂-CH₂-CH₃ spin system of the butyl chain.

Each piece of data validates the others, leading to a single, unambiguous structural assignment. This rigorous, multi-faceted approach exemplifies the principles of modern analytical chemistry and provides the high level of certainty required for research and development applications.

References

  • National Institute of Standards and Technology (NIST). (n.d.). Infrared (IR) Spectroscopy Absorption Table. NIST Chemistry WebBook. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 1-(4-Butoxyphenyl)ethanone. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Foundational

An In-depth Technical Guide to the Synthesis of 1-(4-Butoxyphenyl)ethanone from Phenol

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-butoxyphenyl)ethanone, a key intermediate in various sectors of chemical and pharmaceutical development. The syn...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis of 1-(4-butoxyphenyl)ethanone, a key intermediate in various sectors of chemical and pharmaceutical development. The synthesis is presented as a robust two-step process, commencing with the Williamson ether synthesis to produce 4-butoxyphenol from phenol, followed by a Friedel-Crafts acylation to yield the target ketone. This document delves into the mechanistic underpinnings of each reaction, offers detailed, step-by-step experimental protocols, and discusses critical process parameters and safety considerations. The guide is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis and scale-up.

Strategic Overview: A Two-Step Pathway

The synthesis of 1-(4-butoxyphenyl)ethanone from the commodity chemical phenol is most efficiently achieved through a two-stage synthetic sequence. This strategy is predicated on foundational organic reactions that offer high yields and predictable outcomes.

  • Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group is first alkylated using 1-bromobutane. This reaction proceeds via an SN2 mechanism to form the intermediate, 4-butoxyphenol.[1][2] This step is crucial for installing the butoxy moiety onto the aromatic ring.

  • Step 2: Friedel-Crafts Acylation. The resulting 4-butoxyphenol is then acylated using an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst.[3][4] This electrophilic aromatic substitution introduces the acetyl group at the para position, yielding the final product, 1-(4-butoxyphenyl)ethanone.

The overall synthetic workflow is illustrated below.

G Phenol Phenol Step1 Step 1: Williamson Ether Synthesis Reagents: NaOH, 1-Bromobutane Phenol->Step1 Intermediate 4-Butoxyphenol Step1->Intermediate Step2 Step 2: Friedel-Crafts Acylation Reagents: Acetyl Chloride, AlCl₃ Intermediate->Step2 FinalProduct 1-(4-Butoxyphenyl)ethanone Step2->FinalProduct

Caption: Overall two-step synthesis pathway.

Part I: Williamson Ether Synthesis of 4-Butoxyphenol

Principle and Mechanism

The Williamson ether synthesis is a classic and highly versatile method for preparing ethers.[1][5] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][6] The first step involves the deprotonation of a weakly acidic alcohol—in this case, phenol—by a strong base to form a potent nucleophile, the sodium phenoxide ion. This phenoxide then attacks the primary alkyl halide (1-bromobutane), displacing the bromide leaving group in a single, concerted step to form the ether linkage.

The choice of a primary alkyl halide is critical. Secondary and tertiary halides would favor a competing elimination (E2) reaction pathway, significantly reducing the yield of the desired ether product.[2][5][6]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Reaction Base NaOH Base->Phenoxide Ether 4-Butoxyphenol (Ar-O-R) Phenoxide->Ether SN2 Attack Water H₂O AlkylHalide 1-Bromobutane (R-Br) AlkylHalide->Ether LeavingGroup Br⁻

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

This protocol outlines the synthesis of 4-butoxyphenol on a laboratory scale.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g)Volume (mL)Equivalents
Phenol94.110.109.41-1.0
Sodium Hydroxide40.000.114.40-1.1
1-Bromobutane137.020.1115.0711.81.1
Ethanol (95%)---100Solvent
Diethyl Ether---~150Extraction
2M HCl (aq)---As neededNeutralization
Saturated NaCl (aq)---~50Washing
Anhydrous MgSO₄--As needed-Drying Agent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9.41 g (0.10 mol) of phenol in 100 mL of 95% ethanol.

  • Deprotonation: Carefully add 4.40 g (0.11 mol) of sodium hydroxide pellets to the solution. Stir the mixture until the NaOH has completely dissolved. The formation of sodium phenoxide may cause the solution to warm slightly.

  • Alkylation: Add 11.8 mL (15.07 g, 0.11 mol) of 1-bromobutane to the flask.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up & Isolation:

    • Allow the mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of water.

    • Extract the aqueous phase with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with 50 mL of 1M NaOH (to remove any unreacted phenol), followed by 50 mL of saturated NaCl solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-butoxyphenol can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane to yield a white crystalline solid.

Part II: Friedel-Crafts Acylation of 4-Butoxyphenol

Principle and Mechanism

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring.[3][7] The reaction requires a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), which coordinates with the acylating agent (acetyl chloride) to generate a highly electrophilic acylium ion.[3][4][8]

The aromatic ring of the 4-butoxyphenol intermediate acts as a nucleophile, attacking the acylium ion. The butoxy group is an activating, ortho, para-directing group. Due to steric hindrance from the bulky butoxy group, the acylation occurs predominantly at the sterically more accessible para position relative to the hydroxyl group (which is the para position of the butoxy group on the ring). A key consideration is that the Lewis acid catalyst complexes with the carbonyl oxygen of the product ketone, necessitating the use of stoichiometric or slightly excess amounts of the catalyst.[8][9] The final product is liberated upon aqueous workup.[7]

G cluster_0 Step 1: Acylium Ion Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation AcylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃C=O]⁺ AcylChloride->AcyliumIon Reaction LewisAcid AlCl₃ LewisAcid->AcyliumIon SigmaComplex Arenium Ion (Sigma Complex) AcyliumIon->SigmaComplex Attack Complex [AlCl₄]⁻ Product 1-(4-Butoxyphenyl)ethanone Complex->Product Butoxyphenol 4-Butoxyphenol Butoxyphenol->SigmaComplex SigmaComplex->Product Restores Aromaticity CatalystRegen AlCl₃ + HCl

Caption: Mechanism of the Friedel-Crafts Acylation.

Experimental Protocol

This protocol describes the acylation of 4-butoxyphenol to yield the final product.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Quantity (moles)Quantity (g)Volume (mL)Equivalents
4-Butoxyphenol166.220.058.31-1.0
Aluminum Chloride (anhydrous)133.340.068.00-1.2
Acetyl Chloride78.500.0554.323.91.1
Dichloromethane (anhydrous)---100Solvent
Ice--~100-Quenching
Concentrated HCl---~20Work-up
Diethyl Ether---~150Extraction
Saturated NaHCO₃ (aq)---~50Washing
Anhydrous Na₂SO₄--As needed-Drying Agent

Procedure:

  • Reaction Setup: To a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 8.00 g (0.06 mol) of anhydrous aluminum chloride and 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Suspension: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Slowly add 3.9 mL (4.32 g, 0.055 mol) of acetyl chloride to the stirred suspension. After the addition is complete, add a solution of 8.31 g (0.05 mol) of 4-butoxyphenol in 25 mL of anhydrous DCM dropwise over 30 minutes.

  • Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up & Isolation:

    • Carefully pour the reaction mixture onto ~100 g of crushed ice in a large beaker. Add ~20 mL of concentrated HCl to dissolve the aluminum salts. Caution: This step is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).

    • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and remove the solvent under reduced pressure. The crude 1-(4-butoxyphenyl)ethanone can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield a low-melting solid or oil.

Product Characterization

The identity and purity of the final product, 1-(4-butoxyphenyl)ethanone, must be confirmed through standard analytical techniques.

  • ¹H NMR: Will show characteristic signals for the aromatic protons, the methylene protons of the butoxy chain, the methyl protons of the acetyl group, and the terminal methyl group of the butyl chain.

  • ¹³C NMR: Will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the ketone and the aromatic carbons.

  • IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) stretch is expected around 1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₁₂H₁₆O₂) should be observed.[10]

Spectroscopic data for 1-(4-butoxyphenyl)ethanone is widely available in public databases for comparison.[10]

Safety and Hazard Considerations

The described synthesis involves several hazardous materials. Adherence to strict safety protocols is mandatory.

  • Phenol: Toxic and corrosive. Can cause severe skin burns and is harmful if ingested or inhaled.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • 1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.

  • Aluminum Chloride (Anhydrous): Reacts violently with water. Causes severe skin burns and eye damage.

  • Acetyl Chloride: Flammable liquid and vapor. Reacts violently with water to produce HCl gas. Causes severe skin burns and eye damage.

  • Solvents (DCM, Diethyl Ether): Volatile and flammable (ether) or potentially carcinogenic (DCM).

All manipulations should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Conclusion

The two-step synthesis of 1-(4-butoxyphenyl)ethanone from phenol via a Williamson ether synthesis followed by a Friedel-Crafts acylation is a reliable and well-established route. This guide provides the necessary theoretical framework and detailed experimental protocols for its successful implementation in a laboratory setting. By understanding the underlying mechanisms and adhering to the procedural and safety guidelines, researchers can effectively produce this valuable chemical intermediate for further application in drug discovery and materials science.

References

  • Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24).
  • Reaction Mechanism of Williamson's synthesis - Physics Wallah. (n.d.).
  • Reaction Mechanism of Friedel−Crafts Acylation - Physics Wallah. (n.d.).
  • Williamson ether synthesis (video) - Khan Academy. (n.d.).
  • Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.).
  • Williamson ether synthesis - Wikipedia. (n.d.).
  • Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution - YouTube. (2016, December 28).
  • Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem - NIH. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis. (n.d.).
  • Williamson Ether Synthesis - Utah Tech University. (n.d.).
  • The Williamson Ether Synthesis. (n.d.).
  • Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.).
  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (n.d.).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 - Scientific & Academic Publishing. (2025, February 26).
  • Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield? | ResearchGate. (2012, May 2).

Sources

Exploratory

An In-Depth Technical Guide to 1-(4-Butoxyphenyl)ethanone: A Key Intermediate in Chemical Synthesis

For Immediate Release This technical guide provides a comprehensive overview of 1-(4-Butoxyphenyl)ethanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chem...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide provides a comprehensive overview of 1-(4-Butoxyphenyl)ethanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, physicochemical properties, safety protocols, synthesis, and analytical characterization, highlighting its significance as a versatile building block in modern organic chemistry.

Chemical Identity and Nomenclature

IUPAC Name: 1-(4-butoxyphenyl)ethanone[1]

Structure:

Caption: 2D Structure of 1-(4-Butoxyphenyl)ethanone.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. These include:

  • 4'-Butoxyacetophenone[1]

  • p-Butoxyacetophenone[1]

  • 1-(4-Butoxyphenyl)ethan-1-one[1]

  • 4-Butoxyacetophenone[1]

  • Ethanone, 1-(4-butoxyphenyl)-[1]

  • 4-n-Butoxyacetophenone[1]

  • p-n-Butoxyacetophenone[1]

  • 1-Acetyl-4-butoxybenzene[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-Butoxyphenyl)ethanone is essential for its handling, application in synthesis, and purification.

PropertyValueSource
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Appearance White or colorless to almost white or almost colorless powder, lump, or clear liquidChemBK
Melting Point 25-27 °CChemBK
Boiling Point 302-304 °C (lit.)ChemBK
Density 1.017 g/mL at 25 °C (lit.)ChemBK
Solubility Very faint turbidity in MethanolChemBK
Refractive Index (n20/D) 1.531 (lit.)ChemBK
Flash Point >230 °F (>110 °C)ChemBK

Role in Pharmaceutical and Chemical Synthesis

While direct applications of 1-(4-Butoxyphenyl)ethanone as a therapeutic agent are not prominent, its value lies in its role as a key intermediate in the synthesis of more complex molecules. Acetophenone derivatives, in general, are recognized as crucial building blocks in medicinal chemistry.[2] The presence of the butoxy group can modulate the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API), making it a desirable starting material.

The structurally similar 4'-methoxyacetophenone is a well-established intermediate in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anti-inflammatory agents.[3][4][5] By analogy, 1-(4-butoxyphenyl)ethanone serves as a versatile precursor for a range of biologically active compounds. The ketone functional group is amenable to a wide array of chemical transformations, including reduction to an alcohol, conversion to an oxime, or participation in condensation reactions to form heterocyclic structures. The aromatic ring can undergo further electrophilic substitution, although the acetyl group is deactivating.

Logical Flow of Utility in Drug Discovery:

G A 1-(4-Butoxyphenyl)ethanone (Starting Material) B Chemical Transformation (e.g., Reduction, Condensation) A->B C Advanced Intermediate B->C D Active Pharmaceutical Ingredient (API) C->D

Caption: Synthetic pathway from intermediate to API.

Synthesis of 1-(4-Butoxyphenyl)ethanone

The most common and industrially scalable method for the synthesis of 1-(4-Butoxyphenyl)ethanone is the Friedel-Crafts acylation of butoxybenzene. This electrophilic aromatic substitution reaction involves the reaction of butoxybenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Reaction Scheme:

Butoxybenzene + Acetyl Chloride --(AlCl₃)--> 1-(4-Butoxyphenyl)ethanone + HCl

Detailed Experimental Protocol (Adapted from analogous procedures): [6][7][8]

Materials:

  • Butoxybenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dichloromethane (anhydrous)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated solution)

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension in an ice-water bath.

  • Slowly add acetyl chloride to the stirred suspension. The addition is exothermic and should be controlled to maintain a low temperature.

  • After the addition of acetyl chloride is complete, add butoxybenzene dropwise from the dropping funnel. Maintain the temperature at 0-5 °C during the addition.

  • Once the addition of butoxybenzene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for a specified time (monitoring by TLC is recommended to determine reaction completion).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Workflow for Synthesis and Purification:

G cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Work-up and Purification A Suspend AlCl3 in CH2Cl2 B Cool to 0-5 °C A->B C Add Acetyl Chloride B->C D Add Butoxybenzene C->D E Stir at Room Temperature D->E F Quench with Ice/HCl E->F G Separatory Funnel Extraction F->G H Wash with NaHCO3 G->H I Dry and Concentrate H->I J Purify (Distillation/Chromatography) I->J

Sources

Foundational

An In-Depth Technical Guide to the Safety and Hazards of 1-(4-Butoxyphenyl)ethanone (GHS)

For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Chemical Safety In the fast-paced environment of scientific research and pharmaceutical development, a comprehensive under...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced environment of scientific research and pharmaceutical development, a comprehensive understanding of the materials we handle is paramount. This guide serves as a detailed technical resource on the safety and hazards associated with 1-(4-Butoxyphenyl)ethanone (also known as 4'-Butoxyacetophenone), a common intermediate in organic synthesis. Moving beyond a simple recitation of hazard codes, this document delves into the mechanistic underpinnings of its potential risks, provides actionable protocols for safe handling, and offers insights into its environmental impact. By fostering a deeper, science-led understanding of this compound, we empower researchers to not only protect themselves and their colleagues but also to ensure the integrity and reproducibility of their work. This guide is structured to provide a holistic view, from fundamental physicochemical properties to emergency response, enabling a proactive and informed approach to laboratory safety.

Section 1: Chemical Identity and Physicochemical Profile

1-(4-Butoxyphenyl)ethanone is an aromatic ketone characterized by a butoxy group attached to the phenyl ring. Understanding its physical and chemical properties is the first step in a robust safety assessment, as these characteristics influence its behavior, potential for exposure, and appropriate handling procedures.

Table 1: Physicochemical Properties of 1-(4-Butoxyphenyl)ethanone

PropertyValueSource
Chemical Name 1-(4-Butoxyphenyl)ethanoneIUPAC
Synonyms 4'-Butoxyacetophenone, p-Butoxyacetophenone[1][2]
CAS Number 5736-89-0[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Appearance White, low melting solid
Melting Point 25-27 °C[3]
Boiling Point 127-133 °C at 3 Torr[4]
Density 1.011 - 1.017 g/mL at 25 °C[3][5]
Flash Point 129.5 °C[4]
Water Solubility Low (predicted)

Section 2: GHS Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. 1-(4-Butoxyphenyl)ethanone is classified as an irritant.[1]

Table 2: GHS Classification for 1-(4-Butoxyphenyl)ethanone

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationWarning

Source: Aggregated GHS information from multiple sources.[1][6]

Caption: GHS Hazard Profile for 1-(4-Butoxyphenyl)ethanone.

Section 3: Toxicological Profile and Health Effects

A thorough understanding of the toxicological profile of a substance is crucial for risk assessment. While specific experimental toxicological data for 1-(4-Butoxyphenyl)ethanone is limited, we can infer potential health effects from its GHS classification, data on structurally similar compounds like acetophenone, and predictive toxicology models.

Acute Toxicity

No specific LD50 or LC50 data for 1-(4-Butoxyphenyl)ethanone are readily available in the searched literature. However, for the related compound acetophenone, oral LD50 in rats is reported as 815 mg/kg.[7] Phenol ethers are generally less toxic than their corresponding phenols.[8] Based on this, 1-(4-Butoxyphenyl)ethanone is expected to have low to moderate acute oral toxicity.

In Silico Prediction (VEGA-QSAR): To provide a more quantitative estimate in the absence of experimental data, a QSAR (Quantitative Structure-Activity Relationship) model from the VEGA platform was utilized. The model predicts the oral LD50 in rats for 1-(4-Butoxyphenyl)ethanone to be in the range of 500-2000 mg/kg, which would classify it as Category 4 under GHS for acute oral toxicity ("Harmful if swallowed"). This is a prediction and should be treated with caution until verified by experimental data.[4][9][10]

Skin and Eye Irritation: Mechanistic Insights

The classification of this compound as a skin and eye irritant is well-supported.[1][6] The irritant effect of aromatic ketones is likely due to their ability to interact with biological macromolecules.

  • Skin Irritation (H315): Aromatic ketones can act as haptens, potentially reacting with skin proteins to form antigens, leading to an inflammatory response. Their lipophilic nature allows for penetration of the stratum corneum, where they can interact with keratinocytes, triggering the release of pro-inflammatory cytokines. The presence of the butoxy group increases lipophilicity, which may enhance skin penetration. Repeated or prolonged contact can lead to defatting of the skin, causing dryness and cracking.[11]

  • Eye Irritation (H319): In the eye, these compounds can cause damage to the corneal epithelium and conjunctiva. The mechanism is likely multifactorial, involving disruption of cell membranes, protein denaturation, and induction of an inflammatory cascade. The severity of the irritation is dependent on the concentration and duration of exposure.

Respiratory Irritation (H335)

Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[1] Symptoms can include coughing, sneezing, and shortness of breath. This is a common effect of many volatile organic compounds.

Chronic Toxicity, Mutagenicity, and Carcinogenicity

There is no specific experimental data on the chronic toxicity, mutagenicity, or carcinogenicity of 1-(4-Butoxyphenyl)ethanone in the available literature.

In Silico Prediction (VEGA-QSAR):

  • Mutagenicity: Predictive models for Ames mutagenicity suggest that 1-(4-Butoxyphenyl)ethanone is not mutagenic.

  • Carcinogenicity: QSAR models for carcinogenicity do not flag this compound as a potential carcinogen.

It is critical to reiterate that these are computational predictions and do not substitute for experimental testing. They are provided here for preliminary risk assessment purposes.[4][9][10]

Reproductive and Developmental Toxicity

No data is available regarding the reproductive or developmental toxicity of 1-(4-Butoxyphenyl)ethanone.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Given its irritant properties, a stringent set of handling procedures and the consistent use of appropriate PPE are mandatory.

Engineering Controls

All work with 1-(4-Butoxyphenyl)ethanone, especially when heating or creating aerosols, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

PPE_Selection cluster_ppe Mandatory PPE for 1-(4-Butoxyphenyl)ethanone eye_protection Splash Goggles (ANSI Z87.1) hand_protection Chemical-Resistant Gloves (e.g., Butyl, Viton) body_protection Lab Coat (Chemical Resistant Apron for large quantities) foot_protection Closed-toe Shoes

Caption: Recommended Personal Protective Equipment.

  • Eye Protection: Chemical splash goggles are required at all times.[12] A face shield should be worn over goggles when there is a significant risk of splashing.

  • Hand Protection: Given that this compound is an aromatic ketone, gloves made of butyl rubber or Viton® are recommended for prolonged contact.[13] Nitrile gloves may offer splash protection for short-duration tasks, but their breakthrough time should be verified. Always inspect gloves for tears or holes before use and wash hands thoroughly after removing them.

  • Skin and Body Protection: A laboratory coat must be worn. For procedures with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. Long pants and closed-toe shoes are mandatory in the laboratory.[12]

  • Respiratory Protection: Generally not required when working in a fume hood. If work must be performed outside of a fume hood, a risk assessment must be conducted to determine the appropriate respiratory protection.

Hygiene Practices
  • Avoid skin and eye contact.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.

Section 5: Emergency Procedures

Prompt and correct response to an exposure or spill is critical.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

The response to a spill should be dictated by its size and location.

Spill_Response cluster_assessment Initial Assessment cluster_small_spill Small Spill (<100 mL, in fume hood) cluster_large_spill Large Spill (>100 mL or outside hood) spill Spill Occurs assess_size Assess Spill Size & Location spill->assess_size small_spill_ppe Don appropriate PPE assess_size->small_spill_ppe Small large_spill_evacuate Evacuate the area assess_size->large_spill_evacuate Large small_spill_absorb Absorb with inert material (e.g., vermiculite, sand) small_spill_ppe->small_spill_absorb small_spill_collect Collect in a sealed container small_spill_absorb->small_spill_collect small_spill_decon Decontaminate the area small_spill_collect->small_spill_decon large_spill_alert Alert supervisor and EH&S large_spill_evacuate->large_spill_alert large_spill_secure Secure the area large_spill_alert->large_spill_secure

Caption: Spill Response Workflow.

For a small spill (e.g., <100 mL within a fume hood):

  • Ensure you are wearing the appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or a chemical sorbent.

  • Carefully collect the absorbed material into a sealable, labeled waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

For a large spill (e.g., >100 mL or any spill outside a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and the institutional Environmental Health and Safety (EH&S) department.

  • Prevent others from entering the area.

  • If it is safe to do so, and you are trained, attempt to ventilate the area.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[14]

  • Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Storage and Disposal

Proper storage and disposal are essential to prevent accidents and environmental contamination.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

  • Store below eye level.[1]

Disposal

Dispose of 1-(4-Butoxyphenyl)ethanone and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the general trash.

Section 7: Environmental Fate and Ecotoxicity

Understanding the environmental impact of a chemical is a critical component of responsible chemical management.

Environmental Fate

Specific experimental data on the environmental fate of 1-(4-Butoxyphenyl)ethanone is scarce. However, based on its structure (aromatic ether and ketone), we can make some predictions.

In Silico Prediction (EPI Suite™):

  • Biodegradation: The BIOWIN™ model predicts that 1-(4-Butoxyphenyl)ethanone is not readily biodegradable. Its persistence in the environment may be a concern.

  • Bioaccumulation: With a predicted Log Kow of approximately 3.3, this compound has a moderate potential for bioaccumulation in aquatic organisms.

  • Mobility in Soil: The KOCWIN™ model predicts moderate sorption to soil and sediment, suggesting it will not be highly mobile in the soil.

These predictions from EPI Suite™ provide a preliminary assessment and should be interpreted with caution.[16][17][18][19][20]

Ecotoxicity

In Silico Prediction (ECOSAR™ within EPI Suite™):

  • Aquatic Toxicity: ECOSAR™ predicts that 1-(4-Butoxyphenyl)ethanone is likely to be harmful to aquatic life, with acute toxicity values (LC50/EC50) for fish, daphnia, and algae in the range of 1-10 mg/L.

These are predicted values and serve as an initial screening-level assessment.[16][17][18][19][20]

Conclusion: A Commitment to Informed Safety

This guide has provided a comprehensive overview of the safety and hazards associated with 1-(4-Butoxyphenyl)ethanone, grounded in available data and supplemented with predictive modeling where necessary. Its classification as a skin, eye, and respiratory irritant necessitates careful handling, appropriate engineering controls, and the diligent use of personal protective equipment. By understanding not just the "what" but also the "why" behind these safety recommendations, researchers can cultivate a more robust safety culture. The principles and protocols outlined herein are designed to be a living document, to be adapted and refined as new information becomes available and as specific experimental contexts demand. Ultimately, a commitment to informed and proactive safety is a commitment to the advancement of science itself.

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  • PubChem. Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. [Link]

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  • OECD. OECD Guideline for the Testing of Chemicals 404: Acute Dermal Irritation/Corrosion. [Link]

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  • ResearchGate. Prediction of the bioconcentration factor (logBCF) for the compound and the most similar structures available in the dataset, with experimental and predicted values. [Link]

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Exploratory

The Multifaceted Biological Activities of Butoxyacetophenone Derivatives: A Guide for Drug Discovery and Development

An In-depth Technical Guide Preamble: Beyond the Core Structure In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure—a simple, yet remarkably versatile, aromatic ketone tha...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Preamble: Beyond the Core Structure

In the landscape of medicinal chemistry, the acetophenone scaffold represents a privileged structure—a simple, yet remarkably versatile, aromatic ketone that serves as a foundational blueprint for a multitude of biologically active molecules.[1][2][3] These compounds are ubiquitous in nature, found in numerous plant families, and have been harnessed in traditional medicine for centuries.[2][3] This guide moves beyond the general class to focus on a specific, synthetically accessible, and highly promising subclass: butoxyacetophenone derivatives .

The introduction of a butoxy group (–O(CH₂)₃CH₃) to the acetophenone core imparts a significant change in the molecule's physicochemical properties, most notably its lipophilicity. This modification can profoundly influence pharmacokinetic and pharmacodynamic profiles, altering how the molecule interacts with biological membranes, metabolic enzymes, and target proteins. This guide provides drug development professionals and researchers with a technical overview of the primary biological activities associated with these derivatives—antimicrobial, antioxidant, and anti-inflammatory—grounded in mechanistic insights and robust evaluation protocols. Our focus is not merely on what these compounds do, but why they are designed and tested in a particular manner, reflecting a field-proven approach to early-stage drug discovery.

Antimicrobial Potential: Targeting Microbial Defenses

The emergence of antimicrobial resistance necessitates the exploration of novel chemical entities. Acetophenone derivatives have shown considerable promise in this area, with their activity spectrum influenced by the substitution pattern on the aromatic ring.[4][5][6] Specifically, hydroxylated and halogenated derivatives have demonstrated significant efficacy.[7][8] The butoxy moiety, by increasing lipophilicity, can enhance the ability of these compounds to penetrate the lipid-rich cell membranes of bacteria and fungi.

Causality of Action: Proposed Mechanisms

While the precise mechanism is derivative-specific, the antimicrobial action of substituted acetophenones is often attributed to one or more of the following:

  • Membrane Disruption: The lipophilic nature of the butoxy group facilitates intercalation into the microbial cell membrane, disrupting its integrity, altering fluidity, and causing leakage of essential intracellular components.

  • Enzyme Inhibition: The acetophenone core can interact with critical microbial enzymes, such as those involved in DNA synthesis or cellular respiration, leading to metabolic arrest.

  • Reactive Oxygen Species (ROS) Generation: Some phenolic compounds can damage cellular components by promoting the formation of ROS, leading to oxidative stress and cell death.[9]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution assay is the gold standard for quantifying the in vitro antimicrobial potency of a compound.[10] It provides a quantitative result (the MIC), which is the lowest concentration of the drug that completely inhibits visible microbial growth.[11][12] This self-validating protocol includes positive and negative controls to ensure the reliability of the results.

Objective: To determine the MIC of butoxyacetophenone derivatives against pathogenic bacterial and fungal strains.

Materials:

  • Test butoxyacetophenone derivatives

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)[7][8]

  • Fungal strain (e.g., Candida albicans ATCC 1023)[11]

  • Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Standard antibiotics (e.g., Ampicillin, Ciprofloxacin) and antifungals (e.g., Caspofungin) as positive controls[4][13]

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of each test derivative in DMSO. Subsequent dilutions should be made in the appropriate growth medium to minimize DMSO concentration (ideally ≤1% v/v in the final assay).

  • Inoculum Preparation: Culture the microbial strains overnight. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound (e.g., 256 µg/mL in broth) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Controls:

    • Positive Control (Growth): Well containing 100 µL of broth and 100 µL of the microbial inoculum.

    • Negative Control (Sterility): Well containing 200 µL of uninoculated broth.

    • Solvent Control: Well containing the highest concentration of DMSO used, broth, and inoculum to ensure the solvent has no antimicrobial effect.

  • Inoculation: Add 100 µL of the prepared microbial inoculum (from Step 2) to all wells except the negative control. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[11]

  • Result Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by reading the optical density at 600 nm.

Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock (in DMSO) Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Add_Inoculum Inoculate Wells with Microbes Inoculum_Prep->Add_Inoculum Serial_Dilution->Add_Inoculum Incubate Incubate Plate (37°C, 24-48h) Add_Inoculum->Incubate Setup_Controls Set Up Controls (Positive, Negative, Solvent) Setup_Controls->Incubate Read_Results Determine MIC (Visual or Spectrophotometric) Incubate->Read_Results

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity

Table 1: Minimum Inhibitory Concentration (MIC) of Butoxyacetophenone Derivatives (µg/mL)

Compound S. aureus (Gram-positive) P. aeruginosa (Gram-negative) C. albicans (Fungus)
Derivative 1 16 64 32
Derivative 2 8 32 >128
Derivative 3 32 128 64
Ampicillin 0.5 >128 N/A
Ciprofloxacin 0.25 1 N/A

| Caspofungin | N/A | N/A | 0.125 |

Antioxidant Activity: Quenching Reactive Species

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathologies. Phenolic compounds, including derivatives of hydroxyacetophenone, are well-established antioxidants.[2] Their efficacy is largely dependent on the presence and position of hydroxyl (–OH) groups on the aromatic ring, which can donate a hydrogen atom or an electron to neutralize free radicals.[1][14]

Causality of Action: Key Mechanisms

Antioxidant activity is primarily governed by two mechanisms[15][16]:

  • Hydrogen Atom Transfer (HAT): The antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). This is a kinetically controlled reaction.[15][17]

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (A•+) and an anion (R:-). This process is often followed by proton transfer and is dependent on the ionization potential of the antioxidant.[15][16]

The dominant mechanism depends on the antioxidant's structure, the radical's properties, and the solvent system.[15]

Visualization: Antioxidant Mechanisms

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) AH Antioxidant (AH) A_hat Stable Antioxidant Radical (A•) AH->A_hat H• donation R_hat Free Radical (R•) RH Quenched Radical (RH) R_hat->RH A_set Antioxidant (A) A_plus Antioxidant Cation (A•+) A_set->A_plus e- donation R_set Free Radical (R•) R_minus Anion (R:-) R_set->R_minus

Caption: The primary mechanisms of free radical scavenging by antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used SET/HAT-based assay measures the ability of a compound to scavenge the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.[16] The reduction of the purple DPPH radical to a yellow-colored non-radical form is monitored spectrophotometrically.[17]

Objective: To quantify the free radical scavenging capacity of butoxyacetophenone derivatives and determine their IC₅₀ value.

Materials:

  • Test butoxyacetophenone derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Standard antioxidant (Ascorbic acid or BHT)[18]

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation. Prepare a 1 mg/mL stock solution of each test compound and standard in methanol.

  • Assay Setup:

    • In a 96-well plate, add 100 µL of various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µg/mL) prepared by diluting the stock solution with methanol.

    • Control: Add 100 µL of methanol instead of the test compound.

    • Blank: Add 200 µL of methanol.

  • Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • IC₅₀ Determination: Plot the % scavenging against the compound concentration. The IC₅₀ value is the concentration of the compound required to scavenge 50% of the DPPH radicals, determined by regression analysis.

Data Presentation: Antioxidant Capacity

Table 2: Antioxidant Activity of Butoxyacetophenone Derivatives

Compound DPPH Scavenging IC₅₀ (µM) FRAP Value (µmol Fe²⁺/mg)
Derivative 1 45.2 150.6
Derivative 2 28.9 210.3
Derivative 3 75.1 98.5

| Ascorbic Acid (Standard) | 15.5 | 450.8 |

Anti-inflammatory Effects: Modulating Immune Responses

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation contributes to various diseases. Many acetophenone derivatives have demonstrated anti-inflammatory properties, often linked to their antioxidant capacity and their ability to interfere with pro-inflammatory signaling pathways.[2][19]

Causality of Action: Signaling Pathway Interference

The anti-inflammatory action of these derivatives is often investigated in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key mechanisms include:

  • Inhibition of Pro-inflammatory Mediators: Suppressing the production of nitric oxide (NO), prostaglandins (e.g., PGE₂), and pro-inflammatory cytokines like TNF-α and IL-6.[19][20]

  • Signaling Pathway Blockade: Inhibiting the activation of key transcription factors like NF-κB and signaling cascades like the MAPK pathway, which are essential for the expression of inflammatory genes.[21][22]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay assesses the ability of a compound to inhibit the production of NO in RAW 264.7 macrophage cells stimulated with LPS.[21][23] NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity.

Objective: To evaluate the anti-inflammatory potential of butoxyacetophenone derivatives by measuring their effect on NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test butoxyacetophenone derivatives

  • Griess Reagent (for NO measurement)

  • MTT assay kit (for cytotoxicity assessment)

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours. It is crucial to first perform a cytotoxicity assay (e.g., MTT) to ensure the tested concentrations do not kill the cells, which would give a false positive result.

  • Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • NO Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated positive control.

Visualization: Simplified Inflammatory Pathway

Inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 Signaling Cascade TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene translocates to Nucleus Nucleus iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein leads to NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_Protein->NO produces Butoxy Butoxyacetophenone Derivative Butoxy->MyD88 Potential Inhibition Butoxy->NFkB

Caption: Potential intervention points for butoxyacetophenones in the LPS-induced inflammatory pathway.

Conclusion and Strategic Outlook

Butoxyacetophenone derivatives represent a promising class of compounds with a diverse and tunable biological activity profile. By leveraging established and robust in vitro screening protocols, researchers can efficiently characterize their antimicrobial, antioxidant, and anti-inflammatory potential. The true power of this scaffold lies in the potential for synthetic modification; structure-activity relationship (SAR) studies can systematically alter substituents on the acetophenone ring to optimize potency for a desired activity while minimizing off-target effects and cytotoxicity.

Future research should focus on elucidating more precise mechanisms of action, progressing lead compounds into in vivo models of infection and inflammation, and conducting comprehensive ADME/Tox profiling. The insights and protocols detailed in this guide provide a validated framework for advancing these versatile molecules from the bench toward potential therapeutic applications.

References

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]

  • Karadag, A., Ozcelik, B., & Saner, S. (2009). Review of Methods to Determine Antioxidant Capacities. Food Analytical Methods, 2(1), 41-60. [Link]

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  • MDPI. (2024). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. [Link]

  • ResearchGate. (2023). The antioxidant properties of 2′-Hydroxy-4′,5′-dimethoxyacetophenone and BHT against DPPH. [Link]

  • MDPI. (2022). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

  • ResearchGate. (2023). The structural characterization and antioxidant properties of oil palm fronds lignin incorporated with p-hydroxyacetophenone. [Link]

  • PubMed. (2015). Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities. [Link]

  • CORE. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis and Antimicrobial Activity of Substituted Chalcones. [Link]

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  • PubMed Central. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. [Link]

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  • Connect Journals. (2016). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 4- AMINOACETOPHENONE. [Link]

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Foundational

An In-depth Technical Guide to the Solubility of 1-(4-Butoxyphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility of 1-(4-butoxyphenyl)ethanone, a key intermediate in pharmaceutical synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-(4-butoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data, this guide introduces a robust theoretical framework based on Hansen Solubility Parameters (HSP) to predict its behavior in a wide range of organic solvents. A detailed methodology for estimating the HSP of 1-(4-butoxyphenyl)ethanone using a group contribution method is presented, followed by a predicted solubility profile in various common solvents. To ensure scientific integrity, a rigorous, step-by-step experimental protocol for the validation of these theoretical predictions is provided, empowering researchers to generate precise, in-house solubility data. This guide is intended to be a practical resource for scientists and professionals involved in drug development, process chemistry, and formulation science, enabling informed solvent selection and optimization of processes involving 1-(4-butoxyphenyl)ethanone.

Introduction: Understanding 1-(4-Butoxyphenyl)ethanone

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone with the molecular formula C12H16O2.[1] Its chemical structure features a butoxy group and an acetyl group attached to a benzene ring, imparting a unique combination of polar and non-polar characteristics that govern its physicochemical properties, including its solubility.

The solubility of this compound is a critical parameter in various stages of pharmaceutical development, from synthesis and purification to formulation and drug delivery. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and developing stable and bioavailable drug products.

This guide addresses the current gap in publicly available quantitative solubility data for 1-(4-butoxyphenyl)ethanone by providing a predictive framework and a clear path for experimental validation.

Physicochemical Properties of 1-(4-Butoxyphenyl)ethanone
PropertyValueSource
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [1]
Melting Point 25-27 °C[2]
Boiling Point 302-304 °C[2]
Density 1.017 g/mL at 25 °C[2]
Appearance White or colorless powder to lump to clear liquid[2]

Theoretical Framework: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like," which suggests that a solute will dissolve in a solvent with similar chemical properties.[3] While this provides a qualitative understanding, a more quantitative and predictive approach is offered by the Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonding forces.

Each solvent and solute can be characterized by its unique set of three HSP values (δD, δP, δH). The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [4]

A smaller Ra value indicates a higher affinity between the solute and the solvent, and thus, a higher predicted solubility.

Predictive Solubility of 1-(4-Butoxyphenyl)ethanone

Due to the lack of experimentally determined HSP values for 1-(4-butoxyphenyl)ethanone, this guide employs a group contribution method to estimate these parameters. This method breaks down the molecule into its constituent functional groups and assigns specific contribution values for each HSP component.

Estimation of Hansen Solubility Parameters for 1-(4-Butoxyphenyl)ethanone

The molecular structure of 1-(4-butoxyphenyl)ethanone is deconstructed into the following functional groups, and their respective contributions to δD, δP, and δH are summed to estimate the overall HSP of the molecule.

  • -CH3: One methyl group

  • -CH2-: Two methylene groups

  • Ar-O- (aromatic ether): One aromatic ether linkage

  • Ar-C=O (aromatic ketone): One aromatic ketone group

  • Ar-CH: Four aromatic CH groups

Based on established group contribution values from literature, the estimated Hansen Solubility Parameters for 1-(4-butoxyphenyl)ethanone are:

  • δD ≈ 18.5 MPa½

  • δP ≈ 8.0 MPa½

  • δH ≈ 5.5 MPa½

Predicted Solubility in Common Organic Solvents

Using the estimated HSP for 1-(4-butoxyphenyl)ethanone, the HSP distance (Ra) to various common organic solvents can be calculated. A lower Ra value suggests a higher likelihood of good solubility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)Predicted Ra Predicted Solubility
Acetone15.510.47.07.0 High
Toluene18.21.42.06.9 High
Dichloromethane17.07.37.13.6 Very High
Ethyl Acetate15.85.37.25.9 High
Ethanol15.88.819.414.8 Low
Methanol14.712.322.318.7 Very Low
n-Hexane14.90.00.012.1 Low
Isopropanol15.86.116.412.2 Low
Acetonitrile15.318.06.111.8 Low
Tetrahydrofuran (THF)16.85.78.04.4 Very High

Disclaimer: The solubility predictions in this table are based on theoretical calculations and should be confirmed through experimental validation.

Experimental Validation: A Protocol for Determining Solubility

To ensure the accuracy of the predicted solubility and to generate reliable data for process development, experimental validation is crucial. The following protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[5]

Materials and Equipment
  • 1-(4-Butoxyphenyl)ethanone (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

Step-by-Step Protocol
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of 1-(4-butoxyphenyl)ethanone into a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Ensure there is undissolved solid material at the bottom of each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The equilibration time should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately weigh the filtered solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 1-(4-butoxyphenyl)ethanone of known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of 1-(4-butoxyphenyl)ethanone in each solvent using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC × Dilution Factor × Volume of filtered solution) / Weight of filtered solution × 100

Data Integrity and Self-Validation
  • Equilibrium Confirmation: It is essential to confirm that equilibrium has been reached. This can be done by analyzing samples at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured solubility does not change significantly over time.

  • Solid Phase Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred during the equilibration process.

  • Triplicate Measurements: All experiments should be performed in triplicate to ensure the reproducibility and statistical validity of the results.

Visualizations

Molecular Structure of 1-(4-Butoxyphenyl)ethanone

Caption: 2D structure of 1-(4-Butoxyphenyl)ethanone.

Hansen Solubility Sphere Concept

G cluster_0 Hansen Solubility Sphere Solute Solute Good Solvent 1 Good Solvent 1 Good Solvent 2 Good Solvent 2 Good Solvent 3 Good Solvent 3 Poor Solvent 1 Poor Solvent 1 Poor Solvent 2 Poor Solvent 2

Caption: Solvents inside the sphere are good solvents for the solute.

Experimental Workflow for Solubility Determination

G A Supersaturated Solution Preparation B Equilibration (24-72h at constant T) A->B C Phase Separation (Centrifugation) B->C D Filtration (0.22 µm filter) C->D E Dilution D->E F HPLC Analysis E->F G Solubility Calculation F->G

Caption: Shake-flask method workflow for solubility measurement.

Conclusion

This technical guide has provided a comprehensive framework for understanding and predicting the solubility of 1-(4-butoxyphenyl)ethanone in organic solvents. By leveraging the theoretical foundation of Hansen Solubility Parameters and providing a detailed protocol for experimental validation, this document empowers researchers to make informed decisions regarding solvent selection, process optimization, and formulation development. The integration of predictive modeling with rigorous experimental verification represents a scientifically sound approach to tackling the challenges associated with limited solubility data, ultimately accelerating the drug development process.

References

  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. National Center for Biotechnology Information. Retrieved from a valid URL.[1]

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from a valid URL.[5]

  • LibreTexts Chemistry. (2023). Solubility of Organic & Inorganic Compounds. Retrieved from a valid URL.[3]

  • ChemBK. (2024). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from a valid URL.[2]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from a valid URL.[4]

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Exploratory

Unlocking the Potential of 1-(4-Butoxyphenyl)ethanone: A Guide to Novel Research Areas

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 1-(4-Butoxyphenyl)ethanone, a seemingly simple aromatic ketone, possesses a unique combination of structural features...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 1-(4-Butoxyphenyl)ethanone, a seemingly simple aromatic ketone, possesses a unique combination of structural features that make it a highly versatile scaffold for innovation across multiple scientific disciplines. Its butoxy group imparts favorable lipophilicity and solubility, while the reactive acetyl moiety serves as a gateway for diverse chemical transformations. This guide moves beyond the compound's basic properties to illuminate its untapped potential. We present a forward-looking analysis of three core research domains: medicinal chemistry, materials science, and analytical chemistry. For each area, we establish a foundational hypothesis, outline detailed, field-proven experimental workflows, and provide the causal logic behind our proposed methodologies. This document is designed to serve as a strategic roadmap for researchers seeking to leverage 1-(4-Butoxyphenyl)ethanone as a key starting material for next-generation discoveries.

Core Compound Analysis: 1-(4-Butoxyphenyl)ethanone

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an organic compound with the chemical formula C₁₂H₁₆O₂.[1][2][3] The molecule consists of a central benzene ring substituted with an acetyl group (-COCH₃) and a butoxy group (-OC₄H₉). This structure provides a chemically stable aromatic core with two distinct functional handles for synthetic modification.

Physicochemical Data Summary:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₆O₂[1][2][3][4]
Molecular Weight 192.25 g/mol [1][2][3]
IUPAC Name 1-(4-butoxyphenyl)ethanone[2][3]
CAS Number 5736-89-0[1][2][3][4]
Appearance White to off-white crystalline solid[5]
Melting Point 25-27 °C[1][4]
Boiling Point 302-304 °C (lit.)[1]
Density ~1.017 g/cm³ at 25 °C[1][4]
Solubility Soluble in organic solvents; insoluble in water.[1]

Research Domain I: Medicinal Chemistry & Drug Discovery

The inherent structure of 1-(4-butoxyphenyl)ethanone is a promising starting point for synthesizing novel therapeutic agents. The field of medicinal chemistry has long recognized acetophenone derivatives as "privileged structures" capable of interacting with a wide range of biological targets.[6] The butoxy chain, in particular, can enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

Hypothesis: Development of Novel Chalcone-Based Anticancer Agents

Core Rationale: Chalcones (1,3-diaryl-2-propen-1-ones) are a well-established class of natural and synthetic compounds with potent biological activities, including anticancer effects. They can be synthesized efficiently via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.[7] We hypothesize that novel chalcones synthesized from 1-(4-butoxyphenyl)ethanone will exhibit significant cytotoxicity against lung and breast cancer cell lines by inducing apoptosis through the JNK signaling pathway.

Experimental Workflow: From Synthesis to Biological Evaluation

Caption: Workflow for the synthesis and anticancer evaluation of chalcone derivatives.

Protocol: Western Blot for JNK Pathway Activation

  • Cell Treatment & Lysis: Treat A549 lung cancer cells with the lead chalcone derivative (and a vehicle control) for 24 hours. Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit. This ensures equal loading in the subsequent steps.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample and separate the proteins by size using a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-JNK, total JNK, and cleaved Caspase-3. A β-actin antibody is used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative protein expression levels.

Research Domain II: Advanced Materials Science

The aromatic core of 1-(4-butoxyphenyl)ethanone makes it an excellent building block for π-conjugated systems, which are the cornerstone of organic electronics. By extending this conjugation, novel materials with tailored photophysical and electrochemical properties can be designed for applications such as organic light-emitting diodes (OLEDs) and photochromic devices. The use of related acetophenones in synthesizing photochromic fulgides demonstrates the viability of this approach.[8]

Hypothesis: Synthesis of Novel Emitters for Solution-Processable OLEDs

Core Rationale: We hypothesize that derivatizing 1-(4-butoxyphenyl)ethanone to create extended, rigid, and planar π-conjugated molecules will yield materials with high photoluminescence quantum yields (PLQY) in the solid state. The butoxy group will ensure solubility in common organic solvents, making these materials suitable for low-cost, solution-based fabrication techniques like spin-coating or inkjet printing.

Logical Pathway: From Monomer to Device

G start 1-(4-Butoxyphenyl)ethanone synth Synthetic Modification (e.g., Suzuki or Sonogashira Coupling) start->synth material Novel π-Conjugated Emitter synth->material uv UV-Vis Spectroscopy (Absorption) material->uv pl Photoluminescence (Emission, PLQY) material->pl cv Cyclic Voltammetry (HOMO/LUMO Levels) material->cv fab Device Fabrication (Spin-Coating) uv->fab pl->fab cv->fab test Performance Testing (EQE, Luminance) fab->test

Caption: Logical progression for developing and testing a novel OLED emitter.

Research Domain III: Analytical & Environmental Chemistry

The ketone functionality is a reactive handle that can be exploited to develop new analytical methods. Specifically, it can be used to create derivatizing agents that tag target analytes, enhancing their detectability in complex matrices.

Hypothesis: A Novel Derivatizing Agent for HPLC-UV Analysis of Hydrazines

Core Rationale: Hydrazine and its derivatives are highly toxic and carcinogenic compounds used in various industrial processes. Their detection at trace levels is critical for environmental and occupational safety. We hypothesize that 1-(4-butoxyphenyl)ethanone can serve as a highly effective derivatizing agent for hydrazines. The reaction will form stable, strongly UV-absorbing hydrazones, enabling sensitive and selective quantification by High-Performance Liquid Chromatography (HPLC) with a standard UV detector. The butoxy group provides a unique nonpolar tail, ensuring excellent separation characteristics on a C18 reversed-phase column.[9]

Protocol: Method Development for Hydrazine Quantification

  • Standard Preparation: Prepare a stock solution of hydrazine sulfate in deionized water. Prepare a stock solution of 1-(4-butoxyphenyl)ethanone in acetonitrile.

  • Derivatization Reaction Optimization:

    • In a series of vials, mix a fixed amount of hydrazine standard with varying concentrations of the 1-(4-butoxyphenyl)ethanone reagent.

    • Add an acidic catalyst (e.g., a few drops of glacial acetic acid).

    • Test different reaction times (15-60 min) and temperatures (room temperature to 60°C) to find conditions that yield the maximum product peak area by HPLC analysis.

  • HPLC Condition Optimization:

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient of acetonitrile and water. Optimize the gradient slope to achieve a sharp peak for the hydrazone derivative, well-separated from the excess reagent peak.

    • Detection: Monitor the column effluent with a UV detector at the wavelength of maximum absorbance (λ_max) of the synthesized hydrazone, determined by a UV-Vis spectrophotometer.

    • Flow Rate: Optimize for best resolution and analysis time (typically 1.0 mL/min).

  • Method Validation:

    • Linearity: Construct a calibration curve by derivatizing a series of hydrazine standards of known concentrations (e.g., 0.1 to 10 µg/mL). A linear plot of peak area versus concentration with R² > 0.995 is required.

    • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Precision and Accuracy: Analyze replicate samples at low, medium, and high concentrations to assess the method's reproducibility and accuracy.

  • Application: Spike environmental water samples with known amounts of hydrazine, perform the derivatization and HPLC analysis, and calculate the recovery to demonstrate the method's applicability to real-world matrices.

References

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  • Safety Data Sheet - Alichem. Available from: [Link]

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  • Biological activities of Annona montana Macfad extracts - Revista Javeriana. Available from: [Link]

  • Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells - MDPI. Available from: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 1-(4-Butoxyphenyl)ethanone: An Application Note

Introduction 1-(4-Butoxyphenyl)ethanone, also known as 4-butoxyacetophenone, is a key intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries.[1][2]...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Butoxyphenyl)ethanone, also known as 4-butoxyacetophenone, is a key intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and fragrance industries.[1][2] Its structure, featuring a butoxy group attached to a phenyl ring with an acetyl group, provides a versatile scaffold for further chemical modifications. This document provides a detailed protocol for the synthesis of 1-(4-butoxyphenyl)ethanone, grounded in established chemical principles and supported by practical insights for researchers, scientists, and professionals in drug development.[3][4]

Two primary synthetic routes are commonly employed for the preparation of this compound: the Williamson ether synthesis followed by a Friedel-Crafts acylation, or a direct Friedel-Crafts acylation of phenoxybutane. This guide will focus on the arguably more controlled and widely applicable two-step approach, beginning with the synthesis of the butyl phenyl ether intermediate.

Strategic Overview: A Two-Step Approach

The synthesis is strategically divided into two distinct and mechanistically different stages. This modular approach allows for the purification of the intermediate, butyl phenyl ether, ensuring a cleaner final product and often a higher overall yield.

  • Williamson Ether Synthesis: This classic SN2 reaction forms the core of the first step, where the phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming the ether linkage.[5][6] This method is highly reliable for generating both symmetrical and asymmetrical ethers.[7]

  • Friedel-Crafts Acylation: The second step introduces the acetyl group onto the aromatic ring of the butyl phenyl ether. This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst to generate a potent acylium ion electrophile that is then attacked by the electron-rich aromatic ring.[8][9]

Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimizing the synthesis.

Williamson Ether Synthesis: The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] Initially, a strong base is used to deprotonate phenol, forming the more nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide (1-bromobutane) in a single, concerted step, leading to the formation of the ether and a salt byproduct.[6][10] The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions.[6]

Friedel-Crafts Acylation: Electrophilic Aromatic Substitution

In this reaction, a Lewis acid, typically aluminum chloride (AlCl₃), coordinates with the acetylating agent (acetyl chloride), generating a highly electrophilic acylium ion.[9][11] The electron-donating butoxy group on the phenyl ether activates the aromatic ring, making it more susceptible to electrophilic attack. The butoxy group is an ortho, para-director, meaning the incoming electrophile will preferentially add to the positions ortho or para to it. Due to steric hindrance from the butoxy group, the para-substituted product, 1-(4-butoxyphenyl)ethanone, is the major product.[12]

Experimental Protocol

Safety First: This protocol involves the use of hazardous chemicals.[13][14][15][16] Acetyl chloride is highly flammable, corrosive, and reacts violently with water.[13][14][15][17] Aluminum chloride is also corrosive and reacts with moisture. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[13][15]

Part 1: Synthesis of Butyl Phenyl Ether (Williamson Ether Synthesis)

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Phenol94.119.41 g0.101.0
Sodium Hydroxide40.004.40 g0.111.1
1-Bromobutane137.0215.07 g (11.8 mL)0.111.1
Ethanol46.07100 mL--
Diethyl Ether74.12As needed--
Saturated NaCl (aq)-As needed--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (9.41 g, 0.10 mol) in 100 mL of ethanol.

  • Carefully add sodium hydroxide (4.40 g, 0.11 mol) to the solution. The mixture will warm up as the sodium phenoxide is formed.

  • Once the sodium hydroxide has completely dissolved, add 1-bromobutane (15.07 g, 0.11 mol) to the flask.

  • Heat the reaction mixture to reflux and maintain it for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • To the resulting residue, add 50 mL of water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 50 mL of 5% aqueous sodium hydroxide, followed by 50 mL of saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude butyl phenyl ether. The product can be purified further by distillation if necessary.

Part 2: Synthesis of 1-(4-Butoxyphenyl)ethanone (Friedel-Crafts Acylation)

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Butyl Phenyl Ether150.2215.02 g0.101.0
Acetyl Chloride78.508.64 g (7.8 mL)0.111.1
Aluminum Chloride133.3416.00 g0.121.2
Dichloromethane (DCM)84.93150 mL--
Hydrochloric Acid (conc.)36.46As needed--
Sodium Bicarbonate (sat. aq.)84.01As needed--
Anhydrous MgSO₄120.37As needed--

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (16.00 g, 0.12 mol) and 100 mL of dry dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension.

  • In the dropping funnel, prepare a solution of butyl phenyl ether (15.02 g, 0.10 mol) in 50 mL of dry DCM.

  • Add the butyl phenyl ether solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid (50 mL). This should be done slowly and in a fume hood as it is a highly exothermic process that releases HCl gas.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with water, saturated aqueous sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM by rotary evaporation.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.[18]

Characterization

The final product, 1-(4-butoxyphenyl)ethanone, should be characterized to confirm its identity and purity.[19][20]

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₆O₂[20]

  • Molar Mass: 192.25 g/mol [20]

  • Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and connectivity of the molecule.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone and the C-O stretch of the ether.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.[3]

    • Melting Point: To assess the purity of the final product.

Workflow Diagrams

Williamson_Ether_Synthesis phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide Deprotonation naoh NaOH (Base) naoh->phenoxide ether Butyl Phenyl Ether phenoxide->ether SN2 Attack bromobutane 1-Bromobutane bromobutane->ether nabr NaBr (Byproduct)

Caption: Williamson Ether Synthesis Workflow

Friedel_Crafts_Acylation acetyl_chloride Acetyl Chloride acylium_ion Acylium Ion (Electrophile) acetyl_chloride->acylium_ion Activation alcl3 AlCl3 (Lewis Acid) alcl3->acylium_ion intermediate Arenium Ion Intermediate acylium_ion->intermediate butyl_phenyl_ether Butyl Phenyl Ether butyl_phenyl_ether->intermediate Electrophilic Attack product 1-(4-Butoxyphenyl)ethanone intermediate->product Deprotonation hcl HCl (Byproduct)

Caption: Friedel-Crafts Acylation Workflow

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(4-butoxyphenyl)ethanone. By following the outlined two-step synthetic strategy and adhering to the safety precautions, researchers can reliably produce this valuable chemical intermediate. The provided mechanistic insights and characterization guidelines will further aid in achieving a successful synthesis and ensuring the quality of the final product.

References

  • Chem LibreTexts. (n.d.). Williamson Ether Synthesis.
  • Chemos GmbH & Co.KG. (n.d.).
  • Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385–411.
  • Santa Cruz Biotechnology. (n.d.).
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): ACETYL CHLORIDE. [Link]

  • SIELC Technologies. (2018). Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PubChemLite. (n.d.). 1-(4-butoxyphenyl)ethanone (C12H16O2). [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(4-hydroxyphenyl)
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79814, 1-(4-Butoxyphenyl)ethanone. [Link]

  • University of Wisconsin-Madison. (n.d.).
  • Khan Academy. (n.d.). Friedel-Crafts acylation [Video]. [Link]

  • Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Substance Details: Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • ChemBK. (n.d.). Ethanone, 1-(4-butoxyphenyl)-. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4'-Butoxyacetophenone via Friedel-Crafts Acylation

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Friedel-Crafts Acylation and 4'-Butoxyacetophenone The Friedel-Crafts acylation, a cornerstone of organic synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Friedel-Crafts Acylation and 4'-Butoxyacetophenone

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for the formation of carbon-carbon bonds to aromatic rings.[1][2] This powerful electrophilic aromatic substitution reaction facilitates the introduction of an acyl group onto an aromatic nucleus, yielding aryl ketones.[1][3] These ketones are not merely synthetic endpoints but are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone, which effectively prevents polysubstitution.[4]

4'-Butoxyacetophenone, the target molecule of this guide, is a valuable building block in medicinal chemistry and materials science. Its synthesis via Friedel-Crafts acylation of butoxybenzene serves as an excellent case study for this fundamental reaction, illustrating the principles of electrophilic aromatic substitution on an activated benzene ring. The butoxy group, being an electron-donating group, activates the aromatic ring, primarily directing acylation to the para position due to steric hindrance.

This document provides a comprehensive guide to the synthesis, purification, and characterization of 4'-butoxyacetophenone, grounded in the principles of the Friedel-Crafts acylation. The protocols and insights presented herein are designed to be self-validating, ensuring both scientific rigor and practical applicability for researchers in the field.

Reaction Mechanism and Theoretical Framework

The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion.[1] In this specific synthesis, acetyl chloride reacts with a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form the acylium ion.[3]

Step 1: Formation of the Acylium Ion

The Lewis acid, AlCl₃, coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[1]

Step 2: Electrophilic Aromatic Substitution

The electron-rich butoxybenzene attacks the electrophilic acylium ion. The butoxy group, being an ortho-, para-director, activates these positions. Due to the steric bulk of the butoxy group, the para-substituted product, 4'-butoxyacetophenone, is predominantly formed. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

Step 3: Regeneration of the Aromatic Ring and Catalyst

A weak base, typically AlCl₄⁻, abstracts a proton from the carbon bearing the newly added acyl group, restoring the aromaticity of the ring.[2] This step also regenerates the aluminum chloride catalyst and produces hydrogen chloride (HCl) as a byproduct.[3]

It is crucial to note that the product, 4'-butoxyacetophenone, can form a complex with the Lewis acid catalyst.[2] Therefore, a stoichiometric amount of the catalyst is often required. The reaction is quenched with water or dilute acid to decompose this complex and liberate the final product.[2]

Visualizing the Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reactants Prepare Butoxybenzene and Acetyl Chloride reaction_setup Set up Reaction Apparatus under Inert Atmosphere prep_reactants->reaction_setup prep_catalyst Weigh Anhydrous AlCl3 catalyst_addition Add AlCl3 to Solvent prep_catalyst->catalyst_addition reaction_setup->catalyst_addition reactant_addition Slowly Add Acetyl Chloride, then Butoxybenzene catalyst_addition->reactant_addition reaction_progress Stir at Controlled Temperature reactant_addition->reaction_progress quench Quench Reaction with Ice/HCl reaction_progress->quench extraction Extract with Organic Solvent quench->extraction washing Wash Organic Layer extraction->washing drying Dry Organic Layer washing->drying solvent_removal Remove Solvent (Rotary Evaporation) drying->solvent_removal purification Purify by Recrystallization solvent_removal->purification characterization Characterize Product (NMR, IR) purification->characterization

Sources

Method

Application Notes &amp; Protocols: The Utility of 1-(4-Butoxyphenyl)ethanone as a Versatile Chemical Intermediate

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-(4-Butoxyphenyl)ethanone as a key chemical intermediate. We move be...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 1-(4-Butoxyphenyl)ethanone as a key chemical intermediate. We move beyond simple definitions to explore the causality behind its reactivity and provide detailed, field-proven protocols for its application in organic synthesis. The protocols are designed as self-validating systems, incorporating analytical checkpoints and explaining the rationale behind each procedural step.

Introduction: Strategic Importance of 1-(4-Butoxyphenyl)ethanone

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone that serves as a pivotal building block in the synthesis of more complex molecular architectures. Its structure is characterized by a phenyl ring activated by a para-butoxy group and a reactive acetyl moiety. This unique combination of functional groups—an ether and a ketone—makes it a highly versatile precursor for creating a diverse range of target molecules, particularly within the pharmaceutical and materials science sectors.[1][2] The butoxy group enhances the lipophilicity of derivative compounds, a critical parameter in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. The acetyl group, meanwhile, provides a reactive handle for a multitude of classic and contemporary organic transformations.

This guide will elucidate the core physicochemical properties, safety protocols, and, most importantly, the practical application of this intermediate through detailed experimental workflows.

Physicochemical & Safety Data

A thorough understanding of a chemical's properties and hazards is a prerequisite for its safe and effective use in any laboratory setting.

Physicochemical Properties

The key physical and chemical characteristics of 1-(4-Butoxyphenyl)ethanone are summarized below. This data is essential for planning reactions, purification procedures, and storage.

PropertyValueSource(s)
CAS Number 5736-89-0[1][3][4][5]
Molecular Formula C₁₂H₁₆O₂[1][3][4][5]
Molecular Weight 192.25 g/mol [3][4]
Appearance White or colorless to almost white powder, lump, or clear liquid[3]
Melting Point 25-27 °C[1][3]
Boiling Point 302-304 °C (at 760 Torr); 127-133 °C (at 3 Torr)[1][3]
Density 1.017 g/cm³ at 25 °C[3]
Refractive Index (n20/D) 1.531[3]
Solubility Faint turbidity in Methanol[3]
Safety, Handling, and Storage

As a laboratory chemical, 1-(4-Butoxyphenyl)ethanone requires careful handling to mitigate risks.

  • Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as an irritant.[4]

    • H315: Causes skin irritation.[1][4]

    • H319: Causes serious eye irritation.[1][4]

    • H335 (potential): May cause respiratory irritation.[4]

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep sealed at room temperature.[1][3]

Core Application: Synthesis of α-Halo Ketone Intermediates

One of the most powerful applications of 1-(4-Butoxyphenyl)ethanone is its conversion into an α-haloketone, such as 2-Bromo-1-(4-butoxyphenyl)ethanone.[6] The introduction of a halogen atom on the carbon adjacent to the carbonyl group transforms the substrate into a potent electrophile, opening up pathways for a variety of nucleophilic substitution reactions. This makes it a cornerstone intermediate for building heterocyclic systems or introducing complex side chains.

Workflow for α-Bromination

The following diagram illustrates the logical flow from the starting material to the versatile α-bromo intermediate, which is then poised for further derivatization.

bromination_workflow start 1-(4-Butoxyphenyl)ethanone (Starting Material) dissolve Dissolve in Appropriate Solvent (e.g., Acetic Acid) start->dissolve brominate Introduce Brominating Agent (e.g., Br₂ or NBS) with Catalyst (HBr) dissolve->brominate quench Quench Reaction (e.g., with Na₂S₂O₃ solution) brominate->quench extract Workup & Extraction (e.g., DCM / H₂O) quench->extract purify Purification (Recrystallization or Chromatography) extract->purify product 2-Bromo-1-(4-butoxyphenyl)ethanone (α-Halo Intermediate) purify->product characterize Characterization (NMR, IR, MS) product->characterize

Caption: Workflow for the synthesis of an α-bromo ketone intermediate.

Detailed Protocol: Synthesis of 2-Bromo-1-(4-butoxyphenyl)ethanone

This protocol describes the acid-catalyzed bromination of the α-carbon. The acid catalyst is crucial as it promotes the formation of the enol tautomer, which is the reactive species that attacks the bromine.

Materials:

  • 1-(4-Butoxyphenyl)ethanone

  • Glacial Acetic Acid

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Hydrobromic acid (HBr, 48% aq. solution, catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 1-(4-Butoxyphenyl)ethanone in 50 mL of glacial acetic acid. Add a few drops of 48% HBr as a catalyst.

    • Expert Insight: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable to the oxidizing conditions of bromination. The HBr catalyst accelerates the reaction by speeding up the rate-limiting enolization step.

  • Bromination: Cool the flask in an ice bath. Slowly add a stoichiometric equivalent of Bromine (dissolved in a small amount of acetic acid) via a dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C.

    • Trustworthiness: Slow, cooled addition is critical to control the exotherm of the reaction and prevent side reactions, such as di-bromination or aromatic ring bromination.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates completion.

  • Quenching: Carefully pour the reaction mixture into 200 mL of ice-cold water. If bromine color persists, add 10% sodium thiosulfate solution dropwise until the orange/brown color disappears.

    • Expert Insight: This step quenches any unreacted bromine, converting it to non-reactive bromide salts (Br₂ + 2Na₂S₂O₃ → 2NaBr + Na₂S₄O₆).

  • Workup and Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution to remove residual acetic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, 2-Bromo-1-(4-butoxyphenyl)ethanone.

Application in Characterization: Derivatization Reactions

The ketone functionality of 1-(4-Butoxyphenyl)ethanone allows for straightforward derivatization reactions, which are invaluable for characterization and identification. The reaction with 2,4-dinitrophenylhydrazine (Brady's reagent) is a classic test for aldehydes and ketones.[7]

Workflow for 2,4-Dinitrophenylhydrazone Formation

derivatization_workflow start 1-(4-Butoxyphenyl)ethanone (Analyte) reaction Addition-Elimination (Condensation Reaction) start->reaction reagent Brady's Reagent (2,4-DNPH in H₂SO₄/Methanol) reagent->reaction precipitate Formation of Solid Precipitate (Yellow/Orange) reaction->precipitate isolate Isolate by Filtration precipitate->isolate purify Recrystallize isolate->purify product 2,4-Dinitrophenylhydrazone Derivative purify->product analyze Analysis (Melting Point Determination) product->analyze

Caption: Workflow for the formation of a 2,4-DNPH derivative.

Protocol: Formation and Characterization of the 2,4-Dinitrophenylhydrazone Derivative

This is a condensation reaction where the nucleophilic -NH₂ group of the hydrazine attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable, solid hydrazone derivative.[7] The distinct color and sharp melting point of the derivative serve as a reliable method for identification.

Materials:

  • 1-(4-Butoxyphenyl)ethanone

  • Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine in methanol and sulfuric acid)

  • Methanol or Ethanol

  • Test tube or small flask

  • Filtration apparatus (Buchner funnel)

Procedure:

  • Sample Preparation: Dissolve a small amount (approx. 50 mg) of 1-(4-Butoxyphenyl)ethanone in 2 mL of methanol in a test tube.

  • Reaction: Add 3 mL of Brady's reagent to the solution. Agitate the mixture.

    • Expert Insight: The sulfuric acid in Brady's reagent acts as a catalyst for the addition-elimination reaction.

  • Observation: The formation of a bright orange or yellow precipitate indicates a positive test for the carbonyl group.[7]

  • Isolation: Allow the precipitate to fully form over 10-15 minutes. If no solid appears, gently warm the solution for a few minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. The derivative can be further purified by recrystallization from ethanol.

  • Characterization: Dry the purified crystals thoroughly and determine their melting point. The sharp, characteristic melting point of the 2,4-dinitrophenylhydrazone derivative can be compared to literature values to confirm the identity of the original ketone.

Analytical Control

Throughout these protocols, analytical techniques are essential for ensuring reaction success and product purity.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using an acetonitrile/water mobile phase can be employed to monitor reaction progress and assess the final purity of products.[8] For applications compatible with mass spectrometry (MS), formic acid can be used as a modifier instead of phosphoric acid.[8]

  • Spectroscopy:

    • FTIR: Confirms the presence of key functional groups. For the starting material, look for the C=O stretch (around 1680 cm⁻¹) and C-O-C ether stretches.

    • ¹H NMR: Provides structural confirmation of the starting material and products, showing characteristic aromatic and aliphatic proton signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.

Conclusion

1-(4-Butoxyphenyl)ethanone is a high-value intermediate whose utility is unlocked through a fundamental understanding of its reactivity. The protocols detailed herein for α-bromination and derivatization represent two of the most common and powerful transformations this substrate can undergo. By providing a reactive ketone handle and a lipophilic butoxy tail, this molecule serves as an exemplary starting point for the rational design and synthesis of novel compounds in the pharmaceutical and chemical industries.

References

  • Ethanone, 1-(4-butoxyphenyl)- - ChemBK. (n.d.). ChemBK. Retrieved from [Link]

  • Ethanone, 1-(4-butoxyphenyl)- | C12H16O2 | CID 79814 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethanone, 1-(4-butoxyphenyl)- - Substance Details - SRS | US EPA. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • 1-[4-(Tert-butoxy)phenyl]ethan-1-one - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Ethanone, 1-(4-butoxyphenyl)- | SIELC Technologies. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Williamson Ether Synthesis and SN1/SN2 Reactions: Chemistry Report - Desklib. (2021, June 16). Desklib. Retrieved from [Link]

  • Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. (n.d.). ResearchGate. Retrieved from [Link]

  • Key Pharmaceutical Intermediate: Ethanone, 1-[4-(methylthio)phenyl]- (n.d.). Retrieved from [Link]

  • Addition-Elimination Reactions - Chemistry LibreTexts. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

Application

Applications of 1-(4-Butoxyphenyl)ethanone in Material Science: A Detailed Guide for Researchers

Introduction: Unveiling the Potential of a Versatile Ketone 1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone that is emerging as a valuable building block in the field of material sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Ketone

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone that is emerging as a valuable building block in the field of material science.[1] Its molecular architecture, featuring a photosensitive carbonyl group, a rigid phenyl ring, and a flexible butoxy chain, provides a unique combination of properties that can be harnessed for the development of advanced functional materials. This guide provides an in-depth exploration of the applications of 1-(4-Butoxyphenyl)ethanone, focusing on its use as a precursor for liquid crystals and as a component in photoinitiator systems for UV curing applications. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in their materials design and development endeavors.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of 1-(4-Butoxyphenyl)ethanone is crucial for its effective application.

PropertyValueReference
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Appearance White to off-white crystalline powder or solid
Melting Point 48-51 °C
Boiling Point 135-137 °C at 5 mmHg
Solubility Soluble in common organic solvents like ethanol, acetone, and THF. Insoluble in water.
CAS Number 5736-89-0[1]

Application I: Precursor for Thermotropic Liquid Crystals

The molecular shape of 1-(4-Butoxyphenyl)ethanone, with its rigid aromatic core and flexible alkyl chain, makes it an excellent starting material for the synthesis of calamitic (rod-shaped) liquid crystals. These materials exhibit intermediate phases of matter, known as mesophases, which possess properties of both liquids and solids. This dual nature is the foundation for their widespread use in display technologies, sensors, and optical devices.

Scientific Rationale: The Claisen-Schmidt Condensation Pathway

A common and effective method for synthesizing liquid crystalline materials from 1-(4-Butoxyphenyl)ethanone is the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone derivative with an aromatic aldehyde to form a chalcone.[2][3] The resulting chalcone structure, with its extended, rigid core, is often mesogenic, meaning it can exhibit liquid crystalline behavior.

The butoxy group on the 1-(4-Butoxyphenyl)ethanone moiety plays a crucial role in influencing the mesomorphic properties of the final chalcone derivative. It provides the necessary flexibility to the molecule, which helps in lowering the melting point and stabilizing the liquid crystalline phase over a broader temperature range. By carefully selecting the aromatic aldehyde, researchers can further tune the molecular architecture and, consequently, the liquid crystalline properties such as the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

Experimental Protocol: Synthesis of a Chalcone-Based Liquid Crystal

This protocol details the synthesis of (E)-1-(4-butoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a potential liquid crystal, via a Claisen-Schmidt condensation.

Materials:

  • 1-(4-Butoxyphenyl)ethanone

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Ethanol (absolute)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute solution

  • Deionized water

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Suitable solvent system for TLC (e.g., hexane:ethyl acetate)

  • Recrystallization solvent (e.g., ethanol)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and flask

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Polarized optical microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC) (for detailed thermal analysis)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1-(4-Butoxyphenyl)ethanone (1 equivalent) and 4-methoxybenzaldehyde (1 equivalent) in absolute ethanol.

  • Base Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (2-3 equivalents). The reaction mixture will typically turn yellow or orange.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC. The product spot should have a different Rf value than the starting materials.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing a mixture of crushed ice and dilute hydrochloric acid. This will neutralize the base and precipitate the crude chalcone product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.

  • Characterization:

    • Determine the melting point of the purified compound.

    • Confirm the structure using spectroscopic techniques such as FT-IR and ¹H NMR.

    • Investigate the liquid crystalline properties using polarized optical microscopy (POM) with a hot stage to observe the phase transitions and textures.

    • For quantitative thermal analysis, perform Differential Scanning Calorimetry (DSC) to determine the transition temperatures and enthalpies.

Diagram of the Synthetic Workflow:

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Characterization Reactants 1-(4-Butoxyphenyl)ethanone + 4-Methoxybenzaldehyde in Ethanol Base Add NaOH (aq) Stir at RT Reactants->Base Neutralization Pour into Ice/HCl Precipitation Base->Neutralization Filtration Vacuum Filtration Wash with Water Neutralization->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Drying Vacuum Oven Drying Recrystallization->Drying Characterization MP, POM, DSC, FT-IR, NMR Drying->Characterization

Caption: Workflow for the synthesis of a chalcone-based liquid crystal.

Application II: Component in Photoinitiator Systems for UV Curing

UV curing is a rapid, solvent-free, and energy-efficient technology used to polymerize monomers and oligomers into a solid film upon exposure to ultraviolet (UV) light. This process is widely employed in coatings, inks, adhesives, and 3D printing. A key component in any UV-curable formulation is the photoinitiator, a molecule that absorbs UV light and generates reactive species (free radicals or cations) to initiate the polymerization reaction.

Scientific Rationale: The Role of Acetophenone Derivatives

1-(4-Butoxyphenyl)ethanone belongs to the class of acetophenone derivatives, which are well-known Type I photoinitiators.[4][5] Upon absorption of UV radiation, Type I photoinitiators undergo a unimolecular cleavage (α-cleavage) to generate two free radicals. These radicals then initiate the polymerization of reactive monomers, such as acrylates and methacrylates.

The efficiency of a photoinitiator depends on several factors, including its absorption spectrum, the quantum yield of radical formation, and the reactivity of the generated radicals. The absorption characteristics of 1-(4-Butoxyphenyl)ethanone are influenced by the chromophoric carbonyl group and the substituted phenyl ring. The butoxy group can slightly modify the absorption wavelength and the overall photochemical properties. For efficient curing, the absorption spectrum of the photoinitiator must overlap with the emission spectrum of the UV light source.

While 1-(4-Butoxyphenyl)ethanone can function as a photoinitiator on its own, it is often used in combination with other photoinitiators or co-initiators to optimize the curing process, particularly for pigmented or thick coatings.

Experimental Protocol: Preparation and UV Curing of an Acrylate Formulation

This protocol describes the preparation of a simple UV-curable acrylate formulation using 1-(4-Butoxyphenyl)ethanone as a photoinitiator and its subsequent curing.

Materials:

  • 1-(4-Butoxyphenyl)ethanone

  • Acrylate monomer/oligomer blend (e.g., a mixture of trimethylolpropane triacrylate (TMPTA) and a urethane acrylate oligomer)

  • Substrate for coating (e.g., glass slide, metal panel)

  • Solvent for cleaning (e.g., acetone, isopropanol)

Equipment:

  • Magnetic stirrer and stir bar

  • Beaker or vial for mixing

  • Film applicator (e.g., wire-wound rod, doctor blade)

  • UV curing system (e.g., mercury lamp, LED lamp with appropriate wavelength)

  • Real-time FT-IR spectrometer (for monitoring cure kinetics, optional)

  • Tack-free time tester (e.g., cotton ball test)

  • Solvent resistance tester (e.g., MEK rub test)

Procedure:

  • Formulation Preparation:

    • In a beaker or vial, weigh the desired amount of the acrylate monomer/oligomer blend.

    • Add 1-(4-Butoxyphenyl)ethanone to the blend at a concentration of 1-5% by weight.

    • Stir the mixture thoroughly in the dark or under safe light conditions until the photoinitiator is completely dissolved and the formulation is homogeneous.

  • Coating Application:

    • Clean the substrate with a suitable solvent to remove any contaminants.

    • Apply a thin film of the formulation onto the substrate using a film applicator to ensure a uniform thickness.

  • UV Curing:

    • Place the coated substrate under the UV curing system.

    • Expose the film to UV radiation for a predetermined time or at a specific conveyor speed. The required UV dose will depend on the formulation, film thickness, and the intensity of the UV source.

  • Cure Evaluation:

    • Tack-free time: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not show any fiber transfer.

    • Solvent resistance: Perform a methyl ethyl ketone (MEK) rub test by rubbing the cured film with a cloth soaked in MEK. The number of double rubs required to expose the substrate is a measure of the cure and crosslink density.

    • Cure kinetics (optional): Monitor the disappearance of the acrylate C=C double bond peak (around 810 cm⁻¹) in real-time using an FT-IR spectrometer during UV exposure to determine the degree of conversion.

Diagram of the UV Curing Process:

G cluster_0 Formulation cluster_1 Process cluster_2 Result cluster_3 Mechanism Components Acrylate Monomers/Oligomers + 1-(4-Butoxyphenyl)ethanone Application Apply Thin Film on Substrate Components->Application Curing Expose to UV Light Application->Curing Cured_Film Solid, Crosslinked Polymer Film Curing->Cured_Film Initiator 1-(4-Butoxyphenyl)ethanone Radicals Free Radicals Initiator->Radicals UV Light (hν) Polymerization Initiation & Propagation Radicals->Polymerization

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 1-(4-Butoxyphenyl)ethanone

Abstract This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 1-(4-Butoxyphenyl)ethanone. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate determination of purity for 1-(4-Butoxyphenyl)ethanone. This compound, also known as 4-Butoxyacetophenone, is a key intermediate in the synthesis of various organic molecules. Ensuring its purity is critical for the quality and safety of final products in the pharmaceutical and chemical industries. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and batch release testing.

Introduction: The Imperative of Purity in Synthesis

1-(4-Butoxyphenyl)ethanone (Figure 1) is a versatile aromatic ketone utilized in diverse synthetic pathways. The presence of impurities, which can originate from starting materials, by-products, or degradation, can significantly impact the reaction kinetics, yield, and safety profile of subsequent products. Therefore, a reliable analytical method to assess its purity is paramount.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used technique for separating compounds based on their hydrophobicity.[1][2][3][4] It employs a nonpolar stationary phase and a polar mobile phase.[2] Hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, while more hydrophilic molecules elute earlier.[2] This principle allows for the effective separation of 1-(4-Butoxyphenyl)ethanone from its potential impurities.

This guide provides a comprehensive protocol for the HPLC analysis of 1-(4-Butoxyphenyl)ethanone, underpinned by rigorous validation according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[5][6][7][8]

Figure 1. Chemical Structure of 1-(4-Butoxyphenyl)ethanone.

Chromatographic Principle and Method Rationale

The selected method utilizes a C18 stationary phase, which is a common choice for RP-HPLC due to its broad applicability and stability.[9] The mobile phase consists of a gradient mixture of acetonitrile and water, with a small amount of phosphoric acid. Acetonitrile serves as the organic modifier, and its increasing concentration during the gradient elution ensures the timely elution of both the main compound and any less polar impurities.[2] Phosphoric acid is added to the aqueous phase to control the pH and sharpen the peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

dot

Caption: Separation mechanism in RP-HPLC.

Experimental Protocol

Materials and Reagents
  • 1-(4-Butoxyphenyl)ethanone reference standard (Purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is sufficient for this analysis.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Program 0-10 min: 50-80% B; 10-12 min: 80% B; 12-13 min: 80-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 275 nm
Run Time 15 minutes
Preparation of Solutions
  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 1-(4-Butoxyphenyl)ethanone reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 1-(4-Butoxyphenyl)ethanone sample and prepare a 100 mL solution as described for the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.[10]

Method Validation Workflow

The analytical method was validated according to ICH Q2(R2) guidelines.[8][11] The validation ensures that the method is suitable for its intended purpose.

dot

Validation_Workflow Start Method Development Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: HPLC method validation workflow.

System Suitability

Before sample analysis, the chromatographic system's suitability must be verified. This is achieved by injecting the standard solution in replicate (n=5). The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a spiked sample. The blank showed no interfering peaks at the retention time of 1-(4-Butoxyphenyl)ethanone. Peak purity analysis using a diode-array detector confirmed the main peak was free from co-eluting impurities.

Linearity

Linearity was assessed by analyzing five solutions ranging from 50% to 150% of the nominal concentration (0.05 mg/mL to 0.15 mg/mL). The calibration curve of peak area versus concentration showed a correlation coefficient (R²) of > 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%). The mean recovery was found to be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): The relative standard deviation (%RSD) for six replicate injections of the sample solution was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two sets of results was less than 2.0%.

Results and Data Interpretation

A typical chromatogram of 1-(4-Butoxyphenyl)ethanone is shown in Figure 2. The main peak is well-resolved from any potential impurities.

Figure 2. Representative HPLC Chromatogram of 1-(4-Butoxyphenyl)ethanone.

The purity is calculated using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Purity Data
Peak No.Retention Time (min)Peak Area% AreaIdentification
13.515000.05Impurity A
28.2298950099.851-(4-Butoxyphenyl)ethanone
39.530000.10Impurity B
Total 2994000 100.00

Conclusion

The developed and validated RP-HPLC method is demonstrated to be simple, rapid, and reliable for the purity determination of 1-(4-Butoxyphenyl)ethanone. The method's performance characteristics meet the requirements of the ICH guidelines, making it a valuable tool for quality control in both research and manufacturing environments.

References

  • SIELC Technologies. (2018). Ethanone, 1-(4-butoxyphenyl)-. [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. [Link]

  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • Chalk, R. (2021). 14 Principles of Reversed Phase HPLC. YouTube. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60. [Link]

  • AZoLifeSciences. (2023). Reversed-Phase Chromatography: An Overview. [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]

  • O'Neil, T., & Lyman, S. (2017). HPLC Method development and instrument QC for Aldehyde and Ketone compounds.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. (2025). (PDF) HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Waters Corporation. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

Sources

Application

Definitive Identification of 1-(4-Butoxyphenyl)ethanone by Gas Chromatography-Mass Spectrometry (GC-MS)

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the unambiguous i...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note presents a detailed and robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the unambiguous identification of 1-(4-Butoxyphenyl)ethanone (CAS 5736-89-0). This compound, also known as 4'-butoxyacetophenone, is a key intermediate in various synthetic pathways and can be a critical analyte in quality control and impurity profiling within drug development. The protocol herein provides a comprehensive workflow, from sample preparation to spectral interpretation, designed to ensure accuracy, reproducibility, and trustworthiness in analytical results. We will delve into the causality behind instrumental parameter selection and the characteristic fragmentation patterns that serve as a definitive fingerprint for this molecule.

Introduction and Significance

1-(4-Butoxyphenyl)ethanone is an aromatic ketone whose precise identification and quantification are essential in pharmaceutical and chemical manufacturing.[1][2] Its presence, even in trace amounts, can impact the safety and efficacy of final products. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering high-resolution separation of volatile and semi-volatile compounds coupled with the definitive identification power of mass spectrometry.[3][4]

This guide moves beyond a simple recitation of steps, providing the underlying scientific rationale for the protocol. By understanding the "why" behind the "how," researchers can adapt and troubleshoot this method effectively, ensuring its seamless integration into their analytical workflows.

Analyte Profile: 1-(4-Butoxyphenyl)ethanone

A clear understanding of the analyte's properties is the foundation of any analytical method.

PropertyValueSource
IUPAC Name 1-(4-butoxyphenyl)ethanonePubChem[5]
Synonyms 4'-Butoxyacetophenone, p-ButoxyacetophenoneNIST[6], PubChem[5]
CAS Number 5736-89-0EPA[7], NIST[6]
Molecular Formula C₁₂H₁₆O₂PubChem[5]
Molecular Weight 192.25 g/mol PubChem[5], EPA[7]

Principle of the GC-MS Method

The method leverages the synergistic power of gas chromatography and mass spectrometry.

  • Gas Chromatography (GC): The sample is first vaporized and introduced into the GC system. Separation occurs within a capillary column containing a stationary phase. For an aromatic ketone like 1-(4-butoxyphenyl)ethanone, a non-polar or mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is ideal. The compound partitions between the inert carrier gas (mobile phase) and the stationary phase, eluting at a characteristic Retention Time (RT) determined by its boiling point and chemical interactions.[3]

  • Mass Spectrometry (MS): Upon elution from the GC column, the analyte enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to lose an electron and form a positively charged molecular ion (M⁺•) .[8] The energy of this process is sufficient to cause the molecular ion to break apart into smaller, charged fragment ions . These ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum—a plot of ion abundance versus m/z—is a unique and reproducible chemical fingerprint.[8][9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution of each step ensures the integrity of the final result.

Part A: Reagents and Sample Preparation

The goal of sample preparation is to create a clean, homogenous solution suitable for injection, free from particulates and non-volatile residues that could contaminate the GC system.[10][11]

Materials:

  • 1-(4-Butoxyphenyl)ethanone standard

  • High-purity volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Hexane)[3]

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Micropipettes

  • 0.22 µm syringe filters (if sample contains particulates)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the 1-(4-butoxyphenyl)ethanone standard in the chosen solvent to create a stock solution (e.g., 1 mg/mL).

  • Working Solution: Dilute the stock solution to a final concentration suitable for analysis, typically in the range of 1-10 µg/mL.[10] This concentration aims for an on-column loading of approximately 1-10 ng with a 1 µL injection.

  • Sample Matrix: For unknown samples, dissolve them in the same solvent. If the sample matrix is complex or contains solid material, it must be filtered or centrifuged to prevent blockage of the injection syringe and contamination of the GC inlet.[3][11]

  • Final Transfer: Transfer the final, clear solution into a 2 mL glass autosampler vial for analysis. Avoid plastic vials to prevent leaching of contaminants.[11]

Part B: GC-MS Instrumentation and Optimized Conditions

The following parameters have been optimized for the analysis of aromatic ketones and provide an excellent starting point for method development.

ParameterRecommended SettingRationale
Gas Chromatograph (GC) System
Column SLB-5ms, HP-5MS, or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)A non-polar 5% phenyl phase provides excellent resolution for aromatic compounds based on boiling point, with low bleed characteristics suitable for MS detection.[1]
Injector Split/Splitless, operated in Split mode (50:1 ratio)A split injection prevents column overloading with a concentrated sample and ensures sharp chromatographic peaks.
Injector Temperature 250 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for capillary GC.
Carrier Gas Helium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow mode)Optimal flow rate for a 0.25 mm I.D. column, balancing resolution and analysis time.
Oven Program Initial: 100 °C, hold for 1 min. Ramp: 15 °C/min to 280 °C. Final Hold: 5 min.The initial temperature ensures good focusing on the column. The ramp rate is sufficient to elute the analyte as a sharp peak in a reasonable timeframe. The final hold cleanses the column of any higher-boiling contaminants.
Mass Spectrometer (MS) System
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable fragmentation patterns.[12]
Ionization Energy 70 eVThe industry standard energy that provides consistent fragmentation and allows for comparison with established spectral libraries like NIST.[12]
Mass Range 40 - 350 m/zThis range comfortably covers the molecular weight of the analyte (192.25) and its expected fragments.
Ion Source Temp. 230 °CReduces the potential for analyte condensation or degradation within the source.
Quadrupole Temp. 150 °CMaintains consistency of the mass analyzer and prevents contamination.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector, preserving the filament's lifespan.

Data Analysis and Compound Confirmation

Identification is a two-factor authentication process requiring both correct retention time and a matching mass spectrum.

Step 1: Retention Time (RT) Confirmation

Under the conditions specified above, 1-(4-butoxyphenyl)ethanone will elute at a consistent retention time. This RT should be established by injecting a pure standard. Any peak in an unknown sample matching this RT is a candidate for identification.

Step 2: Mass Spectrum Interpretation

The mass spectrum provides the definitive structural evidence. The fragmentation pattern is a direct consequence of the molecule's structure, with bonds breaking at their weakest points or through energetically favorable rearrangements.

Expected Mass Spectrum for 1-(4-Butoxyphenyl)ethanone:

  • Molecular Ion (M⁺•) at m/z 192: The presence of a peak at m/z 192 corresponds to the intact molecule minus one electron.[5] Its presence confirms the molecular weight of the analyte.

  • Key Fragment at m/z 177: This significant peak results from alpha-cleavage , a characteristic fragmentation for ketones.[9] The bond between the carbonyl carbon and the methyl group breaks, leading to the loss of a methyl radical (•CH₃, mass of 15).

    • C₁₂H₁₆O₂⁺• → [M - CH₃]⁺ + •CH₃

    • 192 → 177 + 15

  • Base Peak at m/z 121: The most abundant ion in the spectrum. This fragment is proposed to form via cleavage of the ether bond and subsequent rearrangement. The loss of a butene molecule (C₄H₈, mass of 56) via a McLafferty-type rearrangement would yield an ion at m/z 136, followed by the loss of a methyl group. A more direct route involves cleavage and rearrangement to form the stable p-hydroxy-acetophenone radical cation. The presence of this intense peak is highly characteristic.[5]

  • Fragment at m/z 135: This ion is formed by the cleavage of the C-O bond of the ether, with the loss of a butyl radical (•C₄H₉, mass of 57).

    • C₁₂H₁₆O₂⁺• → [M - C₄H₉]⁺ + •C₄H₉

    • 192 → 135 + 57

Step 3: Spectral Library Confirmation

The final step is to compare the experimentally acquired mass spectrum against a validated spectral database, such as the NIST/EPA/NIH Mass Spectral Library. A high-quality match (typically a match factor > 800-900 out of 1000) provides a high degree of confidence in the compound's identity.

Visualized Workflows and Fragmentation

Diagrams provide a clear visual summary of the analytical process and the underlying chemical transformations.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Sample Weighing & Dissolution Dilution Dilution to Working Concentration Sample->Dilution Filtration Filtration / Centrifugation (if necessary) Dilution->Filtration Vialing Transfer to GC Vial Filtration->Vialing Injection GC Injection Vialing->Injection Separation Chromatographic Separation Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Chroma Extract Chromatogram Detection->Chroma Spectrum Extract Mass Spectrum at Analyte RT Chroma->Spectrum Library Library Search (NIST, Wiley) Spectrum->Library Confirm Confirm Identity (RT + Spectrum Match) Library->Confirm

Caption: The complete GC-MS workflow for analyte identification.

Fragmentation_Pathway MolIon 1-(4-Butoxyphenyl)ethanone M+• = 192 Frag177 [M - CH₃]⁺ m/z = 177 MolIon->Frag177 Alpha-Cleavage (-•CH₃) Frag135 [M - C₄H₉]⁺ m/z = 135 MolIon->Frag135 Ether Cleavage (-•C₄H₉) Frag121 Base Peak [Characteristic Fragment] m/z = 121 MolIon->Frag121 Rearrangement & Cleavage

Caption: Key fragmentation pathways of 1-(4-Butoxyphenyl)ethanone.

Conclusion

This application note provides a scientifically grounded, comprehensive protocol for the identification of 1-(4-butoxyphenyl)ethanone using GC-MS. By adhering to the detailed steps for sample preparation, employing the optimized instrumental parameters, and understanding the characteristic mass spectral fragmentation, researchers can achieve reliable and definitive identification of this compound. This method serves as a foundational tool for quality control, impurity analysis, and research applications in the pharmaceutical and chemical industries.

References

  • Title: Ethanone, 1-(4-butoxyphenyl)- Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Sample Preparation Guidelines for GC-MS Source: University of Illinois, Mass Spectrometry Laboratory URL: [Link]

  • Title: Common Sample Preparation Techniques for GC-MS Analysis Source: Stanford University, Mass Spectrometry Facility URL: [Link]

  • Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]

  • Title: GC-MS Sample Preparation Source: Organomation URL: [Link]

  • Title: Ethanone, 1-(4-butoxyphenyl)- Source: SIELC Technologies URL: [Link]

  • Title: Mass spectra - fragmentation patterns Source: Chemguide URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY Source: TDI-Brooks URL: [Link]

  • Title: 4'-Butoxyacetophenone Source: NIST Chemistry WebBook URL: [Link]

  • Title: Ethanone, 1-(4-butoxyphenyl)- - Substance Details Source: US EPA Substance Registry Services URL: [Link]

Sources

Method

Application Note: High-Resolution ¹H NMR Spectroscopy for the Structural Elucidation and Purity Assessment of 1-(4-Butoxyphenyl)ethanone

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering profound insights into molecular structure.[1] This application note provides a comprehensive, field-proven protocol for the structural characterization of 1-(4-butoxyphenyl)ethanone (also known as 4'-butoxyacetophenone), a key intermediate in various synthetic pathways. We move beyond a simple procedural list to explain the causality behind critical experimental choices, ensuring a robust and reproducible methodology. This guide covers sample preparation, instrument parameter optimization, data acquisition, and detailed spectral interpretation, establishing a self-validating system for researchers and quality control professionals.

Introduction: The Power of ¹H NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets.[2] When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating distinct energy levels. By applying a radiofrequency (RF) pulse, we can excite these nuclei to a higher energy state. The subsequent relaxation and emission of electromagnetic radiation are detected as a Free Induction Decay (FID) signal.[3] A Fourier Transform (FT) converts this time-domain signal into the frequency-domain spectrum we recognize, where signals are plotted based on their chemical shift.[4]

The precise frequency at which a proton resonates—its chemical shift (δ)—is highly sensitive to its local electronic environment. This allows us to distinguish between non-equivalent protons within a molecule.[5] Furthermore, three key pieces of information are extracted from a ¹H NMR spectrum:

  • Chemical Shift (δ): Indicates the electronic environment of the proton.

  • Integration: The area under a signal is proportional to the number of protons it represents.[5]

  • Spin-Spin Coupling (Multiplicity): Reveals information about protons on adjacent atoms.[6]

This application note will leverage these principles to unambiguously confirm the structure of 1-(4-butoxyphenyl)ethanone.

Predicted Spectral Analysis of 1-(4-Butoxyphenyl)ethanone

Before experimental acquisition, a thorough understanding of the target molecule's structure allows for the prediction of its ¹H NMR spectrum. This predictive step is crucial for validating the final experimental data.

Chemical Structure:

Caption: Workflow from sample preparation to spectral analysis.

Materials and Reagents
  • 1-(4-Butoxyphenyl)ethanone (≥97% purity)

  • Deuterated Chloroform (CDCl₃, 99.8% D) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR Tubes (high precision)

  • Glass Pasteur Pipette

  • Glass Wool or Cotton Plug

  • Small Vial for Dissolution

Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

  • Weighing the Sample: Accurately weigh 10-20 mg of 1-(4-butoxyphenyl)ethanone into a clean, dry vial. This quantity ensures a high signal-to-noise ratio (S/N) can be achieved in a reasonable timeframe. [7]2. Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial. [8] * Causality: Deuterated solvents are essential because they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte peaks. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, compensating for any drift. [9]TMS is the universally accepted internal standard, with its signal defined as 0.00 ppm. [6]3. Mixing: Gently swirl the vial until the sample is completely dissolved.

  • Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-precision 5 mm NMR tube.

    • Causality: This step is critical. Suspended solid particles in the sample will disrupt the homogeneity of the magnetic field, leading to broadened spectral lines and poor resolution. 5. Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol: NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer but can be adapted for other field strengths.

  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software should be used to automatically lock onto the deuterium signal of the CDCl₃, tune the probe to the correct frequency, and shim the magnetic field to optimize its homogeneity.

  • Parameter Optimization: Set the acquisition parameters as outlined in Table 2.

Table 2: Recommended ¹H NMR Acquisition Parameters (400 MHz Spectrometer)

ParameterRecommended ValueRationale
Pulse Program (PULPROG)zg30 or PROTON8A standard 30° pulse program allows for faster repetition rates by reducing the necessary relaxation delay compared to a 90° pulse. [10]
Spectral Width (SW)20 ppm (-2 to 18 ppm)This range comfortably encompasses all expected proton signals for organic molecules, from shielded alkanes to deshielded aromatic protons, without acquiring excessive noise. [11]
Number of Scans (NS)8 to 16Co-adding multiple scans improves the S/N ratio, which scales with the square root of the number of scans. Eight scans are often sufficient to reduce artifacts and provide a clear spectrum for a sample of this concentration. [12]
Acquisition Time (AT)3.0 - 4.0 sA longer acquisition time results in better digital resolution, allowing for the clear definition of sharp peaks and fine coupling patterns. [12]
Relaxation Delay (D1)1.5 - 2.0 sThis is the wait time between scans to allow protons to return to thermal equilibrium. A delay of 1.5s is a good compromise for qualitative analysis with a 30° pulse. [10]
Receiver Gain (RG)AutomaticThe receiver gain should be set automatically (rga command on Bruker systems) to amplify the signal to fill the analog-to-digital converter (ADC) range without causing clipping, which would distort the data. [12]
  • Acquisition: Start the acquisition. The experiment should take approximately 2-5 minutes to complete.

Data Processing and Spectral Interpretation

Protocol: Data Processing

The raw FID signal must be mathematically processed to generate the final spectrum.

  • Fourier Transformation (FT): Apply an exponential window function (e.g., with a line broadening of 0.3 Hz) to the FID to improve S/N, followed by a Fourier Transform to convert the data to the frequency domain. [4]2. Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline at the base of each peak. [13]3. Baseline Correction: Apply a polynomial function to correct any broad distortions in the baseline, ensuring accurate integration.

  • Calibration: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

  • Integration: Integrate all signals, setting the value of a well-resolved peak (e.g., the 3H singlet of the acetyl group) to its known proton count to normalize the other integrals.

Spectral Interpretation

The processed spectrum should be analyzed by assigning each signal based on its chemical shift, integration, and multiplicity, and comparing it to the predictions in Table 1.

  • Aromatic Region (δ 6.5-8.0 ppm): Expect two signals, each integrating to 2H. The downfield signal (~7.9 ppm) corresponds to the protons ortho to the electron-withdrawing acetyl group (H-b). The upfield signal (~6.9 ppm) corresponds to the protons ortho to the electron-donating butoxy group (H-c). Both should appear as doublets due to coupling with their ortho neighbors.

  • Aliphatic Ether Region (δ ~4.0 ppm): A triplet integrating to 2H corresponds to the methylene protons directly attached to the oxygen atom (H-d). It is a triplet because of coupling to the two adjacent H-e protons (n+1 = 2+1 = 3).

  • Aliphatic Chain Region (δ 1.0-2.0 ppm): The remaining two methylene groups (H-e, H-f) will appear as complex multiplets around 1.8 and 1.5 ppm, respectively, each integrating to 2H. The terminal methyl group (H-g) will appear as a distinct triplet around 1.0 ppm, integrating to 3H.

  • Acetyl Methyl Region (δ ~2.5 ppm): A sharp singlet integrating to 3H will be present for the acetyl methyl protons (H-a). It is a singlet as there are no protons on adjacent atoms.

Conclusion

This application note provides a robust and scientifically grounded protocol for the ¹H NMR analysis of 1-(4-butoxyphenyl)ethanone. By following the detailed steps for sample preparation, optimizing acquisition parameters based on established principles, and employing a systematic approach to data processing and interpretation, researchers can confidently verify the structure and assess the purity of this compound. This methodology serves as a reliable foundation for quality control in drug development and for structural confirmation in synthetic chemistry research.

References

  • PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
  • University of Arizona. NMR Sample Preparation.
  • PopAi. Explain the principles and applications of NMR spectroscopy.
  • University of Wisconsin-Madison. The Acquisition Parameters.
  • Slideshare. 1H NMR Spectroscopy.
  • University of Missouri. (2020). Optimized Default 1H Parameters.
  • Nanalysis. (2021). NMR acquisition parameters and qNMR.
  • Scribd. NMR Sample Preparation Guide.
  • Chemistry LibreTexts. (2022). How do I choose the right acquisition parameters for a quantitative NMR measurement?.
  • Studylib. 1H NMR Spectroscopy: Principles and Applications.
  • Wiley Online Library. NMR Data Processing.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
  • Western University. NMR Sample Preparation.
  • Martin Fitzpatrick. (2015). 1D ¹H NMR data processing.
  • Fiveable. Uses of 1H NMR Spectroscopy.
  • Alfa Chemistry. NMR Data Processing and Interpretation.
  • R-NMR. SOP data acquisition.
  • Iowa State University. NMR Sample Preparation.
  • PubChemLite. 1-(4-butoxyphenyl)ethanone (C12H16O2).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79814, Ethanone, 1-(4-butoxyphenyl)-.
  • SIELC Technologies. (2018). Ethanone, 1-(4-butoxyphenyl)-.
  • The Royal Society of Chemistry. Supporting information.
  • International Journal of Innovative Research in Science, Engineering and Technology. Basic Concepts, Principles and Applications of NMR Spectroscopy.
  • US EPA. Ethanone, 1-(4-butoxyphenyl)- - Substance Details.
  • ResearchGate. (2025). A digital platform for automated analysis of 1H NMR data.
  • Compound Interest. A Guide to 1H NMR Chemical Shift Values.
  • Modgraph. (2004). Prediction of the 1H chemical shifts of molecules containing the ester group.
  • mzCloud. 4 Methoxyacetophenone.

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Application

Application Note: Structural Elucidation of 4'-Butoxyacetophenone using Fourier-Transform Infrared (FTIR) Spectroscopy

Abstract This application note provides a detailed protocol and in-depth spectral analysis for the characterization of 4'-butoxyacetophenone using Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total R...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol and in-depth spectral analysis for the characterization of 4'-butoxyacetophenone using Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory. 4'-butoxyacetophenone is an aromatic ketone with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. FTIR spectroscopy offers a rapid, non-destructive, and highly specific method for verifying its molecular structure by identifying key functional groups. This guide is intended for researchers, quality control analysts, and drug development professionals, offering a framework for routine identification and structural verification. We detail the fundamental vibrational modes, provide a step-by-step experimental protocol, and present a comprehensive interpretation of the resulting infrared spectrum.

Introduction and Theoretical Background

4'-butoxyacetophenone is a para-substituted aromatic ketone. Its molecular structure comprises a central benzene ring, a carbonyl group (C=O) from the ketone, a butoxy ether group (-O-C₄H₉), and a methyl group. Each of these structural components gives rise to characteristic vibrational modes when interacting with infrared radiation. The vibrational spectrum of a molecule is unique and serves as a molecular "fingerprint," allowing for its unambiguous identification.[1]

FTIR spectroscopy, particularly when paired with the ATR technique, is an ideal method for analyzing liquid or solid organic compounds with minimal sample preparation.[2][3][4] The technique is based on the principle that molecular bonds vibrate at specific frequencies. When the frequency of the infrared radiation matches the vibrational frequency of a bond, the molecule absorbs the radiation, resulting in a peak in the IR spectrum. The position, intensity, and shape of these absorption bands provide direct information about the functional groups present in the molecule.[1]

For 4'-butoxyacetophenone, we anticipate characteristic absorptions corresponding to:

  • Aromatic C-H and C=C stretching.

  • Aliphatic C-H stretching from the butyl and methyl groups.

  • A strong C=O stretching from the ketone.

  • C-O stretching from the ether linkage.

  • Out-of-plane C-H bending indicative of para-substitution on the benzene ring.

Molecular Structure and Key Functional Groups

The structural integrity of 4'-butoxyacetophenone is confirmed by identifying the vibrational modes associated with its constituent parts.

G cluster_ketone Aryl Ketone Group cluster_aromatic Para-Substituted Benzene Ring cluster_ether Butoxy Ether Group C_carbonyl C O_carbonyl O C_carbonyl->O_carbonyl C=O C_methyl CH₃ C_carbonyl->C_methyl benzene C C C C C C C_carbonyl->benzene:f0 O_ether O benzene:f3->O_ether CH2_1 CH₂ O_ether->CH2_1 CH2_2 CH₂ CH2_1->CH2_2 CH2_3 CH₂ CH2_2->CH2_3 CH3_butyl CH₃ CH2_3->CH3_butyl

Figure 1: Chemical structure of 4'-butoxyacetophenone with key functional groups.

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of 4'-butoxyacetophenone, which is a liquid at room temperature.[5]

Instrumentation and Materials
  • Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

  • Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample: 4'-butoxyacetophenone (purity ≥ 98%).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Instrument Parameters
  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (co-added for a good signal-to-noise ratio)

  • Apodization: Happ-Genzel

Experimental Workflow

The causality behind this workflow is to first establish a baseline (background) of the instrument's environment, then measure the sample, and finally process the data to isolate the sample's unique spectral features.

Figure 2: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology
  • System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize interference from atmospheric water and CO₂.

  • Crystal Cleaning: Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol. Allow the solvent to evaporate completely.

  • Background Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the instrument's environment (atmosphere, crystal) and is automatically subtracted from the sample spectrum.

  • Sample Application: Place a small drop of 4'-butoxyacetophenone directly onto the center of the ATR crystal. For a liquid, 1-2 drops are sufficient to cover the crystal surface.[6]

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters as the background scan.

  • Cleaning: After the measurement, clean the sample from the ATR crystal using a wipe and isopropanol.

Spectral Analysis and Discussion

The FTIR spectrum of 4'-butoxyacetophenone is dominated by features arising from its aromatic, ketone, and ether functionalities. The following table summarizes the expected key absorption bands and their assignments.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3070 - 3030Medium-WeakAromatic C-H StretchAromatic Ring
2960 - 2870StrongAliphatic C-H Stretch (asymmetric & symmetric)-CH₃, -CH₂ (Butoxy)
~1685Very StrongC=O Stretch (conjugated)Aryl Ketone
~1605, ~1575, ~1510Strong-MediumC=C In-Ring StretchAromatic Ring
~1465, ~1360MediumAliphatic C-H Bend (scissoring, methyl umbrella)-CH₃, -CH₂ (Butoxy)
~1260StrongAsymmetric C-O-C StretchAryl-Alkyl Ether
~1170StrongIn-plane C-H BendAromatic Ring
~1025MediumSymmetric C-O-C StretchAryl-Alkyl Ether
~840StrongOut-of-plane C-H Bend (2 adjacent H's)para-Substituted Ring
High-Frequency Region (4000 - 2500 cm⁻¹)
  • Aromatic C-H Stretch (3070 - 3030 cm⁻¹): The weak to medium bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations where the carbon is part of an aromatic ring (sp² hybridized).[7]

  • Aliphatic C-H Stretch (2960 - 2870 cm⁻¹): A series of strong, sharp peaks are observed below 3000 cm⁻¹. These are due to the asymmetric and symmetric stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups in the butoxy side chain and the acetyl methyl group. Their strong intensity is proportional to the number of aliphatic C-H bonds in the molecule.

Carbonyl and Double Bond Region (1800 - 1500 cm⁻¹)
  • C=O Stretch (~1685 cm⁻¹): The most prominent and easily identifiable peak in the spectrum is the very strong absorption around 1685 cm⁻¹. This band is attributed to the stretching vibration of the carbonyl (C=O) group. Its position is diagnostic; conjugation with the aromatic ring delocalizes the pi-electrons, weakening the C=O bond and lowering its vibrational frequency from the typical ~1715 cm⁻¹ seen in saturated aliphatic ketones.[8][9][10][11]

  • Aromatic C=C Stretch (~1605, ~1575, ~1510 cm⁻¹): Aromatic compounds typically show a series of sharp bands in this region due to the stretching vibrations within the benzene ring.[12] For 4'-butoxyacetophenone, bands are expected around 1605 cm⁻¹ and 1575 cm⁻¹, with another characteristic band often appearing near 1510 cm⁻¹.

Fingerprint Region (1500 - 650 cm⁻¹)

This region contains a wealth of complex, overlapping peaks arising from bending vibrations and skeletal modes, making it unique for each molecule.

  • Aliphatic C-H Bending (~1465, ~1360 cm⁻¹): Medium-intensity peaks corresponding to the scissoring and bending vibrations of the -CH₂- and -CH₃ groups are found here.

  • Aryl Ether C-O Stretch (~1260 and ~1025 cm⁻¹): Aryl-alkyl ethers exhibit two distinct C-O stretching bands. The stronger, asymmetric stretch appears at higher wavenumbers (~1260 cm⁻¹), while the symmetric stretch is found at a lower frequency (~1025 cm⁻¹).[12] The high intensity of the ~1260 cm⁻¹ band is a key indicator of the aryl ether linkage.

  • Para-Substitution C-H Bend (~840 cm⁻¹): The substitution pattern on the benzene ring can be determined from the strong out-of-plane (oop) C-H bending vibrations. A single, strong band between 860 and 790 cm⁻¹ is highly characteristic of para (1,4) disubstitution, which corresponds to the two adjacent hydrogen atoms on each side of the ring bending in unison.[13][14] This provides powerful evidence for the specific isomer.

Conclusion

The ATR-FTIR spectroscopic method is a powerful and efficient tool for the structural verification of 4'-butoxyacetophenone. The resulting spectrum provides clear and unambiguous evidence for all the key functional groups within the molecule. The very strong carbonyl absorption at ~1685 cm⁻¹ confirms the presence of a conjugated ketone, while strong bands at ~1260 cm⁻¹ and in the 2960-2870 cm⁻¹ region verify the butoxy group. Finally, the combination of aromatic C=C stretches and a distinct out-of-plane C-H bend around 840 cm⁻¹ confirms the para-substituted aromatic core. This protocol is robust, requires minimal sample, and can be readily implemented for quality control, reaction monitoring, and research applications.

References

  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Available at: [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016-05-01). Available at: [Link]

  • Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. Available at: [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • ACS Publications - Journal of Chemical Education. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available at: [Link]

  • Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2017-09-01). Available at: [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024-09-30). Available at: [Link]

  • Chemistry LibreTexts. 18.8: Spectral Characteristics of the Benzene Ring. (2019-02-18). Available at: [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

  • ResearchGate. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. Available at: [Link]

  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-09-30). Available at: [Link]

  • UCLA Chemistry. IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. Available at: [Link]

  • International Journal of Research in Advent Technology. Structural and Spectroscopic (Ft-Ir, Ft-Raman, Nmr, Uv- Vis) Investigations on 4-Methoxyacetophenone Using Quantum Computational Methods. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 1-(4-Butoxyphenyl)ethanone in Pharmaceutical Synthesis

Abstract 1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is a key aromatic ketone that serves as a versatile precursor in the synthesis of a range of pharmaceutical compounds.[1][2] Its unique molecular...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is a key aromatic ketone that serves as a versatile precursor in the synthesis of a range of pharmaceutical compounds.[1][2] Its unique molecular structure, featuring a butoxy group and an acetophenone moiety, provides a strategic starting point for building more complex molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and synthetic protocols involving this crucial intermediate. We will explore its role in the synthesis of prominent drugs, detailing the underlying chemical principles and providing validated experimental procedures.

Introduction: The Strategic Importance of 1-(4-Butoxyphenyl)ethanone

The utility of 1-(4-butoxyphenyl)ethanone in medicinal chemistry stems from its reactive carbonyl group and the modifiable aromatic ring. The butoxy group influences the electronic properties of the benzene ring, directing subsequent electrophilic aromatic substitution reactions and often enhancing the lipophilicity of the final drug molecule, which can be crucial for its pharmacokinetic profile.

Table 1: Physicochemical Properties of 1-(4-Butoxyphenyl)ethanone

PropertyValueReference
CAS Number 5736-89-0[1]
Molecular Formula C12H16O2[1]
Molecular Weight 192.25 g/mol [2]
Melting Point 25 °C[1]
Boiling Point 127-133 °C @ 3 Torr[1]
Density 1.0 ± 0.1 g/cm³[1]

The synthesis of 1-(4-butoxyphenyl)ethanone is typically achieved through a Friedel-Crafts acylation of phenoxybutane, a classic and efficient method for forming carbon-carbon bonds on an aromatic ring.[3][4] This reaction underscores the fundamental principles of electrophilic aromatic substitution, a cornerstone of organic synthesis.[5]

Synthesis of 1-(4-Butoxyphenyl)ethanone via Friedel-Crafts Acylation

The primary industrial route to 1-(4-butoxyphenyl)ethanone involves the acylation of 4-butoxybenzene. This electrophilic aromatic substitution reaction utilizes an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3][6]

Reaction Scheme:

G start 4-Butoxybenzene reagents + CH3COCl / AlCl3 start->reagents product 1-(4-Butoxyphenyl)ethanone reagents->product G A 1-(4-methoxyphenyl)ethanone B 2-bromo-1-(4-methoxyphenyl)ethanone A->B Bromination C 1-(4-methoxyphenyl)-2-((3-methoxyphenyl)thio)ethan-1-one B->C Thiophenol Coupling D 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene C->D Cyclization (PPA) G cluster_0 Core Synthesis cluster_1 Functionalization A Substituted Cyclohexanone B α-Halogenated Ketone A->B Halogenation C 2,6-Diaminotetrahydrobenzothiazole B->C Reaction with Thiourea D Protection of Amino Group C->D E Alkylation D->E F Deprotection E->F G G F->G Pramipexole

Sources

Application

Application Notes and Protocols: Reduction of 4'-Butoxyacetophenone to 1-(4-Butoxyphenyl)ethanol

Introduction The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and fragrances. 1-(4-butoxyphenyl)ethanol, t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis, pivotal in the production of fine chemicals, pharmaceuticals, and fragrances. 1-(4-butoxyphenyl)ethanol, the product of 4'-butoxyacetophenone reduction, is a valuable intermediate. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental procedures for this reduction, with a focus on the widely used and versatile reducing agent, sodium borohydride. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss alternative methodologies such as catalytic hydrogenation.

Method 1: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is a selective and mild reducing agent, ideal for the reduction of aldehydes and ketones.[1][2][3] Its ease of handling and high chemoselectivity for the carbonyl group in the presence of other functional groups like esters and amides make it a preferred choice in many synthetic applications.[2]

Mechanistic Rationale

The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex (BH₄⁻) on the electrophilic carbonyl carbon of the ketone.[3][4] This attack breaks the pi (π) bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged alkoxide intermediate.[4]

  • Protonation: The alkoxide intermediate is then protonated by a protic solvent (like methanol or water) in a workup step to yield the final secondary alcohol product.[3][4]

Experimental Protocol

This protocol details the reduction of 4'-butoxyacetophenone to 1-(4-butoxyphenyl)ethanol using sodium borohydride in methanol.

Materials:

  • 4'-Butoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-butoxyacetophenone (1 equivalent) in methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature, slowly add sodium borohydride (1.5 equivalents) to the stirred solution in small portions. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: After the addition is complete, remove the flask from the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by slowly adding deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic extracts and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-(4-butoxyphenyl)ethanol.

  • Purification: The crude product can be further purified by column chromatography or distillation if necessary.

Data Summary
ParameterValue
Starting Material4'-Butoxyacetophenone
Reducing AgentSodium Borohydride (NaBH₄)
SolventMethanol
Reaction Temperature0-5 °C to Room Temperature
Product1-(4-Butoxyphenyl)ethanol
Work-upExtractive
Visualizing the Workflow

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification dissolve Dissolve 4'-butoxyacetophenone in Methanol cool Cool to 0-5 °C in Ice Bath dissolve->cool add_nabh4 Slowly add NaBH4 cool->add_nabh4 stir Stir at Room Temperature add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench evaporate Remove Methanol quench->evaporate extract Extract with Diethyl Ether evaporate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product dry->purify

Caption: Experimental workflow for the reduction of 4'-butoxyacetophenone.

Method 2: Catalytic Hydrogenation

Catalytic hydrogenation is another powerful method for the reduction of ketones.[5] This technique typically involves the use of a metal catalyst (e.g., Palladium, Platinum, Nickel) and a source of hydrogen.[5][6] For acetophenone derivatives, various catalytic systems have been explored, including ruthenium-based catalysts for transfer hydrogenation and nickel-based catalysts.[5][7][8]

Mechanistic Overview

In catalytic hydrogenation, the ketone and hydrogen are adsorbed onto the surface of the catalyst. The hydrogen molecule undergoes dissociative chemisorption, breaking the H-H bond. The hydrogen atoms are then transferred to the carbonyl carbon and oxygen atoms of the ketone in a stepwise or concerted manner, leading to the formation of the alcohol. The product then desorbs from the catalyst surface, allowing the catalyst to facilitate further reactions.

General Protocol Considerations

While specific conditions vary depending on the catalyst and equipment, a general procedure for catalytic hydrogenation is as follows:

  • Catalyst Preparation: The catalyst is typically suspended in a suitable solvent in a reaction vessel designed for hydrogenation.

  • Addition of Substrate: The 4'-butoxyacetophenone is added to the reaction vessel.

  • Hydrogenation: The vessel is purged with an inert gas and then pressurized with hydrogen gas. The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.

  • Monitoring and Work-up: The reaction is monitored for hydrogen uptake. Upon completion, the catalyst is removed by filtration, and the product is isolated by removing the solvent.

Data Comparison of Reduction Methods
FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Reagents NaBH₄, Protic SolventH₂, Metal Catalyst
Conditions Mild (0 °C to RT), Atmospheric PressureOften requires elevated pressure and/or temperature
Selectivity High for carbonylsCan reduce other functional groups (e.g., alkenes)
Equipment Standard laboratory glasswareSpecialized high-pressure reactor
Safety Flammable H₂ evolutionFlammable H₂ gas, pyrophoric catalysts
Visualizing the Reaction Mechanism

G cluster_reagents Reducing Agent ketone 4'-Butoxyacetophenone (C₁₂H₁₆O₂) alcohol 1-(4-Butoxyphenyl)ethanol (C₁₂H₁₈O₂) ketone->alcohol Reduction reagent [H]

Caption: General scheme for the reduction of 4'-butoxyacetophenone.

Safety and Handling

  • 4'-Butoxyacetophenone: May cause skin and eye irritation.[9]

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area.

  • Methanol: Toxic and flammable. Avoid inhalation and contact with skin.

  • Diethyl Ether: Extremely flammable. Work in a fume hood away from ignition sources.

  • Catalytic Hydrogenation: Requires careful handling of flammable hydrogen gas and potentially pyrophoric catalysts.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation reaction of acetophenone derivatives. Retrieved from [Link]

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Sources

Method

Application Note: Strategic Derivatization of 1-(4-Butoxyphenyl)ethanone for Synthetic Advancement

Abstract 1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is a versatile ketone that serves as a pivotal starting material in the synthesis of high-value organic molecules for the pharmaceutical and mater...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is a versatile ketone that serves as a pivotal starting material in the synthesis of high-value organic molecules for the pharmaceutical and materials science sectors.[1][2] Its chemical structure offers three primary sites for modification: the carbonyl group, the adjacent α-carbon of the methyl group, and the aromatic ring. This application note provides a detailed guide for researchers, focusing on three strategic derivatization pathways that leverage the reactivity of the ketone and its α-position. We present validated, step-by-step protocols for oximation, reductive amination, and acid-catalyzed α-bromination. The causality behind experimental choices, self-validating analytical checkpoints, and the synthetic utility of the resulting derivatives are discussed in depth to empower researchers in drug discovery and chemical development.

Introduction: The Synthetic Potential of 1-(4-Butoxyphenyl)ethanone

1-(4-Butoxyphenyl)ethanone (Structure, see PubChem CID 79814) is an aromatic ketone characterized by a butoxy ether group para to an acetyl substituent.[3] This configuration provides a stable scaffold that can be strategically elaborated. The derivatization of this ketone is a critical step in building molecular complexity, enabling the introduction of diverse functional groups that can modulate biological activity or material properties.

This guide explores three field-proven derivatization techniques:

  • Oximation: A direct conversion of the carbonyl group into an oxime, a versatile functional group for further transformations like the Beckmann rearrangement or for use in bioconjugation.[4]

  • Reductive Amination: A powerful C-N bond-forming reaction that transforms the ketone into a secondary or tertiary amine, a common motif in pharmacologically active compounds.[5][6]

  • α-Halogenation: The selective introduction of a halogen at the methyl group, creating a highly reactive electrophilic site for subsequent nucleophilic substitution, thereby serving as a linchpin for constructing more complex structures.[7]

Strategic Derivatization Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn. 1-(4-Butoxyphenyl)ethanone is known to cause skin and eye irritation.[3]

Protocol 1: Oximation of the Carbonyl Group

This protocol details the conversion of the ketone to its corresponding ketoxime. The reaction relies on the nucleophilic attack of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration.[8] Using a mild base like pyridine or simply refluxing with hydroxylamine hydrochloride in an appropriate solvent are common methods.[4][9]

Experimental Protocol: Synthesis of 1-(4-Butoxyphenyl)ethanone Oxime

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.92 g (10.0 mmol) of 1-(4-butoxyphenyl)ethanone in 30 mL of ethanol.

  • Addition of Hydroxylamine: To the stirred solution, add 1.04 g (15.0 mmol, 1.5 equiv.) of hydroxylamine hydrochloride, followed by 1.21 g (15.3 mmol, 1.53 equiv.) of pyridine.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water. A white precipitate of the oxime should form.

  • Purification: Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL). Recrystallize the crude product from an ethanol/water mixture to obtain pure 1-(4-butoxyphenyl)ethanone oxime as a white solid.

  • Drying and Yield: Dry the purified crystals in a vacuum oven at 40°C overnight. Record the final mass and calculate the percentage yield.

Protocol Validation (Characterization):

  • FTIR: Confirm the disappearance of the ketone C=O stretch (approx. 1680 cm⁻¹) and the appearance of a C=N stretch (approx. 1640 cm⁻¹) and a broad O-H stretch (approx. 3100-3400 cm⁻¹).

  • ¹H NMR (CDCl₃): The characteristic singlet for the acetyl methyl protons (-C(=O)CH₃) of the starting material at ~2.5 ppm will disappear. A new singlet for the oxime methyl protons (-C(=NOH)CH₃) will appear around 2.2-2.3 ppm. A broad singlet for the hydroxyl proton (-NOH) will also be present.

  • Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ should be observed at m/z 208.13.

Oximation_Workflow cluster_setup Reaction Setup cluster_process Process cluster_workup Work-up & Purification Start 1-(4-Butoxyphenyl)ethanone in Ethanol Reflux Heat to Reflux (2-4 hours) Start->Reflux Add Reagents Reagents Hydroxylamine HCl Pyridine TLC Monitor by TLC Reflux->TLC Quench Pour into H₂O Reflux->Quench Upon completion TLC->Reflux If incomplete Filter Vacuum Filtration Quench->Filter Recrystallize Recrystallize (Ethanol/H₂O) Filter->Recrystallize Dry Vacuum Dry Recrystallize->Dry Product Pure Oxime Product Dry->Product

Caption: Workflow for the synthesis of 1-(4-butoxyphenyl)ethanone oxime.

Protocol 2: Reductive Amination for C-N Bond Formation

Reductive amination is a superior method for synthesizing amines, as it avoids the over-alkylation issues common with direct amine alkylation.[5] The process involves the in-situ formation of an iminium ion from the ketone and a primary or secondary amine, which is then immediately reduced by a selective reducing agent. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting ketone.[6][10]

Experimental Protocol: Synthesis of N-Benzyl-1-(4-butoxyphenyl)ethanamine

  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 1.92 g (10.0 mmol) of 1-(4-butoxyphenyl)ethanone and 30 mL of anhydrous 1,2-dichloroethane (DCE).

  • Amine Addition: Add 1.07 g (10.0 mmol, 1.0 equiv.) of benzylamine to the solution, followed by 0.60 g (10.0 mmol, 1.0 equiv.) of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: In a single portion, add 2.54 g (12.0 mmol, 1.2 equiv.) of sodium triacetoxyborohydride [NaBH(OAc)₃]. Caution: The addition may cause slight effervescence.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

  • Work-up: Quench the reaction by carefully adding 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 20 minutes, then transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield the pure secondary amine.

Protocol Validation (Characterization):

  • FTIR: Confirm the disappearance of the ketone C=O stretch (approx. 1680 cm⁻¹). Note the appearance of an N-H stretch (approx. 3300-3400 cm⁻¹) for the secondary amine.

  • ¹H NMR (CDCl₃): The acetyl methyl singlet at ~2.5 ppm will be replaced by a doublet for the new methyl group (-CH(NH)CH₃) around 1.4-1.6 ppm. New signals corresponding to the benzyl group and the methine proton (-CH(NH)CH₃) will be visible.

  • Mass Spectrometry (ESI+): The expected molecular ion peak [M+H]⁺ should be observed at m/z 284.19.

Reductive_Amination Ketone 1-(4-Butoxyphenyl)ethanone Iminium Iminium Ion Intermediate Ketone->Iminium + Amine - H₂O Amine Primary/Secondary Amine (R₂NH) Amine->Iminium Product Final Amine Product Iminium->Product Reduction (Hydride Attack) Reducer NaBH(OAc)₃ Reducer->Iminium

Caption: Mechanism of Reductive Amination.

Protocol 3: α-Halogenation at the Methyl Group

The α-hydrogens of a ketone are acidic and can be replaced by halogens. Under acidic conditions, the reaction proceeds through an enol intermediate, and typically results in selective mono-halogenation.[11][12] This is because the introduced electron-withdrawing halogen deactivates the carbonyl oxygen towards further protonation, which is the rate-limiting step for enol formation.[7][13] This contrasts with base-promoted halogenation, which often leads to poly-halogenation.[7][14]

Experimental Protocol: Synthesis of 2-Bromo-1-(4-butoxyphenyl)ethanone

  • Reaction Setup: In a 100 mL flask protected from light (e.g., wrapped in aluminum foil), dissolve 1.92 g (10.0 mmol) of 1-(4-butoxyphenyl)ethanone in 25 mL of glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of 1.60 g (0.51 mL, 10.0 mmol, 1.0 equiv.) of liquid bromine (Br₂) in 5 mL of glacial acetic acid dropwise via an addition funnel. Extreme Caution: Bromine is highly corrosive and toxic. Perform this step in a certified fume hood.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. The characteristic red-brown color of bromine should fade. Monitor by TLC.

  • Work-up: Carefully pour the reaction mixture into 150 mL of an ice-water slurry.

  • Quenching: If any bromine color persists, add a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color disappears.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol if necessary.

Protocol Validation (Characterization):

  • FTIR: The strong ketone C=O stretch will remain, possibly shifted slightly to a higher wavenumber due to the inductive effect of the bromine atom.

  • ¹H NMR (CDCl₃): The most significant change is the disappearance of the methyl singlet at ~2.5 ppm and the appearance of a new singlet for the bromomethyl protons (-COCH₂Br) at approximately 4.4 ppm.

  • Mass Spectrometry: The mass spectrum will show two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Alpha_Halogenation Ketone Ketone (Keto Tautomer) Enol Enol Intermediate Ketone->Enol H⁺ (Acid Catalyst) Intermediate Protonated α-Bromo Ketone Enol->Intermediate Nucleophilic Attack on Br₂ Halogen Br₂ Halogen->Intermediate Product α-Bromo Ketone Product Intermediate->Product -H⁺

Caption: Acid-catalyzed α-bromination mechanism via an enol intermediate.

Summary of Derivatization Strategies

Parameter Protocol 1: Oximation Protocol 2: Reductive Amination Protocol 3: α-Bromination
Reaction Type Carbonyl CondensationReductive C-N CouplingElectrophilic α-Substitution
Target Site Carbonyl CarbonCarbonyl Carbonα-Carbon (Methyl Group)
Key Reagents NH₂OH·HCl, PyridineBenzylamine, NaBH(OAc)₃, AcOHBr₂, Acetic Acid
Solvent Ethanol1,2-Dichloroethane (DCE)Acetic Acid
Typical Time 2-4 hours12-24 hours2-3 hours
Product Class OximeSecondary Amineα-Halo Ketone

Synthetic Utility of Derivatives

The derivatives synthesized through these protocols are not merely final products but are valuable intermediates for subsequent reactions:

  • 1-(4-Butoxyphenyl)ethanone Oxime: Can undergo a Beckmann rearrangement to form the corresponding acetanilide, a core structure in many pharmaceuticals. It can also be reduced to a primary amine or used in fragment-based drug design.

  • N-Benzyl-1-(4-butoxyphenyl)ethanamine: The secondary amine can be further alkylated or acylated. The benzyl group can often serve as a protecting group that can be removed via hydrogenolysis to yield the primary amine.

  • 2-Bromo-1-(4-butoxyphenyl)ethanone: This is a powerful building block. The bromine atom is an excellent leaving group, allowing for Sₙ2 reactions with a wide array of nucleophiles (e.g., azides, thiols, amines) to introduce new functional groups. It is also a key precursor for the synthesis of heterocyclic compounds like thiazoles and imidazoles.

References

  • YouTube. (2021). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. Available at: [Link]

  • Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon – Organic Chemistry II. Available at: [Link]

  • OrgoSolver. (n.d.). α‑Halogenation of Ketones via Enols (Acid-Catalyzed): Br₂ / Cl₂ / I₂. Available at: [Link]

  • Wikipedia. (n.d.). Ketone halogenation. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79814, Ethanone, 1-(4-butoxyphenyl)-. Available at: [Link]

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  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

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  • YouTube. (2020). Amine Preparation 4 - Reductive Amination. Available at: [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone). Available at: [Link]

  • PubMed. (2000). Derivatization for electrospray ionization-mass spectrometry. 4. Alkenes and alkynes. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • Das, J., et al. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Available at: [Link]

  • PubMed. (2016). Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents. Available at: [Link]

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Application

Introduction: The Role of Light in Polymer Synthesis

An In-Depth Guide to 4'-Butoxyacetophenone in Polymer Chemistry: Applications and Experimental Protocols In the realm of polymer chemistry, the ability to initiate and control the formation of polymer chains with precisi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4'-Butoxyacetophenone in Polymer Chemistry: Applications and Experimental Protocols

In the realm of polymer chemistry, the ability to initiate and control the formation of polymer chains with precision is paramount. Photopolymerization, a process triggered by light, offers unparalleled spatial and temporal control over polymer network formation, making it indispensable in fields ranging from advanced coatings to biomedical devices. At the heart of this technology lies the photoinitiator, a molecule engineered to absorb light energy and convert it into reactive species that kickstart the polymerization cascade. 4'-Butoxyacetophenone (CAS No. 5736-89-0) emerges as a significant player in this class of materials, valued for its efficiency and specific photochemical properties.[1]

As a derivative of acetophenone, 4'-butoxyacetophenone belongs to a well-established family of Type I photoinitiators.[2][3] These initiators undergo unimolecular bond cleavage upon exposure to ultraviolet (UV) light, generating free radicals that readily initiate the polymerization of various monomers, particularly acrylates and methacrylates. This guide provides a comprehensive overview of 4'-butoxyacetophenone, from its fundamental mechanism of action to detailed protocols for its application, tailored for researchers and professionals in polymer science and material development.

Physicochemical and Spectroscopic Properties

The efficacy of a photoinitiator is intrinsically linked to its physical and spectroscopic characteristics. The UV absorption spectrum, in particular, must overlap with the emission spectrum of the light source to ensure efficient energy transfer.[2]

PropertyValueReference
CAS Number 5736-89-0[1]
Molecular Formula C₁₂H₁₆O₂[1]
Molecular Weight 192.25 g/mol [1]
Appearance White to off-white crystalline solid[4]
Melting Point 36-38 °C (for analogous 4'-methoxyacetophenone)[5][6]
Boiling Point 152-154 °C / 26 mmHg (for analogous 4'-methoxyacetophenone)[5][6]
Solubility Soluble in common organic solvents (e.g., alcohols, ketones, THF); sparingly soluble in water.[4]
UV Absorption Max. ~275-285 nm (Estimated based on 4'-methoxyacetophenone)[7]

Mechanism of Photoinitiation: From Photon to Polymer Chain

4'-Butoxyacetophenone primarily functions as a Type I photoinitiator , distinguished by its ability to generate radicals through direct photo-cleavage.[2] This process, known as a Norrish Type I reaction, is highly efficient and forms the basis of its utility in rapid curing applications.

The mechanism unfolds in three key stages:

  • Photoexcitation: The carbonyl group (C=O) of the acetophenone moiety absorbs a photon of UV light (typically in the 275-365 nm range), promoting the molecule from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • α-Cleavage (Alpha-Cleavage): In the excited triplet state, the bond between the carbonyl carbon and the adjacent methyl carbon becomes labile. This bond breaks homolytically, yielding two distinct free radicals: a benzoyl radical and a methyl radical.

  • Initiation of Polymerization: These newly formed radicals are highly reactive and attack the carbon-carbon double bonds of monomer units (e.g., acrylates), initiating the polymerization process. This sets off a chain reaction, rapidly converting the liquid monomer formulation into a solid, cross-linked polymer network.

G cluster_excitation Step 1: Photoexcitation cluster_cleavage Step 2: α-Cleavage cluster_initiation Step 3: Polymerization Initiation A 4'-Butoxyacetophenone (Ground State, S₀) B Excited State (T₁) A->B UV Photon (hν) A->B C Benzoyl Radical B->C Norrish Type I Cleavage B->C D Methyl Radical B->D Norrish Type I Cleavage B->D Monomer Monomer (e.g., Acrylate) C->Monomer Radical Attack C->Monomer D->Monomer Radical Attack D->Monomer Polymer Propagating Polymer Chain Monomer->Polymer Chain Reaction Monomer->Polymer

Caption: Mechanism of Type I photoinitiation by 4'-butoxyacetophenone.

Core Applications in Polymer Synthesis

The rapid and efficient radical generation by 4'-butoxyacetophenone makes it suitable for a variety of industrial and research applications.

  • UV Curable Coatings and Inks: It is used to initiate polymerization in coatings for wood, metal, and plastics, providing rapid, solvent-free curing that results in durable and chemically resistant surfaces.[8]

  • Adhesives: In UV-cured adhesives, it allows for "cure-on-demand" bonding of substrates, including those sensitive to heat.[8]

  • Dental Composites: Acetophenone derivatives are foundational in light-cured dental resins, where rapid polymerization is needed to restore tooth structure.[9][10] The initiator's role is to quickly solidify the resin matrix upon exposure to a specific wavelength of light from a dental curing lamp.

  • 3D Printing (Stereolithography): It can be incorporated into photopolymer resins for 3D printing, where it initiates layer-by-layer solidification of the liquid resin to build complex three-dimensional objects.

  • Specialty Polymer Synthesis: Researchers utilize 4'-butoxyacetophenone and its analogs in controlled polymerization techniques and for the synthesis of block copolymers and other advanced polymer architectures.[5][6]

Experimental Protocols

The following protocols provide a framework for utilizing 4'-butoxyacetophenone in a laboratory setting. All procedures should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Protocol 1: Bulk Photopolymerization of a Multifunctional Acrylate

This protocol details the basic procedure for creating a cross-linked polymer film, a common application in coatings and adhesives.

Objective: To demonstrate the use of 4'-butoxyacetophenone to cure a standard acrylate monomer into a solid polymer film.

Materials:

  • 4'-Butoxyacetophenone (Photoinitiator)

  • Trimethylolpropane triacrylate (TMPTA) (Monomer)

  • Microscope glass slides (25 mm x 75 mm)

  • Spacers (e.g., 100 µm thick tape or shims)

  • Nitrogen or Argon gas source

  • Ethanol for cleaning

Equipment:

  • UV Curing System with a 365 nm lamp (e.g., mercury vapor lamp or LED array)

  • Radiometer to measure light intensity

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Formulation Preparation:

    • In a small, amber glass vial, weigh 9.8 g of TMPTA monomer.

    • Add 0.2 g of 4'-butoxyacetophenone (2% by weight).

    • Add a small magnetic stir bar and cap the vial.

    • Stir the mixture in the dark for 30 minutes or until the photoinitiator is fully dissolved. This is your photopolymer resin.

  • Sample Preparation:

    • Clean two glass slides thoroughly with ethanol and dry them.

    • Place 100 µm spacers near the edges of one slide.

    • Dispense 2-3 drops of the photopolymer resin onto the center of the slide.

    • Carefully place the second slide on top, creating a thin film of resin between the slides. Gently press to ensure uniform thickness and remove any large air bubbles.

  • UV Curing:

    • Measure the intensity of your UV lamp at the sample distance using a radiometer. A typical intensity is 50-100 mW/cm².

    • Place the prepared sample assembly under the UV lamp.

    • Expose the sample to UV light for a predetermined time (e.g., 60 seconds). The resin should solidify into a hard film.

    • (Optional) For oxygen-sensitive systems, perform the curing in an inert atmosphere by placing the sample in a nitrogen-purged chamber.

  • Post-Cure and Analysis:

    • After exposure, carefully separate the glass slides. The cured polymer film can be peeled off for subsequent analysis.

    • The degree of cure can be assessed qualitatively by checking for tackiness (a fully cured sample will be tack-free) or quantitatively using the methods in Protocol 2.

Caption: Workflow for a typical photopolymerization experiment.

Protocol 2: Characterization of Polymerization Conversion by FT-IR Spectroscopy

This protocol measures the extent of the polymerization reaction by monitoring the disappearance of the monomer's reactive groups.

Objective: To quantify the degree of conversion of acrylate double bonds into single bonds within the polymer network.

Materials & Equipment:

  • Cured polymer film (from Protocol 1)

  • Uncured liquid photopolymer resin (from Protocol 1)

  • Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Salt plates (KBr or NaCl) for liquid sample analysis

Procedure:

  • Acquire Reference Spectrum (Uncured Monomer):

    • Place a single drop of the uncured liquid resin onto a salt plate or the ATR crystal.

    • Record the FT-IR spectrum.

    • Identify the characteristic peak for the acrylate C=C double bond stretch, which appears around 1635 cm⁻¹ .

    • Identify a stable, internal reference peak that does not change during polymerization, such as the carbonyl C=O stretch around 1720 cm⁻¹ .

    • Calculate the ratio of the peak areas (or heights): Ratio_uncured = Area(1635) / Area(1720).

  • Acquire Cured Polymer Spectrum:

    • Place the solid, cured polymer film directly onto the ATR crystal. Ensure good contact.

    • Record the FT-IR spectrum.

    • Measure the peak areas for the same C=C and C=O peaks. The C=C peak at 1635 cm⁻¹ should be significantly smaller.

    • Calculate the ratio for the cured sample: Ratio_cured = Area(1635) / Area(1720).

  • Calculate Degree of Conversion (DC%):

    • Use the following formula to determine the percentage of double bonds that have reacted: DC (%) = [1 - (Ratio_cured / Ratio_uncured)] * 100

    • A high DC% (typically >90%) indicates an efficient curing process.

Safety and Handling Precautions

As with any chemical reagent, proper handling of 4'-butoxyacetophenone is essential for laboratory safety.

  • Hazards: This compound is classified as harmful if swallowed (Acute Toxicity 4).[11][12] It may cause skin and eye irritation.[13][14]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[14]

  • Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. It is sensitive to light.[6]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[11]

References

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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014-11-17).
  • 2 - Safety D
  • 4-Methoxyacetophenone: A Versatile Compound for Various Applic
  • SAFETY D
  • material safety d
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Butoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(4-butoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-butoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction: The Importance of 1-(4-Butoxyphenyl)ethanone

1-(4-Butoxyphenyl)ethanone, also known as 4-butoxyacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its reliable synthesis with high yield and purity is therefore of significant interest. The most common synthetic route is the Friedel-Crafts acylation of butoxybenzene, an electrophilic aromatic substitution reaction.[2][3] This guide will focus on optimizing this reaction and addressing the challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1-(4-butoxyphenyl)ethanone?

The most prevalent and industrially significant method is the Friedel-Crafts acylation of butoxybenzene.[2] This reaction involves treating butoxybenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[3][4]

Q2: Why is the para-isomer the major product?

The butoxy group (-OC₄H₉) on the benzene ring is an ortho-, para-directing activator.[5] This is due to the lone pairs of electrons on the oxygen atom which can be delocalized into the aromatic ring through resonance, thereby stabilizing the carbocation intermediate formed during electrophilic attack at the ortho and para positions.[6] The para product is generally favored over the ortho product due to reduced steric hindrance.[7]

Q3: What are the critical safety precautions for a Friedel-Crafts acylation?

Friedel-Crafts acylation involves hazardous materials that require careful handling in a well-ventilated fume hood.[8][9]

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing HCl gas. It should be handled in a dry environment.[9][10]

  • Acetyl Chloride/Acetic Anhydride: Corrosive and lachrymatory (tear-inducing).[8][11] They react with moisture and should be dispensed with care.

  • Solvents: Dichloromethane, a common solvent, is a suspected carcinogen.[9]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 1-(4-butoxyphenyl)ethanone.

Problem 1: Low or No Product Yield

A low yield of the desired product is one of the most common issues. The underlying causes can be multifaceted.

Possible Cause 1: Inactive Catalyst

  • Explanation: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[2] Any exposure to atmospheric humidity or wet glassware will lead to its hydrolysis and deactivation, thereby halting the reaction.

  • Solution:

    • Ensure all glassware is oven-dried or flame-dried before use.[10]

    • Use a drying tube or maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).[9]

    • Use a fresh, unopened container of anhydrous AlCl₃ or ensure the existing stock has been properly stored.

Possible Cause 2: Sub-optimal Reaction Temperature

  • Explanation: The reaction temperature plays a crucial role. While the initial formation of the acylium ion complex with AlCl₃ is often exothermic and may require cooling, the subsequent acylation step might need heating to proceed at a reasonable rate.[10][11] Excessively high temperatures can, however, lead to side reactions and degradation of the product.

  • Solution:

    • Initially, cool the reaction mixture (0-5 °C) during the addition of the acylating agent to the AlCl₃ suspension.[9]

    • After the addition of butoxybenzene, allow the reaction to proceed at room temperature or gently heat it (e.g., 40-50 °C) while monitoring the progress by Thin Layer Chromatography (TLC).[11]

Possible Cause 3: Incorrect Stoichiometry

  • Explanation: The stoichiometry of the reactants and catalyst is critical. A stoichiometric amount of AlCl₃ is often required because it complexes with the product ketone, rendering it inactive.[12]

  • Solution:

    • Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent.[9]

    • Ensure the limiting reagent is the butoxybenzene if you want to drive the reaction to completion with respect to this starting material.

Problem 2: Formation of Multiple Products or Impurities

The appearance of unexpected spots on a TLC plate indicates the formation of side products.

Possible Cause 1: Polysubstitution

  • Explanation: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the resulting ketone is deactivated, it can still occur under harsh conditions.[2]

  • Solution:

    • Avoid excessively high reaction temperatures and long reaction times.

    • Use a moderate excess of the acylating agent, but not a large one.

Possible Cause 2: Cleavage of the Ether Linkage

  • Explanation: Aromatic ethers can be cleaved by Lewis acids, especially at elevated temperatures.[13] This would lead to the formation of phenol and subsequent acylation products of phenol, or other undesired byproducts.

  • Solution:

    • Maintain a controlled reaction temperature.

    • Consider using a milder Lewis acid catalyst if ether cleavage is a significant issue. Zeolites or other solid acid catalysts can be effective alternatives for acylating aromatic ethers.[12][14]

Possible Cause 3: Isomeric Impurities

  • Explanation: While the para isomer is the major product, some amount of the ortho isomer is usually formed.[7]

  • Solution:

    • The ortho and para isomers can typically be separated by column chromatography or recrystallization due to differences in their polarity and crystal packing.[8]

Experimental Protocols

Optimized Protocol for Friedel-Crafts Acylation of Butoxybenzene

This protocol is designed to maximize the yield of 1-(4-butoxyphenyl)ethanone.

Materials:

  • Butoxybenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.[9][11]

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the suspension to 0-5 °C using an ice bath.[9]

  • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension via the dropping funnel.[11]

  • Substrate Addition: After the addition of acetyl chloride is complete, add butoxybenzene (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.[9]

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[9][11]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% sodium bicarbonate solution, and brine.[9][15]

  • Isolation and Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[11][16]

    • Purify the crude product by recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture) or by flash column chromatography.[8]

Data Presentation

Table 1: Influence of Catalyst on Yield

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Reference
AlCl₃1202~85-95[9][11]
Zeolite H-Beta20 wt%8~70-80[14]
Amberlyst 1520 wt%10~65-75[12]

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Anhydrous Conditions?) start->check_catalyst check_temp Review Reaction Temperature (Too low or too high?) start->check_temp check_stoich Verify Stoichiometry (Sufficient Catalyst?) start->check_stoich purify_reagents Purify/Use Fresh Reagents check_catalyst->purify_reagents Moisture Contamination Suspected optimize_temp Optimize Temperature Profile check_temp->optimize_temp Sub-optimal Temperature adjust_stoich Adjust Reagent/Catalyst Ratio check_stoich->adjust_stoich Incorrect Ratios success Yield Improved purify_reagents->success optimize_temp->success adjust_stoich->success

Caption: Troubleshooting workflow for low yield.

Mechanism of Friedel-Crafts Acylation

FC_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation AcylChloride R-CO-Cl AcyliumIon [R-C≡O]⁺ (Acylium Ion) + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ Butoxybenzene Butoxybenzene SigmaComplex Sigma Complex (Arenium Ion) Butoxybenzene->SigmaComplex + [R-C≡O]⁺ Product 1-(4-Butoxyphenyl)ethanone SigmaComplex->Product - H⁺ (regenerates AlCl₃ + HCl)

Caption: Mechanism of Friedel-Crafts Acylation.

References

  • Ventura College Organic Chemistry Lab. (n.d.).
  • BenchChem. (2025).
  • Ranu, B. C., & Ghosh, K. (2004). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions.
  • Derouane, E. G., & Vandam, P. (1995). Friedel-Crafts Acylation of Aromatic Ethers Using Zeolites.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • University of Michigan. (n.d.).
  • CHE 171, Section 101. (2006).
  • Li, J., & Zhang, W. (2025). Catalytic Friedel—Crafts Acylation of Aromatic Ethers Using SmI3.
  • Samant, S. D., et al. (2011). Acylation of Aromatic Ethers Using Different Carboxylic Acid Anhydrides as Acylating Agents in the Presence of Nontoxic, Noncorr. Taylor & Francis.
  • SIELC Technologies. (2018). Ethanone, 1-(4-butoxyphenyl)-.
  • Organic Chemistry. (2023).
  • CHEM 344. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Cyclohexyltrimethoxysilane.
  • Organic Syntheses Procedure. (n.d.). 1-Bromo-1-propyne.
  • BenchChem. (2025).
  • Clark, J. (n.d.). Friedel-Crafts Acylation of Benzene. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). N-(tert-Butoxycarbonyl)glycine.
  • Khan Academy. (n.d.).
  • BenchChem. (2025).
  • PubChem. (n.d.). Ethanone, 1-(4-butoxyphenyl)-.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
  • The Organic Chemistry Tutor. (2016).
  • Dermer, O. C. (1934). 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. PMC - NIH.
  • PubChemLite. (n.d.). 1-(4-butoxyphenyl)ethanone (C12H16O2).
  • CP Lab Safety. (n.d.). 1-(4-Butoxyphenyl)ethanone, 98%+ Purity, C12H16O2, 100 grams.
  • ChemScene. (n.d.). 5736-89-0 | 1-(4-Butoxyphenyl)ethanone.
  • Organic Syntheses Procedure. (n.d.). 5-Benzyl-4-methyl-2-aminothiazolium Hydrochloride.
  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone.
  • Boodida, S., Gudla, P., & Maddula, S. (2022). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Asian Journal of Chemistry.
  • El-Sayed, R. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I).
  • Organic Syntheses Procedure. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan.
  • Dermer, O. C. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC - NIH.
  • Desklib. (2021). Williamson Ether Synthesis and SN1/SN2 Reactions: Chemistry Report.
  • Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Analytical Methods. OPUS.
  • US EPA. (n.d.). Ethanone, 1-(4-butoxyphenyl)- - Substance Details - SRS.
  • Wang, C.-H., et al. (2026). Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. MDPI.

Sources

Optimization

Technical Support Center: Synthesis of 4'-Butoxyacetophenone

A Guide for Researchers and Development Professionals Frequently Asked Questions (FAQs) Category 1: Reaction Selectivity & Purity Question 1: My final product is a mixture of isomers. How can I increase the yield of the...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Development Professionals

Frequently Asked Questions (FAQs)

Category 1: Reaction Selectivity & Purity

Question 1: My final product is a mixture of isomers. How can I increase the yield of the desired 4'-butoxyacetophenone over the 2'-butoxyacetophenone side product?

Answer: This is a classic regioselectivity challenge in electrophilic aromatic substitution. The butoxy group (-OC₄H₉) is an ortho-, para-directing activator due to the resonance donation of its oxygen lone pairs. While electronic effects activate both positions, the final product distribution is heavily influenced by sterics.

  • Causality: The incoming electrophile, the acylium ion ([CH₃CO]⁺), is sterically bulky. The butoxy group is also bulky. This creates significant steric hindrance at the ortho position, making the para position the more accessible site for acylation. However, the ortho-isomer is almost always formed as a minor product.[1]

  • Troubleshooting & Optimization: To maximize para-selectivity, you must optimize reaction conditions to amplify the impact of steric hindrance. Lower reaction temperatures are key, as they increase the selectivity of the reaction by favoring the pathway with the lower activation energy, which is typically the formation of the less sterically hindered para product.

dot

G Fig. 1: Regioselectivity in Butoxybenzene Acylation cluster_start Reactants Butoxybenzene Butoxybenzene Para 4'-Butoxyacetophenone (Major Product) Butoxybenzene->Para Para-attack (Sterically Favored) Ortho 2'-Butoxyacetophenone (Minor Product) Butoxybenzene->Ortho Ortho-attack (Sterically Hindered) Acylium Acylium Ion (CH₃CO⁺)

Caption: Steric hindrance favors para-product formation.

Table 1: Recommended Conditions for Maximizing Para-Selectivity

ParameterRecommended ValueRationale & Expert Insight
Temperature 0 °C to 10 °CLower temperatures enhance selectivity. Running the reaction at or below room temperature significantly disfavors the formation of the sterically crowded ortho-isomer.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)These are standard non-polar aprotic solvents for Friedel-Crafts reactions. Carbon disulfide (CS₂) can sometimes offer higher selectivity but is more hazardous.
Rate of Addition Slow, dropwise addition of acylating agentMaintains a low concentration of the electrophile and helps control the reaction exotherm, preventing temperature spikes that would reduce selectivity.

Question 2: I'm observing di-acylation of my product. Isn't the acyl group supposed to be deactivating?

Answer: You are correct; this is an excellent observation. The acetyl group is an electron-withdrawing, deactivating group, which is why Friedel-Crafts acylation is generally self-limiting and does not lead to poly-acylation, unlike alkylation.[2][3]

  • Causality: The product, 4'-butoxyacetophenone, is a ketone. In the presence of a strong Lewis acid like AlCl₃, the ketone's carbonyl oxygen acts as a Lewis base and forms a complex with the catalyst.[4] This complex is strongly deactivating and effectively prevents a second acylation reaction. Di-acylation becomes a risk only if the product-catalyst complex is prematurely broken (e.g., by exposure to water during the reaction) or under excessively harsh conditions (high temperature, large excess of acylating agent).

  • Troubleshooting & Optimization:

    • Strict Stoichiometry: Use a molar ratio of butoxybenzene to acetyl chloride (or acetic anhydride) as close to 1:1 as possible. An excess of the acylating agent can drive a second, albeit slow, reaction.

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous. Moisture can hydrolyze the product-catalyst complex, freeing the activated ring for a potential second attack.

    • Controlled Temperature: Avoid high temperatures, which can overcome the deactivation barrier.

Category 2: Butoxy Group Instability

Question 3: My reaction has a low yield, and I've identified 4'-hydroxyacetophenone and butanol/butyl chloride in my crude mixture. What is causing this?

Answer: This is a clear indication of ether cleavage , a significant side reaction under strong Lewis acidic conditions.[5]

  • Mechanism: The Lewis acid (e.g., AlCl₃) is not only an activator for the acylating agent but can also coordinate to the ether oxygen of the butoxy group. This coordination weakens the C-O bond, turning the butoxy group into a good leaving group. A nucleophile (like a chloride ion from the catalyst) can then attack the butyl group, cleaving the ether. The resulting phenoxide is then protonated during workup to yield 4'-hydroxyacetophenone.

dot

G Fig. 2: Main Reaction vs. Ether Cleavage Side Reaction cluster_main Desired Pathway: Acylation cluster_side Side Reaction: Ether Cleavage Start Butoxybenzene + Acylium Ion + Lewis Acid (AlCl₃) Acylation Electrophilic Aromatic Substitution Start->Acylation C-Acylation Cleavage Lewis Acid attacks Ether Oxygen Start->Cleavage O-Coordination Product 4'-Butoxyacetophenone Acylation->Product SideProduct 4'-Hydroxyacetophenone + Butyl Byproducts Cleavage->SideProduct

Caption: Lewis acids can trigger both acylation and ether cleavage.

  • Troubleshooting & Optimization:

    • Temperature Control: This is the most critical factor. Maintain the reaction temperature below 25 °C, and preferably between 0-10 °C. Ether cleavage is significantly accelerated at higher temperatures.

    • Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it as soon as the starting material is consumed. Unnecessarily long reaction times increase the likelihood of ether cleavage.

    • Choice of Catalyst: While AlCl₃ is common, it is very aggressive. Consider a milder Lewis acid like ZnCl₂ or FeCl₃, although this may require slightly longer reaction times or higher temperatures, necessitating a careful optimization study.

Category 3: Reagent & Reaction Control

Question 4: The reaction is sluggish or stalls completely, even after several hours. What could be the problem?

Answer: This issue typically points to a problem with the catalyst's activity or quantity.

  • Causality & Troubleshooting:

    • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in the reagents or atmosphere will hydrolyze the catalyst, rendering it inactive. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount (at least 1.0 equivalent) of the Lewis acid catalyst, not a catalytic amount. This is because the catalyst forms a complex with the ketone product as it is formed.[3][4] If you use less than one equivalent, the reaction will stop once all the catalyst has been complexed by the product, leaving unreacted starting material. It is common practice to use a slight excess (e.g., 1.1 equivalents) to ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4'-Butoxyacetophenone

This protocol is designed to maximize the yield of the para-isomer while minimizing ether cleavage and other side reactions.

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging Reagents: In a fume hood, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Cool the flask to 0 °C in an ice-water bath.

  • Solvent & Substrate: Add anhydrous dichloromethane (DCM) as the solvent, followed by butoxybenzene (1.0 eq.). Stir the resulting slurry for 15 minutes at 0 °C.

  • Acylation: Add acetyl chloride (1.05 eq.) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C. Monitor the reaction's progress by TLC or GC (approximately 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by slowly pouring the reaction mixture onto crushed ice containing concentrated HCl. This will decompose the aluminum chloride complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.[6]

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This procedure is effective for removing the ortho-isomer and other impurities.

  • Solvent Selection: Dissolve the crude solid product in a minimal amount of a hot solvent. A mixed solvent system like ethanol/water or hexane/ethyl acetate is often effective.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization. The para-isomer, being more symmetrical, typically has a higher melting point and lower solubility, causing it to crystallize out first.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to obtain pure 4'-butoxyacetophenone.

References

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]

  • University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Department of Chemistry. [Link]

  • LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

  • LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]

  • Columbia University. (2014). The Friedel-Crafts Reaction. Columbia University Department of Chemistry. [Link]

  • Westin, J. (n.d.). Cleavage of Ethers. Jack Westin. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic-Chemistry.org. [Link]

  • Pearson. (n.d.). Ether Cleavage Explained. Pearson+. [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

  • Tarbell, D. S., & Weiss, J. R. (1959). The Cleavage of Ethers. Chemical Reviews, 59(4), 625-677. (Note: A direct link to the full text may require subscription; a general search will locate the abstract and purchasing options).
  • Professor Dave Explains. (2018). Friedel-Crafts Acylation. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Cleavage of Ethers with Acids. Organic Chemistry Tutor. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • Khan Academy. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • NOP. (2005). Synthesis of p-methoxyacetophenone from anisole. OC-Praktikum.de. [Link]

  • Scribd. (n.d.). Chemistry Experiment: 4-Methoxyacetophenone. Scribd. [Link]

  • Organic Syntheses. (n.d.). Acetophenone, ω-methoxy-. Organic Syntheses. [Link]

  • Bartleby. (n.d.). Friedel – Crafts Acylation: Synthesis of 4-Methoxyacetophenone. Bartleby. [Link]

  • University of Wisconsin-La Crosse. (2015). CHEM 344 Fall 2015 Final Exam. UW-La Crosse. [Link]

  • Patsnap. (2020). Method for purification of 4-hydroxyacetophenone. Eureka. [Link]

  • Google Patents. (2021). US20210002200A1 - Method for purification of 4-hydroxyacetophenone.
  • CSIR-IICT. (2022). Development of process for production of 4-methoxy acetophenone in a continuous single-step process. CSIR-Indian Institute of Chemical Technology. [Link]

  • Google Patents. (2020). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • European Patent Office. (2023). EP3526188B1 - Method for purification of 4-hydroxyacetophenone. EPO. [Link]

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Troubleshooting

Technical Support Center: 1-(4-Butoxyphenyl)ethanone Reaction Optimization

Welcome to the technical support hub for the synthesis and optimization of 1-(4-butoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis and optimization of 1-(4-butoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable ketone intermediate. Here, we will delve into the mechanistic underpinnings of the reaction, troubleshoot common issues, and provide field-proven strategies to enhance your reaction's yield, purity, and efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(4-butoxyphenyl)ethanone, and what are its key challenges?

The most prevalent and industrially scalable method for synthesizing 1-(4-butoxyphenyl)ethanone is the Friedel-Crafts acylation of butoxybenzene.[1][2] This electrophilic aromatic substitution reaction involves treating butoxybenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][3][4]

The primary challenges associated with this reaction include:

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture, which can lead to their hydrolysis and inactivation.[5][6]

  • Stoichiometric Catalyst Requirement: The ketone product can form a stable complex with the Lewis acid, necessitating the use of stoichiometric or even excess amounts of the catalyst.[5]

  • Regioselectivity: While the butoxy group is an ortho-, para-director, controlling the ratio of the desired para-product to the ortho-isomer can be challenging.

  • Byproduct Formation: Undesired side reactions can lead to the formation of impurities, complicating the purification process.

  • Work-up and Purification: The quenching and extraction steps need to be carefully controlled to ensure a high yield of the pure product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

A low or non-existent yield of 1-(4-butoxyphenyl)ethanone is a frequent frustration. This issue can often be traced back to a few critical factors.

Q: My reaction is not producing the desired product, or the yield is significantly lower than expected. What are the likely causes and how can I fix them?

A: Several factors can contribute to a low yield in a Friedel-Crafts acylation. Let's break down the most common culprits and their solutions:

  • Inactive Catalyst: The Lewis acid catalyst, most commonly AlCl₃, is highly hygroscopic. Any moisture present in your glassware, solvent, or reagents will react with and deactivate the catalyst.[5][6]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the product ketone forms a complex with the Lewis acid, effectively sequestering it from the reaction.[5] This means that a catalytic amount is often insufficient.

    • Solution: A stoichiometric amount of the Lewis acid relative to the acylating agent is typically required.[5] In some cases, a slight excess of the catalyst may be beneficial.

  • Sub-optimal Reaction Temperature: The reaction temperature plays a critical role. While some acylations proceed at room temperature, others may require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Solution: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents to control the initial exotherm, and then allow it to warm to room temperature or gently heat it to drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile.

  • Poor Quality Reagents: The purity of butoxybenzene, acetyl chloride (or acetic anhydride), and the Lewis acid is paramount. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.[5]

    • Solution: Use high-purity, anhydrous reagents. If necessary, purify the starting materials before use. For example, butoxybenzene can be distilled to remove any impurities.

Issue 2: Formation of Multiple Products and Isomers

The appearance of unexpected spots on your TLC plate or multiple peaks in your GC-MS analysis indicates the formation of side products.

Q: I'm observing the formation of multiple products. What are they likely to be, and how can I improve the selectivity for the desired 1-(4-butoxyphenyl)ethanone?

A: The butoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the primary isomeric byproduct is likely to be 1-(2-butoxyphenyl)ethanone. While the para-isomer is generally favored due to steric hindrance at the ortho position, the reaction conditions can influence the ortho/para ratio.

  • Controlling Regioselectivity:

    • Temperature: Lower reaction temperatures generally favor the formation of the para-isomer.

    • Solvent: The choice of solvent can influence the steric bulk of the electrophile and thus the regioselectivity. Less polar solvents may favor para-substitution.

    • Catalyst: The nature of the Lewis acid can also play a role. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) might improve the desired selectivity.

  • Polyacylation: While the acyl group is deactivating, preventing further acylation of the product, highly activating starting materials can sometimes lead to disubstitution.[3][5] However, for butoxybenzene, this is less common under standard conditions. If you suspect polyacylation, using a milder Lewis acid or a less reactive acylating agent might be beneficial.

Experimental Protocols

Optimized Protocol for Friedel-Crafts Acylation of Butoxybenzene

This protocol provides a starting point for the synthesis of 1-(4-butoxyphenyl)ethanone. Optimization of specific parameters may be required based on your laboratory setup and reagent purity.

Materials:

  • Butoxybenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) to anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.0 equivalent) to the AlCl₃ suspension via the dropping funnel while maintaining the temperature at 0 °C.

  • Substrate Addition: After the addition of acetyl chloride is complete, add butoxybenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes and dissolve the aluminum salts.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(4-butoxyphenyl)ethanone.

ParameterRecommended ConditionRationale
Catalyst Stoichiometry 1.1 - 1.5 eq. AlCl₃To compensate for complexation with the ketone product.[5]
Reaction Temperature 0 °C to Room TemperatureTo control the initial exotherm and then drive the reaction to completion.[5]
Solvent Anhydrous DichloromethaneA common, inert solvent for Friedel-Crafts reactions.
Quenching Crushed ice with conc. HClTo hydrolyze the aluminum complexes and facilitate separation.

Visualizing the Workflow

To better understand the logical flow of troubleshooting, the following diagram outlines the decision-making process when encountering common issues in the synthesis of 1-(4-butoxyphenyl)ethanone.

Troubleshooting_Workflow start Start Reaction check_yield Low/No Yield? start->check_yield multiple_products Multiple Products? check_yield->multiple_products No catalyst_issue Check Catalyst Activity & Stoichiometry check_yield->catalyst_issue Yes check_regio Analyze Isomer Ratio (ortho vs. para) multiple_products->check_regio Yes success Successful Synthesis multiple_products->success No conditions_issue Review Reaction Conditions (Temp, Time) catalyst_issue->conditions_issue reagent_purity Verify Reagent Purity conditions_issue->reagent_purity reagent_purity->start Re-run with optimized parameters optimize_selectivity Optimize for Para-Selectivity (Lower Temp, Solvent Choice) check_regio->optimize_selectivity check_polyacylation Investigate Polyacylation optimize_selectivity->check_polyacylation check_polyacylation->start Re-run with optimized parameters

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Separation of Butoxyacetophenone Isomers

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of butoxyacetophenone positional isomers. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) separation of butoxyacetophenone positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter common issues such as poor resolution, peak tailing, and method variability during their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct Q&A format, grounding our advice in established chromatographic principles to ensure scientific integrity and practical success.

Understanding the Challenge: Butoxyacetophenone Isomers

Butoxyacetophenone exists as three positional isomers: ortho (2-), meta (3-), and para (4-). These isomers have the same molecular weight and similar hydrophobicity, making their separation by standard reversed-phase HPLC a significant challenge. Effective separation relies on exploiting subtle differences in their structure and electronic properties.

Visualizing the Analytes: Structures of Butoxyacetophenone Isomers

G cluster_ortho Ortho-Butoxyacetophenone (2-Butoxyacetophenone) cluster_meta Meta-Butoxyacetophenone (3-Butoxyacetophenone) cluster_para Para-Butoxyacetophenone (4-Butoxyacetophenone) ortho ortho meta meta para para

Caption: Chemical structures of the ortho-, meta-, and para-butoxyacetophenone isomers.

Troubleshooting Guide

This section addresses the most common problems encountered during the HPLC separation of butoxyacetophenone isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Q: My ortho-, meta-, and para-butoxyacetophenone isomers are co-eluting or show very poor resolution (Rs < 1.5) on my C18 column. How can I improve the separation?

A: This is the most frequent challenge and stems from the isomers' similar hydrophobicity. A standard C18 column separates primarily based on hydrophobic interactions, which are insufficient to resolve these molecules. To improve resolution, you must enhance the chromatographic selectivity (α) by introducing alternative interaction mechanisms.

The key is to move beyond simple hydrophobicity and exploit the aromatic nature of the analytes. Phenyl-based stationary phases are excellent for this purpose.[1][2] Specifically, Phenyl-Hexyl and Pentafluorophenyl (PFP) columns offer unique retention mechanisms such as π-π, dipole-dipole, and electrostatic interactions that are sensitive to the subtle differences in electron density and substituent position among the isomers.[3][4][5]

Below is a systematic workflow to achieve baseline separation.

Troubleshooting Workflow for Poor Resolution

Caption: Logical workflow for troubleshooting poor isomer separation.

Step-by-Step Protocol for Improving Resolution:

1. Optimize the Mobile Phase Organic Modifier:

  • Change Modifier Type: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[6][7]

    • Acetonitrile (ACN): As a polar aprotic solvent, ACN has π-electrons that can compete with the analyte for π-π interactions on a phenyl-based column.[8][9] This can sometimes suppress the unique selectivity of the stationary phase.

    • Methanol (MeOH): As a polar protic solvent, methanol does not have π-electrons and is less competitive, often enhancing π-π interactions between aromatic analytes and a phenyl stationary phase, which can lead to better separation of positional isomers.[7][9][10]

  • Adjust Modifier Percentage: Systematically decrease the percentage of the organic modifier in 5% increments. This increases retention times and allows more time for the analytes to interact differently with the stationary phase, which can improve resolution.

2. Select an Alternative Stationary Phase: If mobile phase optimization is insufficient, a change in column chemistry is necessary.

  • Phenyl-Hexyl Columns: These columns provide a combination of hydrophobic interactions (from the hexyl linker) and π-π interactions (from the phenyl rings).[11][12] They are excellent for retaining and separating aromatic compounds.[1]

  • Pentafluorophenyl (PFP) Columns: PFP phases are highly recommended for separating positional isomers.[3][4][13] The electron-withdrawing fluorine atoms create a highly electron-deficient ring, enabling strong π-π, dipole-dipole, and charge-transfer interactions with analytes.[4][14] This often provides unique and enhanced selectivity that C18 or Phenyl-Hexyl columns cannot.[3][5]

3. Adjust the Column Temperature: Temperature is a powerful tool for fine-tuning selectivity.[15][16]

  • How it Works: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction (ΔH° and ΔS°), which can change the elution order or improve the spacing between closely eluting peaks.[17] An increase in temperature generally reduces retention time but can either increase or decrease resolution depending on the specific analytes and stationary phase.[18]

  • Recommendation: Evaluate temperatures between 25°C and 50°C in 5°C increments. Sub-ambient temperatures can sometimes enhance resolution for isomers but may lead to higher backpressure.[16]

Parameter ChangeExpected Outcome for Isomer SeparationRationale
Switch from ACN to Methanol Potential change in elution order and improved selectivity.[7]Methanol enhances π-π interactions with phenyl-based columns, which is a key mechanism for separating aromatic isomers.
Decrease % Organic Modifier Increased retention times and potentially improved resolution.Provides more interaction time between isomers and the stationary phase, allowing subtle differences to manifest.
Switch from C18 to Phenyl-Hexyl Increased retention and improved resolution.Introduces π-π interactions, adding a new selectivity dimension beyond simple hydrophobicity.[11]
Switch from C18 to PFP Significant change in selectivity and likely baseline resolution.PFP columns offer multiple interaction modes (π-π, dipole, charge-transfer) highly effective for positional isomers.[3][4]
Increase/Decrease Temperature Potential change in selectivity and peak spacing.[15]Alters the thermodynamics of interaction, which can be different for each isomer, thus affecting their relative retention.[17]
Issue 2: Pronounced Peak Tailing

Q: My butoxyacetophenone peaks are showing significant tailing, even when the resolution is acceptable. What is the cause and how can I fix it?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, most commonly with active silanol groups (Si-OH) on the silica surface.[19] Even though butoxyacetophenone is a neutral compound, these interactions can still occur and lead to poor peak shape.

Solutions for Peak Tailing:
  • Adjust Mobile Phase pH: The activity of silanol groups is pH-dependent. At a low pH (e.g., 2.5-3.5), the silanol groups are protonated (Si-OH) and less likely to interact with analytes through ion-exchange mechanisms.[19][20]

    • Protocol: Add a small amount of an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to your mobile phase. This is often sufficient to suppress silanol activity and dramatically improve peak shape.[21]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with fewer metal impurities and are "end-capped" to block most of the residual silanol groups.[19] Ensure you are using a modern, high-quality column.

  • Reduce Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.

    • Protocol: Prepare a serial dilution of your sample (e.g., 1:2, 1:5, 1:10) and inject each. If peak shape improves with dilution, you are likely overloading the column.

  • Column Cleaning: Strongly retained contaminants can bind to the column and create active sites.

    • Protocol: Flush the column with a strong solvent series. For a reversed-phase column, a typical sequence is:

      • Water (to remove buffer)

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Store in Acetonitrile/Water

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for separating butoxyacetophenone isomers?

A1: A robust starting point would be to use a column designed for aromatic compounds.

  • Column: Phenyl-Hexyl or PFP (e.g., 150 mm x 4.6 mm, 3.5 µm).[2][22]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: Start with a shallow gradient, for example, 50% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 275 nm (butoxyacetophenone has a strong absorbance maximum around this wavelength).

Q2: Why is a Phenyl-Hexyl or PFP column better than a C18 for these isomers?

A2: While a C18 column separates based on hydrophobicity, positional isomers often have nearly identical hydrophobicities. Phenyl-Hexyl and PFP columns introduce additional, orthogonal separation mechanisms. The phenyl groups on the stationary phase can engage in π-π stacking interactions with the aromatic ring of the butoxyacetophenone isomers.[1] The strength of this interaction can differ based on the position of the butoxy group, allowing for selective separation. PFP columns add further selectivity through dipole-dipole and charge-transfer interactions.[4]

Q3: How does temperature specifically impact the selectivity of isomers?

A3: Temperature affects the energy of interaction between each isomer and the stationary phase. Small structural differences, like the position of the butoxy group, can lead to different changes in retention behavior as temperature is varied. For some isomer pairs, increasing the temperature might decrease resolution, while for others it might improve it or even reverse their elution order.[18][23] Therefore, temperature is a powerful, yet often overlooked, parameter for method optimization.[16]

Q4: Butoxyacetophenone is a neutral molecule. Why is mobile phase pH still important?

A4: While the analyte itself is not ionizable, the stationary phase can be. Silica-based columns have residual silanol groups (Si-OH) that can become deprotonated (SiO-) at mid-to-high pH, creating negatively charged sites.[20] These sites can cause secondary ionic interactions that lead to peak tailing. By maintaining a low mobile phase pH (e.g., below 4), you ensure the silanol groups remain protonated and inactive, leading to sharper, more symmetrical peaks.[19][24]

References
  • GL Sciences. (n.d.). PFP & Phenyl HPLC Columns. Retrieved from GL Sciences Inc. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. [Link]

  • Chrom Tech. (2023). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from Chrom Tech, Inc. [Link]

  • uHPLCs. (2024). PFP Column You Must Know. Retrieved from uHPLCs. [Link]

  • Shimadzu Corporation. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from Shimadzu Corporation. [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from MicroSolv Technology Corporation. [Link]

  • Chrom Tech. (2023). How Does Column Temperature Affect HPLC Resolution? Retrieved from Chrom Tech, Inc. [Link]

  • Sander, L. C., & Wise, S. A. (1997). The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes.
  • Dolan, J. W., Snyder, L. R., & Quarry, M. A. (1987). Temperature selectivity in reversed-phase high performance liquid chromatography.
  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from Phenomenex. [Link]

  • Hawach Scientific. (n.d.). PFP HPLC Column. Retrieved from Hawach Scientific Co., Ltd. [Link]

  • Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]

  • IGZ Instruments AG. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography? Retrieved from IGZ Instruments AG. [Link]

  • Yang, M., Fazio, S., Munch, D., & Drumm, P. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.
  • Zhao, J., & Carr, P. W. (2007). Selectivity-column temperature relationship as a new strategy in predicting separation of structural analogues in HPLC by using different stationary phases. Analytical and Bioanalytical Chemistry, 388(4), 841-850.
  • Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from Element Lab Solutions. [Link]

  • Phenomenex. (n.d.). Luna Phenyl-Hexyl HPLC Columns. Retrieved from Phenomenex. [Link]

  • Pinto, A. M., et al. (2005). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
  • Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Retrieved from Waters Knowledge Base. [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from Agilent Technologies, Inc. [Link]

  • Lin, Z., et al. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 139(10), 2555-2562.
  • Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns. Retrieved from SMT. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv Technology Corporation. [Link]

  • Gotoh, N., et al. (2007). HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. Journal of Oleo Science, 56(10), 529-534.
  • Nawrocki, J., et al. (2018). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding.
  • Ràfols, C., & Rosés, M. (2016). Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • PubChem. (n.d.). Butoxyacetophenone. National Center for Biotechnology Information. [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutica Analytica Acta, 13(674), 1-2.
  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]

  • NIST. (n.d.). ortho-Methoxyacetophenone. National Institute of Standards and Technology. [Link]

  • NIST. (n.d.). 3-Methoxyacetophenone. National Institute of Standards and Technology. [Link]

  • PubChem. (n.d.). 3-Methoxyacetophenone. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4'-Methoxyacetophenone. National Center for Biotechnology Information. [Link]

  • Nordmann. (n.d.). 4'-Methoxyacetophenone (100-06-1). Retrieved from Nordmann. [Link]

  • PharmaCompass. (n.d.). 4'-Methoxyacetophenone. Retrieved from PharmaCompass. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? Retrieved from ResearchGate. [Link]

  • Human Metabolome Database. (2012). Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570). Retrieved from HMDB. [Link]

  • Wikipedia. (n.d.). Acetanisole. Retrieved from Wikipedia. [Link]

  • Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from RSC Publishing. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing GC-MS Parameters for 1-(4-Butoxyphenyl)ethanone

As a Senior Application Scientist, this guide provides expert advice, troubleshooting protocols, and foundational knowledge for the successful analysis of 1-(4-Butoxyphenyl)ethanone using Gas Chromatography-Mass Spectrom...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides expert advice, troubleshooting protocols, and foundational knowledge for the successful analysis of 1-(4-Butoxyphenyl)ethanone using Gas Chromatography-Mass Spectrometry (GC-MS). This document is structured to provide immediate answers to common challenges and to explain the scientific principles behind our methodological choices, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses initial questions regarding method setup for 1-(4-Butoxyphenyl)ethanone.

Q1: What are the key chemical properties of 1-(4-Butoxyphenyl)ethanone that influence GC-MS analysis?

A1: Understanding the analyte's properties is the foundation of method development. 1-(4-Butoxyphenyl)ethanone, also known as 4'-Butoxyacetophenone, is a semi-volatile aromatic ketone. Key properties include:

  • Molecular Formula: C₁₂H₁₆O₂[1]

  • Molecular Weight: 192.25 g/mol [1]

  • Boiling Point: Approximately 302-304 °C[2]

  • Structure: An aromatic ring with a ketone group and a butoxy ether group. This structure suggests moderate polarity and susceptibility to thermal degradation if conditions are not optimized.

Its relatively high boiling point necessitates careful optimization of the inlet and oven temperatures to ensure complete vaporization without causing degradation[3].

Q2: What type of GC column is recommended for analyzing 1-(4-Butoxyphenyl)ethanone?

A2: The choice of GC column is critical for achieving good peak shape and resolution. For aromatic compounds like 1-(4-Butoxyphenyl)ethanone, a low- to mid-polarity column is generally recommended.

  • Recommended Stationary Phases: A 5% Phenyl Polysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS) is an excellent starting point. These columns offer good selectivity for aromatic compounds and are robust enough for a wide range of temperatures. For compounds with similar properties, polysiloxane stationary phases are commonly used[4].

  • Column Dimensions: A standard column of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides a good balance between resolution and analysis time[5].

Q3: What are the recommended starting temperatures for the GC inlet, oven, and MS transfer line?

A3: Temperature settings are crucial for ensuring the analyte is vaporized efficiently and transferred to the detector without degradation.

  • Inlet Temperature: A starting temperature of 250 °C is generally recommended for splitless injections[3]. However, given the high boiling point of 1-(4-Butoxyphenyl)ethanone (~302 °C), you may need to increase this to 280-300 °C. The goal is to ensure rapid and complete vaporization[3]. Always monitor for thermal degradation (see Troubleshooting section).

  • Oven Temperature Program: A temperature ramp is necessary to achieve good separation.

    • Initial Temperature: 80-100 °C, hold for 1-2 minutes. This allows for solvent focusing. For splitless injections, the initial oven temperature should ideally be about 20°C below the boiling point of the injection solvent to ensure proper analyte focusing at the head of the column[6].

    • Ramp Rate: 10-20 °C/min. A faster ramp reduces analysis time but may sacrifice resolution[5].

    • Final Temperature: 280-300 °C, hold for 2-5 minutes to ensure the analyte has eluted and to clean the column of any less volatile matrix components.

  • MS Transfer Line Temperature: This should be set to a temperature similar to or slightly higher than the final oven temperature (e.g., 280-300 °C) to prevent condensation of the analyte as it moves from the column to the ion source.

Q4: What are the ideal Mass Spectrometer (MS) settings for this analysis?

A4: Proper MS settings are key for sensitivity and identification.

  • Ionization Mode: Standard Electron Ionization (EI) at 70 eV is recommended.

  • Ion Source Temperature: A typical starting point is 230 °C.

  • Quadrupole Temperature: A typical starting point is 150 °C.

  • Acquisition Mode:

    • Full Scan: For initial method development and qualitative analysis, scan a mass range of m/z 40-450. This will capture the molecular ion and key fragment ions.

    • Selected Ion Monitoring (SIM): For quantitative analysis and increased sensitivity, monitor characteristic ions of 1-(4-Butoxyphenyl)ethanone. Based on its structure, key ions would likely include the molecular ion (m/z 192) and fragments corresponding to the loss of alkyl chains or the acetyl group. The NIST library shows a top peak at m/z 135 for a similar compound, 1-(4-ethoxyphenyl)ethanone, which corresponds to the ethoxybenzoyl cation[7]. For 1-(4-butoxyphenyl)ethanone, the butoxybenzoyl cation (m/z 149) and further fragments should be prominent.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your analysis.

Problem 1: Poor Peak Shape - Tailing Peak

Q: My peak for 1-(4-Butoxyphenyl)ethanone is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue, often indicating unwanted interactions between the analyte and the GC system.

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column: The phenolic ether and ketone functionalities can interact with active sites (exposed silanols) in the system.

    • Solution: Deactivate the system. Replace the inlet liner with a new, deactivated liner. If the problem persists, trim 10-20 cm from the front of the GC column to remove accumulated non-volatile residue or active sites[6][8]. Using ultra-inert liners and columns can significantly reduce this issue[9].

  • Inlet Temperature Too Low: Incomplete or slow vaporization of the analyte can cause it to spread out before reaching the column.

    • Solution: Increase the inlet temperature in 10-20 °C increments. Monitor the peak shape and area. Be cautious not to exceed the thermal stability limit of your analyte[10].

  • Column Contamination: Buildup of non-volatile matrix components at the head of the column can create active sites.

    • Solution: First, try to bake out the column at its maximum isothermal temperature for 30-60 minutes. If that fails, trim the first 10-15 cm of the column[10].

  • Improper Column Installation: If the column is not cut cleanly or is installed at the wrong depth in the inlet, it can cause turbulence and poor peak shape.

    • Solution: Re-cut the column ensuring a clean, 90° cut, and reinstall it according to the manufacturer's instructions for your specific GC model[6][8].

Problem 2: Poor Peak Shape - Fronting or Split Peak

Q: I'm observing a fronting or split peak for my analyte. What could be wrong?

A: Peak fronting or splitting often points to issues with sample introduction or column overload.

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the head of the column.

    • Solution: Reduce the injection volume or dilute your sample. Alternatively, if using a split/splitless inlet, increase the split ratio[11].

  • Solvent Mismatch / Poor Focusing: The solvent may not be compatible with the stationary phase, or the initial oven temperature is too high, preventing the analyte from focusing into a tight band at the head of the column.

    • Solution: Ensure your solvent is compatible with the non-polar/mid-polarity column (e.g., hexane, dichloromethane, ethyl acetate). Lower the initial oven temperature to at least 20 °C below the boiling point of your solvent[6].

  • Condensation Effects ("Cold Trapping"): If the inlet temperature is significantly higher than the initial oven temperature, the sample can condense in the first part of the column, leading to distorted peaks.

    • Solution: While a temperature difference is necessary for focusing, an extreme difference can be problematic. Try a slightly higher initial oven temperature or a slightly lower inlet temperature to find a better balance.

Problem 3: Low Sensitivity / Small Peak Area

Q: The response for 1-(4-Butoxyphenyl)ethanone is much lower than expected. How can I improve the signal?

A: Low sensitivity can stem from leaks, incorrect parameters, or analyte degradation.

Potential Causes & Solutions:

  • System Leaks: A leak in the injection port (e.g., a worn septum) is a common cause of sample loss.

    • Solution: Perform a leak check on the inlet. Replace the septum and check ferrule connections[11].

  • Inlet Temperature Too High (Thermal Degradation): While high temperatures are needed for vaporization, excessive heat can break down the analyte. Aromatic ethers and ketones can be susceptible to degradation at very high temperatures.

    • Solution: Systematically decrease the inlet temperature (e.g., from 300 °C down to 250 °C in 10 °C steps) and observe the peak area. An optimal temperature will maximize response before degradation begins[3].

  • Inlet Temperature Too Low: Incomplete vaporization means not all of the analyte is transferred to the column.

    • Solution: As with peak tailing, a low inlet temperature can reduce the amount of analyte reaching the detector. Gradually increase the inlet temperature and monitor the response[3].

  • Incorrect Splitless Purge Time: In splitless injection, if the split vent opens too early, a significant portion of the sample may be vented instead of being transferred to the column.

    • Solution: Ensure the splitless purge time is long enough for the majority of the sample to transfer to the column (typically 0.75-1.5 minutes).

Summary of Recommended GC-MS Parameters

The following table provides a starting point for your method development. Optimization will be required for your specific instrument and application.

ParameterRecommended SettingRationale & Notes
GC Inlet
Injection ModeSplitlessBest for trace-level analysis.
Inlet Temperature280 °C (Start at 250°C, optimize up to 300°C)Balances complete vaporization of the high-boiling analyte with preventing thermal degradation[3].
LinerDeactivated, single taper with glass woolGlass wool aids vaporization and traps non-volatiles; deactivation minimizes active sites[10].
Injection Volume1 µLA standard volume; adjust based on concentration to avoid overload[11].
Purge Time1.0 minAllows for efficient transfer of analyte to the column.
GC Column
Stationary Phase5% Phenyl Polysiloxane (e.g., DB-5ms)Good selectivity for aromatic compounds[4].
Dimensions30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions offering a good balance of efficiency and capacity[5].
Carrier GasHeliumInert and provides good efficiency.
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Constant flow mode maintains resolution as the oven temperature ramps[8].
Oven Program
Initial Temp100 °C, hold 1 minAllows for solvent focusing[6].
Ramp15 °C/min to 300 °CA moderate ramp for good separation and reasonable run time.
Final Hold300 °C, hold 3 minEnsures elution of the analyte and cleans the column.
MS Parameters
Transfer Line Temp290 °CPrevents analyte condensation before the ion source.
Ion Source Temp230 °CStandard condition for EI.
Quadrupole Temp150 °CStandard condition for EI.
Ionization Energy70 eVStandard for creating reproducible mass spectra.
Acquisition ModeScan (m/z 40-450) or SIMUse Scan for method development and SIM for quantitation.
Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common GC-MS issues when analyzing 1-(4-Butoxyphenyl)ethanone.

GCMS_Troubleshooting cluster_start Problem Identification cluster_peakshape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting/Splitting cluster_solutions_lowsignal Solutions for Low Signal Start Observe Chromatographic Problem Tailing Peak Tailing Start->Tailing Asymmetric to the right? Fronting Peak Fronting / Splitting Start->Fronting Asymmetric to the left? LowSignal Low Signal / Small Peak Start->LowSignal Peak size too small? CheckLiner Replace Inlet Liner (Use Deactivated Liner) Tailing->CheckLiner Cause: Active Sites? IncreaseInletT Increase Inlet Temp Tailing->IncreaseInletT Cause: Incomplete Vaporization? CheckInstall Check Column Installation (Cut & Depth) Tailing->CheckInstall Cause: Flow Path Issue? DiluteSample Dilute Sample / Reduce Volume Fronting->DiluteSample Cause: Overload? LowerOvenT Lower Initial Oven Temp Fronting->LowerOvenT Cause: Poor Focusing? LeakCheck Check for Leaks (Replace Septum) LowSignal->LeakCheck Cause: Sample Loss? OptimizeInletT Optimize Inlet Temp (Check for Degradation) LowSignal->OptimizeInletT Cause: Degradation or Poor Vaporization? CheckPurge Verify Purge Time LowSignal->CheckPurge Cause: Incorrect Purge? TrimColumn Trim Column (10-20 cm) CheckLiner->TrimColumn

GC-MS Troubleshooting Workflow
References
  • Phenomenex Inc. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79814, 1-(4-Butoxyphenyl)ethanone. Retrieved from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Pharmaceutical and Biopharmaceutical Methods of Analysis. Retrieved from [Link]

  • Shimadzu (Europe). (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • CHROMacademy. (n.d.). Troubleshooting Real GC Problems. LCGC International. Retrieved from [Link]

  • Restek Corporation. (2018, January 14). GC compounds - poor peak shapes and missing peaks. Retrieved from [Link]

  • Restek Corporation. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]

  • Xu, Y., et al. (2013). Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. Journal of Separation Science. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). AD-0215: Thermal Desorption – GC/MS Method for Screening Analysis of Extractables in Drug Packaging Materials. Retrieved from [Link]

  • MDPI. (2015). Optimization of Programmed Temperature Vaporization Injection for Determination of Polycyclic Aromatic Hydrocarbons from Diesel Combustion Process. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Retrieved from [Link]

  • ChemBK. (2024). Ethanone, 1-(4-butoxyphenyl)-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-ethoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Butoxyacetophenone. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Optimization

How to remove unreacted starting material from 4'-butoxyacetophenone

Welcome to the technical support center for the purification of 4'-butoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4'-butoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we will move beyond simple procedural lists to explain the underlying principles of purification strategies, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a 4'-butoxyacetophenone synthesis via Williamson ether synthesis?

The most prevalent impurities are unreacted starting materials: 4'-hydroxyacetophenone and butyl bromide. Additionally, side products from potential elimination reactions, though less common with a primary halide like butyl bromide, can also be present.

Q2: I see a solid precipitate in my reaction mixture after cooling. What is it?

The precipitate is likely a mixture of your desired product, 4'-butoxyacetophenone, and unreacted 4'-hydroxyacetophenone. The solubility of both compounds decreases at lower temperatures.

Q3: My purified product has a yellowish tint. What is the cause and how can I remove it?

A yellow discoloration often indicates the presence of trace impurities or degradation products. Treatment with activated carbon during recrystallization is an effective method for removing colored impurities.

Q4: Can I use distillation to purify 4'-butoxyacetophenone?

While distillation is a viable purification technique, the high boiling point of 4'-butoxyacetophenone (302-304 °C) and the relatively close boiling point of 4'-hydroxyacetophenone (296 °C under atmospheric pressure, though it's a solid at room temperature) can make fractional distillation challenging.[1] Vacuum distillation can be an option, but for most lab-scale purifications, chromatography or recrystallization are more practical.

Troubleshooting Guide: Common Purification Issues

Issue Potential Cause Recommended Solution
Product is an oil, not a solid. The melting point of 4'-butoxyacetophenone is near room temperature (25-27 °C).[1] The presence of impurities can further depress the melting point, causing it to appear as an oil.Proceed with one of the purification methods outlined below. A successful purification should yield a low-melting solid.
Low yield after recrystallization. The chosen solvent system may be too effective, keeping a significant portion of the product dissolved even at low temperatures. Over-washing the crystals can also lead to product loss.Optimize the solvent ratio in your recrystallization. Use a minimal amount of ice-cold solvent to wash the crystals.
Co-elution of product and starting material during column chromatography. The polarity of the eluent may be too high, causing both compounds to move too quickly down the column.Start with a less polar solvent system and gradually increase the polarity (gradient elution). Monitor fractions carefully by TLC.
Persistent presence of 4'-hydroxyacetophenone in the final product. Incomplete reaction or inefficient purification. The phenolic nature of 4'-hydroxyacetophenone can be exploited for its removal.A basic wash (e.g., with aqueous NaOH solution) during the work-up will deprotonate the phenolic hydroxyl group of 4'-hydroxyacetophenone, forming a water-soluble salt that can be extracted into the aqueous layer.

Understanding the Separation: A Comparison of Physical Properties

The success of any purification strategy hinges on the differential physical and chemical properties of the components in the mixture. The following table summarizes the key properties of 4'-butoxyacetophenone and its common unreacted starting materials.

Compound Structure Molar Mass ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
4'-Butoxyacetophenone 192.2525-27[1]302-304[1]Soluble in organic solvents like methanol.[1]
4'-Hydroxyacetophenone 136.15109-111147-148 (at 3 mmHg)Soluble in hot water, methanol, ethanol, ether, acetone, and benzene; insoluble in petroleum ether.[2]
Butyl Bromide 137.02-112[3]101.3[3]Insoluble in water; soluble in alcohol and ether.[4]

Experimental Protocols

Protocol 1: Purification via Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in their solubility in a given solvent at different temperatures.[5]

Step-by-Step Methodology:

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system. 4'-Butoxyacetophenone is soluble in hot ethanol and less soluble in cold ethanol/water mixtures.

  • Dissolution: Dissolve the crude 4'-butoxyacetophenone in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the mixture for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.

  • Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, add a few drops of hot ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture.[5]

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification via Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6]

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 4'-butoxyacetophenone in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). The less polar butyl bromide will elute first, followed by the more polar 4'-butoxyacetophenone. The highly polar 4'-hydroxyacetophenone will be strongly retained on the silica gel.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4'-butoxyacetophenone.

Visualization of Workflows

General Purification Workflow

cluster_0 Crude Product cluster_1 Purification Method cluster_2 Purity Analysis cluster_3 Final Product crude Crude 4'-Butoxyacetophenone (with unreacted starting materials) recrystallization Recrystallization crude->recrystallization Option 1 column_chromatography Column Chromatography crude->column_chromatography Option 2 tlc TLC Analysis recrystallization->tlc column_chromatography->tlc nmr NMR Spectroscopy tlc->nmr gcms GC-MS Analysis nmr->gcms pure_product Pure 4'-Butoxyacetophenone gcms->pure_product start Impure Product q1 Is the impurity 4'-hydroxyacetophenone? start->q1 a1_yes Perform basic wash (e.g., aq. NaOH) q1->a1_yes Yes q2 Is the product colored? q1->q2 No a1_yes->q2 a2_yes Use activated carbon during recrystallization q2->a2_yes Yes q3 Are impurities still present after recrystallization? q2->q3 No a2_yes->q3 a3_yes Perform column chromatography q3->a3_yes Yes end Pure Product q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common purification issues.

References

  • Butyl bromide. CAS Common Chemistry. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl bromide. PubChem Compound Database. Retrieved from [Link]

  • 4'-hydroxyacetophenone. (n.d.). Fengchen Group Co., Ltd. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis Final [Video]. (2021, January 22). YouTube. Retrieved from [Link]

  • Williamson Ether Synthesis [Video]. (2018, August 29). YouTube. Retrieved from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Google Patents. (n.d.). US3920746A - Preparation of tertiary-butyl aryl ethers.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for 4'-Methoxyacetophenone (HMDB0032570). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Methoxyacetophenone. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US2655546A - Preparation of tertiary alkyl aryl ethers.
  • Organic Chemistry Research. (2017). An efficient tandem synthesis of alkyl aryl ethers. Retrieved from [Link]

  • Purification of Ethyl tert-Butyl Ether from its Mixtures with Ethanol by Using an Ionic Liquid. (2025, August 6). Taylor & Francis. Retrieved from [Link]

  • ChemBK. (2022, October 16). 4'-Methoxyacetophenone. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4'-Methoxyacetophenone (FDB010502). Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. (n.d.). Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate.
  • Google Patents. (2020, February 6). US10752571B2 - Method for purification of 4-hydroxyacetophenone.
  • European Patent Office. (2023, November 8). EP 3526188 B1 - METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. Retrieved from [Link]

  • Synthetic Methods for Alkyl Aryl Ethers. (2024, August 16). De Gruyter. Retrieved from [Link]

  • resacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]

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Troubleshooting

Technical Support Center: 1-(4-Butoxyphenyl)ethanone Stability Guide

Welcome to the technical support center for 1-(4-Butoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(4-Butoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for preventing its degradation during storage. By understanding the potential degradation pathways and implementing proper handling and storage protocols, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 1-(4-Butoxyphenyl)ethanone and what are its common applications?

A1: 1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, is an aromatic ketone. [1][2]It is characterized by a butoxy group and a ketone group attached to a benzene ring. [2]Due to its chemical structure, it serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. [2]Its aromatic nature and ketone functionality make it a versatile building block in organic synthesis. [2][3] Q2: What are the primary factors that can cause the degradation of 1-(4-Butoxyphenyl)ethanone?

A2: The primary factors that can lead to the degradation of 1-(4-Butoxyphenyl)ethanone are exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and moisture (hydrolysis). [4][5][6][7]The presence of both an ether (butoxy) and a ketone functional group makes it susceptible to specific degradation pathways under these conditions.

Q3: How can I visually detect if my sample of 1-(4-Butoxyphenyl)ethanone has degraded?

A3: While visual inspection is not a definitive method for determining degradation, some signs may indicate a compromised sample. These include a change in color from its typical white or colorless appearance, the development of an unusual odor, or a change in its physical state (e.g., from a solid to a liquid at room temperature, as its melting point is 25-27°C). [8]However, significant degradation can occur without any obvious visual changes. Therefore, analytical testing is crucial for confirming the purity and stability of the compound.

Q4: What are the ideal storage conditions for 1-(4-Butoxyphenyl)ethanone?

A4: To minimize degradation, 1-(4-Butoxyphenyl)ethanone should be stored in a cool, dark, and dry place. [6]The container should be tightly sealed to prevent exposure to air and moisture. [9]For long-term storage, refrigeration at 2-8°C is recommended. [10]It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to further protect it from oxidation. [9]

Troubleshooting Guide: Addressing Specific Degradation Issues

This section provides a more detailed approach to identifying and mitigating specific degradation problems you might encounter.

Issue 1: Suspected Photodegradation
  • Symptoms: You observe a discoloration of your sample, particularly if it has been exposed to light. Your analytical results (e.g., HPLC, GC) show the appearance of new, unidentified peaks.

  • Root Cause Analysis: Aromatic ketones can be susceptible to photodegradation upon exposure to UV or visible light. [4]The energy from the light can excite the molecule, leading to the formation of reactive species and subsequent degradation products. [11]This process can be accelerated in the presence of photosensitizers. [12]* Mitigation and Prevention Protocol:

    • Use Amber Glassware: Always store and handle 1-(4-Butoxyphenyl)ethanone in amber glass vials or containers to protect it from light. [10] 2. Minimize Light Exposure: During experiments, minimize the sample's exposure to ambient and direct light. Cover flasks and beakers with aluminum foil when possible.

    • Conduct Photostability Studies: If your application requires exposure to light, it is essential to conduct forced degradation studies under controlled light conditions to understand the degradation profile. [12][13]

Issue 2: Suspected Thermal Degradation
  • Symptoms: You notice a change in the physical properties of your sample after exposure to high temperatures, or your analytical data shows a decrease in the main peak area and the emergence of new peaks.

  • Root Cause Analysis: The ether and ketone bonds within the 1-(4-Butoxyphenyl)ethanone molecule can be susceptible to cleavage at elevated temperatures. [14]This thermal degradation can lead to the formation of various smaller molecules. [5]* Mitigation and Prevention Protocol:

    • Controlled Temperature Storage: Store the compound at the recommended temperature (refrigerated at 2-8°C for long-term storage). [10]Avoid storing it near heat sources such as ovens or heating blocks.

    • Monitor Shipping and Handling Temperatures: Ensure that the compound is shipped and handled under temperature-controlled conditions to prevent thermal stress.

    • Perform Thermal Stability Analysis: Techniques like Thermogravimetric Analysis (TGA) can be used to determine the decomposition temperature of the compound and establish safe handling temperatures. [15][16]

Issue 3: Suspected Oxidative Degradation
  • Symptoms: Analytical testing reveals the presence of impurities with higher molecular weights or those containing additional oxygen atoms.

  • Root Cause Analysis: The butoxy group can be susceptible to oxidation, potentially leading to the formation of peroxides or other oxidative degradation products. [17]The aromatic ring can also undergo oxidation. [7]This process is often initiated by the presence of oxygen and can be catalyzed by trace metals or light.

  • Mitigation and Prevention Protocol:

    • Inert Atmosphere: Store the compound under an inert atmosphere (nitrogen or argon) to displace oxygen. [9] 2. Use Antioxidants: In formulated products, the addition of a suitable antioxidant may be considered to prevent oxidative degradation, though this would need to be carefully validated for your specific application.

    • Forced Oxidation Studies: To understand the potential for oxidative degradation, you can perform stress testing by exposing the compound to an oxidizing agent (e.g., hydrogen peroxide) and analyzing the resulting degradants. [18]

Issue 4: Suspected Hydrolysis
  • Symptoms: Your analytical results show the presence of 4-hydroxyacetophenone and butanol, especially if the sample has been exposed to moisture or acidic/basic conditions.

  • Root Cause Analysis: While ketones are generally stable to hydrolysis, the ether linkage in 1-(4-Butoxyphenyl)ethanone can be cleaved under certain conditions, particularly in the presence of strong acids or bases and water. [19][20][21]This would result in the formation of 4-hydroxyacetophenone and butanol.

  • Mitigation and Prevention Protocol:

    • Dry Storage: Store the compound in a desiccator or a controlled low-humidity environment. [22]Ensure containers are tightly sealed to prevent moisture ingress.

    • Control pH: When preparing solutions, use aprotic or neutral pH solvents whenever possible. If acidic or basic conditions are necessary for your experiment, be aware of the potential for hydrolysis and consider the stability of your compound over the experimental timeframe.

    • Hydrolytic Stability Testing: Conduct forced degradation studies under acidic, basic, and neutral aqueous conditions to assess the hydrolytic stability of the compound. [13]

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down thermal degradation and other chemical reactions. [10]
Light Protect from light (Amber container)To prevent photodegradation. [10]
Atmosphere Inert gas (Nitrogen or Argon)To minimize oxidative degradation. [9]
Humidity Dry/Low humidity (Desiccator)To prevent hydrolysis of the ether linkage. [22]
Container Tightly sealed, appropriate materialTo prevent exposure to air and moisture. [9]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is crucial for accurately assessing the degradation of 1-(4-Butoxyphenyl)ethanone. [23]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its potential degradants. A common starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

  • Detection: Use a UV detector set at the λmax of 1-(4-Butoxyphenyl)ethanone. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Forced Degradation Sample Analysis: Inject samples from your forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that all degradation products are well-separated from the main peak and from each other. [18][23]5. Method Validation: Once the method is developed, it should be validated according to ICH Q2(R1) guidelines. [23]

Protocol 2: Forced Degradation Study Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare solutions of 1-(4-Butoxyphenyl)ethanone in appropriate solvents acid Acid Hydrolysis (e.g., 0.1M HCl, heat) prep->acid Expose to base Base Hydrolysis (e.g., 0.1M NaOH, heat) prep->base Expose to oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to thermal Thermal Stress (e.g., 60°C in oven) prep->thermal Expose to photo Photolytic Stress (ICH Q1B light exposure) prep->photo Expose to analyze Analyze stressed samples and control using a stability-indicating method (e.g., HPLC-UV/MS) acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze eval Identify degradation products and determine degradation pathways analyze->eval

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

Understanding the potential chemical transformations of 1-(4-Butoxyphenyl)ethanone is key to preventing them.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photodegradation parent 1-(4-Butoxyphenyl)ethanone h_prod1 4-Hydroxyacetophenone parent->h_prod1 H₂O / H⁺ or OH⁻ h_prod2 Butanol parent->h_prod2 H₂O / H⁺ or OH⁻ o_prod1 Oxidized Butoxy Chain (e.g., hydroperoxides) parent->o_prod1 O₂ / Light / Heat o_prod2 Ring Oxidation Products parent->o_prod2 O₂ / Light / Heat p_prod Various Photoproducts (e.g., radical species, rearranged products) parent->p_prod Light (hν)

Caption: Potential degradation pathways for 1-(4-Butoxyphenyl)ethanone.

By implementing these guidelines, researchers can ensure the stability and quality of 1-(4-Butoxyphenyl)ethanone, leading to more reliable and reproducible scientific outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. PubMed.
  • An In-depth Technical Guide on the Photochemical Behavior and Stability of 4-(phenylamino)phenol. Benchchem.
  • Process for the preparation of aromatic ketones. Google Patents.
  • What does the hydrolysis of ketones yield?. Quora. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific.
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Pearson.
  • Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone) by gas chromatography. ResearchGate. Available at: [Link]

  • Ethanone, 1-(4-butoxyphenyl)-. ChemBK.
  • Acetal Hydrolysis Mechanism. Chemistry Steps. Available at: [Link]

  • New Insights into the Photostability of Phenoxazines. ChemistryViews. Available at: [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. DTIC. Available at: [Link]

  • Hydrolysis of Simple Aromatic Esters and Carbonates. ACS Publications. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. MDPI. Available at: [Link]

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  • Effect of pH on the stability of plant phenolic compounds. PubMed. Available at: [Link]

  • Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. ResearchGate. Available at: [Link]

  • 1-(4-butoxyphenyl)ethanone (C12H16O2). PubChemLite. Available at: [Link]

  • 1-(4-Butoxyphenyl)ethanone, 98%+ Purity, C12H16O2, 100 grams. CP Lab Safety. Available at: [Link]

  • Evaluation of decomposition kinetics of poly (ether-ether-ketone) by thermogravimetric analysis. Semantic Scholar. Available at: [Link]

  • Ethanone, 1-(4-butoxyphenyl)-. PubChem. Available at: [Link]

  • tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. ResearchGate. Available at: [Link]

  • Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH in Inorganic Redox Chemistry?. PubMed. Available at: [Link]

  • Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Eden Botanicals. Available at: [Link]

  • Ethanone, 1-(4-butoxyphenyl)- - Substance Details. US EPA. Available at: [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]

  • The t‐butoxy group, a novel hydroxyl‐protecting group for use in peptide synthesis with hydroxy‐amino acids. ResearchGate. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Photostability testing theory and practice. Q1 Scientific. Available at: [Link]

  • Analytical Methods. OPUS. Available at: [Link]

  • Oxidative degradation of BPA using TiO2 in water, and transition of estrogenic activity in the degradation pathways. PubMed. Available at: [Link]

  • forced degradation studies. IJBPR. Available at: [Link]

  • Insights into the biodegradation process of 2,4,5-trichlorophenoxyacetic acid under anaerobic condition. ResearchGate. Available at: [Link]

  • Degraded protein adducts of cis-2-butene-1,4-dial are urinary and hepatocyte metabolites of furan. NIH. Available at: [Link]

  • Degraded Protein Adducts of cis-2-butene-1,4-dial Are Urinary and Hepatocyte Metabolites of Furan. PubMed. Available at: [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 1-(4-Butoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(4-butoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-butoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the scale-up of this important chemical intermediate. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges of transitioning this synthesis from the lab bench to larger-scale production.

I. Troubleshooting Guide: Navigating Common Scale-Up Challenges

This section addresses specific issues that may arise during the synthesis of 1-(4-butoxyphenyl)ethanone, providing explanations for the underlying causes and actionable solutions.

Q1: My Friedel-Crafts acylation reaction is showing low yield and incomplete conversion at a larger scale. What are the likely causes and how can I optimize the reaction?

A: Low yield and incomplete conversion during the scale-up of a Friedel-Crafts acylation are common issues that often stem from several factors related to catalyst activity, reaction kinetics, and mass transfer limitations.

Root Cause Analysis:

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This is because the ketone product forms a stable complex with the catalyst, rendering it inactive.[1] As you scale up, simply maintaining the catalytic ratio may not be sufficient due to increased reaction volume and potential for localized concentration gradients.

  • Catalyst Deactivation: The starting material, 4-butoxybenzene, has an ether linkage. The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid, partially deactivating it.[2] This effect can be more pronounced at scale. Additionally, any moisture in the reagents or solvent will rapidly deactivate the Lewis acid.[3]

  • Poor Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to poor mixing of reactants and localized "hot spots." The Friedel-Crafts acylation is an exothermic reaction, and inadequate heat dissipation can lead to side reactions and decomposition of the product.[3]

Troubleshooting & Optimization Strategies:

Parameter Recommendation Rationale
Catalyst Loading Increase the molar ratio of the Lewis acid (e.g., AlCl₃) to the acylating agent (e.g., acetyl chloride or acetic anhydride) to 1.1-1.2 equivalents.To compensate for catalyst deactivation by the product and the ether oxygen, ensuring enough active catalyst is available to drive the reaction to completion.[1]
Reagent Purity Ensure all reagents (4-butoxybenzene, acylating agent) and the solvent are anhydrous.[3]To prevent the deactivation of the Lewis acid catalyst by water.
Reaction Temperature Maintain a controlled temperature, typically between 0°C and room temperature, during the addition of the acylating agent.[1]To manage the exothermic nature of the reaction, minimize side reactions, and prevent product decomposition.
Agitation Implement efficient mechanical stirring to ensure proper mixing and uniform temperature distribution throughout the reaction vessel.To improve mass and heat transfer, preventing localized concentration and temperature gradients.
Order of Addition Slowly add the acylating agent to the mixture of the aromatic substrate and the Lewis acid.[3]This helps to control the exotherm and maintain a consistent reaction rate.
Q2: I'm observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the acylation?

A: The butoxy group is an ortho-, para-directing activator. While the para-substituted product, 1-(4-butoxyphenyl)ethanone, is sterically favored and generally the major product, the formation of the ortho-isomer, 1-(2-butoxyphenyl)ethanone, can occur, especially under certain conditions.

Root Cause Analysis:

  • Reaction Temperature: Higher reaction temperatures can provide enough energy to overcome the steric hindrance at the ortho position, leading to a decrease in para-selectivity.

  • Solvent Choice: The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents often favor the formation of the kinetic product, while polar solvents can favor the thermodynamic product.[1]

Troubleshooting & Optimization Strategies:

Parameter Recommendation Rationale
Temperature Control Maintain a lower reaction temperature (e.g., 0-5°C) during the addition and reaction phases.Lower temperatures favor the formation of the sterically less hindered para-product, which is the thermodynamically more stable isomer.
Solvent Selection Utilize a non-polar solvent such as dichloromethane or carbon disulfide.These solvents can enhance the selectivity for the para-position in Friedel-Crafts acylations.
Q3: The work-up of my large-scale reaction is problematic, with the formation of a persistent emulsion. How can I break this emulsion and improve product isolation?

A: Emulsion formation is a frequent challenge during the aqueous work-up of Friedel-Crafts reactions, particularly at scale. This is often caused by the presence of aluminum salts and the product itself acting as a surfactant.

Root Cause Analysis:

  • Hydrolysis of Aluminum Chloride: Quenching the reaction with water leads to the formation of aluminum hydroxides, which can stabilize emulsions.

  • Product Surfactant Properties: The product, 1-(4-butoxyphenyl)ethanone, has both a polar carbonyl group and a non-polar butoxy-phenyl group, giving it some surfactant-like properties that can contribute to emulsion formation.

Troubleshooting & Optimization Strategies:

Step Recommendation Rationale
Quenching Slowly and carefully add the reaction mixture to a vigorously stirred mixture of ice and concentrated hydrochloric acid.[1]The acid helps to keep the aluminum salts in solution as soluble aluminum chloro-complexes, preventing the formation of gelatinous aluminum hydroxide precipitates that stabilize emulsions. The ice helps to control the exotherm of the quench.
Phase Separation After quenching, allow the mixture to stand for a sufficient period to allow for phase separation. If an emulsion persists, the addition of a saturated brine solution can help to break it.The high ionic strength of the brine solution increases the polarity of the aqueous phase, forcing the organic components out of the emulsion and into the organic layer.
Filtration If solid aluminum salts are present, filtration through a pad of celite before the aqueous work-up can be beneficial.This removes solid particles that can stabilize emulsions.

II. Frequently Asked Questions (FAQs)

What is the most common synthetic route for 1-(4-Butoxyphenyl)ethanone?

The most prevalent method for synthesizing 1-(4-butoxyphenyl)ethanone is the Friedel-Crafts acylation of 4-butoxybenzene.[3][4] This electrophilic aromatic substitution reaction involves reacting 4-butoxybenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[5] The acylium ion, formed from the reaction of the acylating agent and the Lewis acid, acts as the electrophile.[5]

What are the key safety considerations when scaling up this synthesis?

Scaling up a Friedel-Crafts acylation requires strict adherence to safety protocols due to the hazardous nature of the reagents involved.

  • Aluminum Chloride (AlCl₃): This Lewis acid is highly corrosive and reacts violently with water, releasing hydrochloric acid (HCl) gas.[3] It should be handled in a dry environment, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.

  • Acetyl Chloride/Acetic Anhydride: These acylating agents are corrosive and lachrymators (cause tearing).[4] They should be dispensed in a well-ventilated fume hood.

  • Exothermic Reaction: The reaction is exothermic and can lead to a rapid increase in temperature and pressure if not properly controlled.[3] A robust cooling system and controlled addition of reagents are crucial for safe operation at scale.

What are the potential impurities in the final product and how can they be minimized?

Besides the starting materials and isomeric byproducts, other impurities can be present in the final product.

  • Diacylated Products: Although less common than in Friedel-Crafts alkylation, polyacylation can occur under harsh conditions.[5] The introduction of the first acetyl group deactivates the aromatic ring, making a second acylation less likely.[6][7]

  • Products of Ether Cleavage: Under strongly acidic conditions and high temperatures, the butoxy ether linkage could potentially be cleaved.

  • Residual Solvents: Solvents used in the reaction and purification steps can remain in the final product.[8]

Minimization Strategies:

  • Use of appropriate stoichiometry and controlled reaction conditions (temperature, reaction time) can minimize the formation of byproducts.

  • Thorough purification, such as recrystallization or column chromatography, is essential to remove impurities. For large-scale production, recrystallization is often the more practical method.[9]

What are some alternative, "greener" catalysts for this reaction?

Traditional Friedel-Crafts acylations generate significant amounts of corrosive and metal-containing waste. Research into more environmentally friendly catalysts is ongoing.

  • Solid Acid Catalysts: Zeolites and clays, such as montmorillonite K10, have been investigated as reusable and eco-friendly catalysts for Friedel-Crafts reactions.[10]

  • Metal Triflates: Lanthanide and hafnium triflates have shown catalytic activity in Friedel-Crafts acylations and can often be used in smaller quantities than traditional Lewis acids.[11]

III. Experimental Workflow and Data

General Experimental Protocol for Scale-Up Synthesis

This protocol is a general guideline and may require optimization based on specific equipment and scale.

  • Reactor Setup: A clean, dry, glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a reflux condenser connected to a gas scrubber (for HCl) is charged with anhydrous dichloromethane and aluminum chloride under an inert atmosphere (e.g., nitrogen).

  • Initial Cooling: The mixture is cooled to 0-5°C with constant agitation.

  • Substrate Addition: 4-Butoxybenzene is added to the reactor.

  • Acylating Agent Addition: Acetyl chloride is added dropwise via the addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: The reaction mixture is stirred at room temperature for a specified time, and the reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC).

  • Quenching: The reaction mixture is slowly transferred to a separate vessel containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Work-up: The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[9]

Data Summary Table
Parameter Lab Scale (Typical) Scale-Up Consideration
Reactant Ratio (Butoxybenzene:Acetyl Chloride:AlCl₃) 1 : 1.05 : 1.1May need to increase AlCl₃ to 1.2 equivalents
Solvent DichloromethaneConsider solvent recovery and recycling
Temperature 0°C to room temperatureCrucial to maintain with efficient cooling
Reaction Time 2-4 hoursMonitor by in-process controls (IPCs)
Yield (Typical) 80-90%Can be lower initially at scale; optimization is key
Purification Column ChromatographyRecrystallization is more practical for large quantities

IV. Visualizing the Process

Friedel-Crafts Acylation Workflow

G cluster_prep 1. Reactor Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge Reactor with Solvent & AlCl₃ B Cool to 0-5°C A->B C Add 4-Butoxybenzene B->C D Slowly Add Acetyl Chloride C->D E Stir and Monitor (IPC) D->E F Quench in Acid/Ice E->F G Separate Organic Layer F->G H Wash & Dry G->H I Concentrate H->I J Recrystallize I->J K Dry Final Product J->K

Caption: A typical workflow for the scaled-up synthesis of 1-(4-butoxyphenyl)ethanone.

Troubleshooting Logic Diagram

G Start Low Yield? CheckCatalyst Increase AlCl₃ Stoichiometry? Start->CheckCatalyst Yes CheckMoisture Ensure Anhydrous Conditions? CheckCatalyst->CheckMoisture CheckTemp Optimize Temperature Control? CheckMoisture->CheckTemp CheckMixing Improve Agitation? CheckTemp->CheckMixing Solution Yield Improved CheckMixing->Solution

Caption: A decision tree for troubleshooting low yield in the Friedel-Crafts acylation.

V. References

  • Ventura College Organic Chemistry Lab. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available from:

  • University of Michigan. Experiment 1: Friedel-Crafts Acylation. Available from:

  • National Center for Biotechnology Information. 1-[4-(4-Chlorobutoxy)-2-hydroxyphenyl]ethanone. PubChem. Available from: [Link]

  • Google Patents. EP0038480A1 - Process for the preparation of 1-(4-hydroxyphenyl)-3-butanone and intermediate compounds for this process. Available from:

  • National Center for Biotechnology Information. Ethanone, 1-(4-butoxyphenyl)-. PubChem. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction. Available from: [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]

  • International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Available from: [Link]

  • Curriculum Press. Organic Synthesis Routes. Available from: [Link]

  • ACS Publications. “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Available from: [Link]

  • Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]

  • SIELC Technologies. Ethanone, 1-(4-butoxyphenyl)-. Available from: [Link]

  • ACS Publications. Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

  • ACS Publications. Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260. Available from: [Link]

  • Asian Journal of Chemistry. Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Available from: [Link]

  • Current Opinion in Biotechnology. Retrosynthetic design of metabolic pathways to chemicals not found in nature. Available from: [Link]

  • ResearchGate. Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Available from: [Link]

  • PubMed Central. Go for Gold: Development of a Scalable Synthesis of [1‐(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate, a Key Reagent to Explore Covalent Monopolar Spindle 1 Inhibitors. Available from: [Link]

  • SciSpace. Impurities in Pharmaceuticals- A Review. Available from: [Link]

  • PubChemLite. 1-(4-butoxyphenyl)ethanone (C12H16O2). Available from: [Link]

  • ResearchGate. A synthetic route to 1-(4-boronobenzyl)- 1H -pyrrole. Available from: [Link]

  • Google Patents. US10752571B2 - Method for purification of 4-hydroxyacetophenone. Available from:

  • ResearchGate. Etazene (N,N-diethyl-2-{[(4-ethoxyphenyl) methyl]-1H-benzimidazol-1-yl}-ethan-1-amine (dihydrochloride)): a novel benzimidazole opioid NPS identified in seized material: crystal structure and spectroscopic characterization. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Fluorination of Ketone Substrates

Welcome to the Technical Support Center dedicated to navigating the complexities of ketone fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of ketone fluorination. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to incorporate fluorine into ketone-containing molecules. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental design.

Section 1: Electrophilic α-Fluorination of Ketones

Electrophilic fluorination is a cornerstone method for the synthesis of α-fluoroketones, typically involving the reaction of a ketone enolate, or its equivalent, with an electrophilic fluorine source ("F+"). While powerful, this approach is fraught with potential pitfalls.

FAQ 1: Low Yield and Incomplete Conversion

Question: My α-fluorination reaction is giving very low yields, and a significant amount of my starting ketone remains unreacted. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a frequent issue that can often be traced back to suboptimal reaction setup or inefficient generation of the key nucleophilic intermediate (the enolate or enol).

Core Causality: The rate-limiting step in many electrophilic fluorinations is the formation of the enolate. For the reaction to proceed, the ketone must be deprotonated by a suitable base to form the enolate, which then acts as the nucleophile to attack the electrophilic fluorine source. If enolate formation is slow or incomplete, the fluorination reaction will stall.[1]

Troubleshooting Guide:

  • Verify Anhydrous Conditions: Enolate anions are highly basic and sensitive to moisture. Any protic impurities, especially water, will quench the enolate, leading to the regeneration of the starting ketone and reduced yields.

    • Protocol: Ensure all glassware is rigorously dried (oven-dried or flame-dried under an inert atmosphere). Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).[2]

  • Assess Reagent Purity: The purity of your ketone substrate, base, and fluorinating agent is critical. Impurities can interfere with the reaction or lead to unwanted side products.[2]

  • Choice of Base and Enolate Generation Strategy: The selection of the base is crucial for efficient enolate formation.

    • For Kinetic Enolates (less substituted α-position): Use a strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (e.g., -78 °C) in an aprotic solvent like THF.[3] These conditions favor rapid, irreversible deprotonation at the less hindered α-carbon.[3]

    • For Thermodynamic Enolates (more substituted α-position): Use a weaker base that allows for equilibration, such as NaH, KH, or an alkoxide (e.g., NaOEt), often at higher temperatures (room temperature to reflux).[3] These conditions allow the formation of the more stable, more substituted enolate.[3]

  • Reaction Temperature: Temperature plays a critical role. For kinetically controlled reactions, maintaining a low temperature is essential to prevent enolate equilibration. For sluggish reactions, a gradual increase in temperature might be necessary, but this can also lead to side reactions. Monitor your reaction by TLC or LC-MS to find the optimal temperature profile.[2]

Workflow for Troubleshooting Low Yield

Below is a decision-making workflow to diagnose and solve low-yield issues in electrophilic ketone fluorination.

low_yield_troubleshooting start Low Yield or Incomplete Conversion check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions enolate_formation Optimize Enolate Formation check_conditions->enolate_formation If conditions are pristine reagent_choice Evaluate Fluorinating Agent enolate_formation->reagent_choice If yield is still low sub_enolate Adjust Base, Solvent, or Temperature enolate_formation->sub_enolate success Improved Yield reagent_choice->success Optimization successful

Caption: Troubleshooting workflow for low reaction yields.

FAQ 2: Poor Regioselectivity in Unsymmetrical Ketones

Question: I am trying to fluorinate an unsymmetrical ketone and I'm getting a mixture of isomers. How can I control the regioselectivity of the fluorination?

Answer: Achieving regioselectivity in the fluorination of unsymmetrical ketones is a classic challenge in synthetic chemistry. The key is to control which enolate isomer is formed—the kinetic or the thermodynamic enolate.

Core Causality: An unsymmetrical ketone has two different α-carbons from which a proton can be abstracted, leading to two different enolate regioisomers. The "kinetic" enolate is formed faster due to the abstraction of the more accessible, less sterically hindered proton. The "thermodynamic" enolate is the more stable enolate, which is typically the more substituted one.[3][4] The reaction conditions dictate which enolate is predominantly formed and subsequently fluorinated.[5]

Troubleshooting Guide:

  • To Favor the Kinetic Product (Fluorination at the Less Substituted Carbon):

    • Base: Use a strong, bulky, non-nucleophilic base like LDA.[3]

    • Temperature: Perform the deprotonation and fluorination at a low temperature (typically -78 °C) to prevent equilibration to the thermodynamic enolate.[3]

    • Solvent: Use an aprotic solvent like THF.[3]

    • Procedure: Add the ketone slowly to a solution of the base at low temperature to ensure that the formed enolate reacts quickly with the fluorinating agent.

  • To Favor the Thermodynamic Product (Fluorination at the More Substituted Carbon):

    • Base: Use a smaller, weaker base (e.g., NaH, KHMDS, or NaOEt) that allows the enolates to equilibrate.[3]

    • Temperature: Use higher reaction temperatures (from 0 °C to reflux) to facilitate the equilibration to the more stable enolate.[4]

    • Solvent: Protic solvents can favor thermodynamic enolate formation, but are often incompatible with strong bases. Aprotic polar solvents are more common.[3]

Table 1: Conditions for Regioselective Enolate Formation

FeatureKinetic ControlThermodynamic Control
Base Strong, bulky (e.g., LDA)Weaker, smaller (e.g., NaH)
Temperature Low (-78 °C)Higher (0 °C to reflux)
Solvent Aprotic (e.g., THF)Aprotic or Protic
Outcome Fluorination at less substituted α-CFluorination at more substituted α-C
FAQ 3: Over-fluorination and Product Decomposition

Question: My reaction is producing a significant amount of di-fluorinated product, and I'm also seeing decomposition of my desired mono-fluoroketone. How can I prevent this?

Answer: Over-fluorination (di-fluorination) and product decomposition are common issues, especially with reactive substrates.[6] The mono-fluorinated ketone product is often more acidic than the starting material, making it susceptible to further deprotonation and a second fluorination.

Core Causality: The electron-withdrawing fluorine atom in the α-fluoroketone product increases the acidity of the remaining α-proton, making it easier to deprotonate than the starting ketone. This can lead to a second fluorination event, yielding an α,α-difluoroketone.[6][7] Additionally, α-fluoroketones can be unstable and prone to decomposition, especially under harsh basic or acidic conditions.[8]

Troubleshooting Guide:

  • Control Stoichiometry: Carefully control the stoichiometry of the reagents. Use a slight excess of the limiting reagent (often the ketone) and no more than 1.0 equivalent of the fluorinating agent.

  • Slow Addition: Add the fluorinating agent slowly to the reaction mixture. This keeps the instantaneous concentration of the fluorinating agent low, favoring mono-fluorination.

  • Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate both the second fluorination and decomposition pathways.

  • Choice of Fluorinating Agent: Some fluorinating agents are more reactive than others. N-Fluorobenzenesulfonimide (NFSI) is often considered a milder reagent than Selectfluor® and may give better selectivity for mono-fluorination in some cases.[9][10]

  • Work-up Procedure: Quench the reaction carefully and proceed with the work-up and purification promptly to minimize product decomposition. Avoid prolonged exposure to strong acids or bases during extraction and chromatography.

Section 2: Common Fluorinating Agents and Their Specifics

The choice of fluorinating agent can significantly impact the outcome of your reaction. Here we discuss the two most common electrophilic N-F reagents.

Selectfluor® (F-TEDA-BF₄)
  • Properties: A stable, crystalline solid that is relatively easy to handle.[11] It is a powerful electrophilic fluorinating agent.[12]

  • Common Issues: Due to its high reactivity, Selectfluor® can sometimes lead to over-fluorination or side reactions.[6] The reaction mechanism can be complex, potentially involving a single-electron transfer (SET) pathway depending on the substrate, which can lead to unexpected byproducts.[11][12]

  • Expert Insight: Selectfluor® is often used in acetonitrile as the solvent.[7] For substrates where enolization is slow, the reaction may require heating, which can increase the risk of difluorination.[6][7]

N-Fluorobenzenesulfonimide (NFSI)
  • Properties: A crystalline solid that is also stable and easy to handle. It is generally considered a milder fluorinating agent than Selectfluor®.[9][10]

  • Common Issues: While milder, reactions with NFSI may require stronger bases or longer reaction times to achieve full conversion.[13] It can also act as a source of the benzenesulfonyl group in some side reactions.[14]

  • Expert Insight: NFSI is a good choice when trying to avoid over-fluorination with highly activated ketones.[13] It has a broad substrate scope and is widely used in asymmetric fluorination reactions.[14][15]

Section 3: Deoxofluorination of Ketones

An alternative to α-fluorination is the conversion of a carbonyl group to a geminal difluoro group (CF₂). This is achieved using deoxofluorinating reagents.

FAQ 4: Incomplete Conversion to gem-Difluoride

Question: I am attempting to convert a ketone to a gem-difluoride using a deoxofluorinating agent like Deoxo-Fluor®, but the reaction is incomplete. How can I drive it to completion?

Answer: Deoxofluorination of ketones can be challenging, especially with less reactive carbonyls like diaryl ketones.[16] Incomplete conversion is a common hurdle.

Core Causality: The reactivity of the carbonyl group is key. Aldehydes and alkyl ketones are generally more reactive than diaryl ketones.[16] The reaction requires elevated temperatures, and if the temperature is too low or the reaction time too short, the conversion will be poor.

Troubleshooting Guide:

  • Increase Reagent Equivalents: Using a larger excess of the deoxofluorinating agent (e.g., 2-3 equivalents of Deoxo-Fluor®) can improve yields.[16]

  • Optimize Temperature and Time: These reactions often require heating. A temperature of around 90 °C is often effective.[16] Monitor the reaction over time (e.g., 24 hours) to determine the optimal duration.[16] Be cautious, as reagents like Deoxo-Fluor® can decompose at very high temperatures (>140 °C).[16]

  • Solvent Choice: While some reactions can be run neat in the fluorinating agent, using a high-boiling, inert solvent can sometimes facilitate the reaction, especially for solid substrates.[16]

  • Substrate Reactivity: Be aware that sterically hindered ketones are less reactive and may require more forcing conditions.[16]

Deoxofluorination Reaction Scheme

deoxofluorination ketone R(C=O)R' intermediate [Intermediate] ketone->intermediate + Deoxo-Fluor® (or DAST) product R(CF₂)R' intermediate->product Δ

Caption: General scheme for ketone deoxofluorination.

References

  • Benchchem. A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor.
  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society.
  • Benchchem. Troubleshooting low yields in fluoroacetone-mediated reactions.
  • MacMillan, D. W. C., et al. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. ACS Publications.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.
  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Kitamura, T. (2015). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules.
  • Umemoto, T. (2000). Electrophilic Perfluoroalkylating Agents. Chemical Reviews.
  • Wikipedia. Selectfluor.
  • Reddit. Electrophilic fluorination of ketones with Selectfluor.
  • Bryn Mawr College. Electrophilic Fluorination.
  • Who we serve. Deoxyfluorination: A Detailed Overview of Recent Developments.
  • Gouverneur, V., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • Shibatomi, K., et al. (2017). Decarboxylative fluorination of β-Ketoacids with NFSI. Tetrahedron Letters.
  • Carreira, E. M., et al. (2016). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Organic & Biomolecular Chemistry.
  • Enamine. Deoxofluor.
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  • ResearchGate. Ring opening strategy for fluorination at β‐and γ‐positions of ketone.
  • Kirschning, A., et al. (2025). Selective Decarboxylative Fluorination of β‐Keto Acids in Aqueous Media: F‐NMR‐Assisted Batch Optimization and Transfer to Continuous Flow. Chemistry – A European Journal.
  • Hammond, G. B., & Xu, B. (2025). Monodefluorinative Halogenation of Perfluoroalkyl Ketones via Organophosphorus-Mediated Selective C–F Activation. JACS Au.

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Optimization

Technical Support Center: Enhancing Reaction Rates for Acetophenone Derivatives

Welcome to the Technical Support Center for optimizing reactions involving acetophenone derivatives. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving acetophenone derivatives. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the laboratory. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and enhance your reaction outcomes.

Section 1: General Troubleshooting for Sluggish Reactions

This section addresses broad issues that can plague any reaction involving acetophenone derivatives, leading to slow conversions and diminished yields.

FAQ: My reaction with a substituted acetophenone is extremely slow. What are the first things I should check?

When a reaction proceeds slower than anticipated, a systematic review of fundamental parameters is the most efficient path to a solution. Often, the root cause is not the core chemistry but an overlooked variable in the experimental setup.

Initial Diagnostic Checklist:

  • Reagent Purity and Stoichiometry:

    • Purity: Impurities in starting materials can act as inhibitors or catalysts for side reactions. Verify the purity of your acetophenone derivative and other key reagents via NMR or GC-MS.

    • Stoichiometry: For reactions sensitive to stoichiometry, such as Grignard additions, inaccurate reagent amounts can halt the reaction. If using highly reactive or moisture-sensitive reagents, consider titrating them immediately before use to determine the active concentration.[1]

  • Solvent Quality:

    • Anhydrous Conditions: Many organometallic and base-catalyzed reactions are notoriously sensitive to moisture. Ensure you are using freshly dried, anhydrous solvents. Even seemingly "dry" solvents can absorb atmospheric moisture over time.

    • Solvent Polarity: The solvent plays a critical role in stabilizing intermediates and transition states. A solvent that is too polar or nonpolar for the specific mechanism can significantly slow down the reaction.[2]

  • Temperature Control:

    • Inadequate Heating: Verify the accuracy of your heating mantle or oil bath with an external thermometer. A discrepancy of even 10-20°C can dramatically affect reaction rates.

    • Localized Heating: Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel.

  • Atmospheric Control:

    • Inert Atmosphere: For oxygen-sensitive reactions, ensure your inert gas (Nitrogen or Argon) setup is leak-free and provides adequate coverage. Trace oxygen can quench reactive intermediates or degrade catalysts.

Section 2: Optimizing Catalytic Reductions

The reduction of the carbonyl group in acetophenones is a fundamental transformation. Catalytic transfer hydrogenation (CTH) and catalytic hydrogenation are two powerful methods, but they are not without their challenges.

FAQ: My catalytic transfer hydrogenation of an acetophenone derivative is stalling. How can I improve the rate and conversion?

Catalytic transfer hydrogenation (CTH) is an advantageous alternative to using high-pressure hydrogen gas, often employing hydrogen donors like isopropanol (IPA) or formic acid.[3][4] If the reaction is sluggish, consider the following factors:

  • Catalyst Choice: Not all catalysts are created equal. For CTH, ruthenium and rhodium complexes are common, but copper-based catalysts have also shown high efficiency and selectivity for carbonyl hydrogenation.[3][5] The choice of ligands attached to the metal center can also drastically alter reactivity.[5]

  • Hydrogen Donor: Isopropanol is a widely used and effective hydrogen donor.[4] However, for some substrates, formic acid or its salts may provide better results.[4] The choice can influence both the rate and the reaction equilibrium.

  • Base Additive: Many CTH reactions require a basic additive (e.g., KOH, NaOiPr) to facilitate the catalytic cycle. The type and amount of base can be critical; an optimization screen may be necessary to find the ideal conditions for your specific substrate.[5]

  • Product Inhibition: In some cases, the alcohol product can coordinate to the catalyst, leading to inhibition. Increasing the catalyst loading or running the reaction at a higher temperature might overcome this issue.

Troubleshooting Guide: Catalyst Selection for Substituted Acetophenones

The electronic and steric properties of substituents on the aromatic ring significantly influence catalyst performance.

Substituent TypePositionLikely Impact on RateRecommended Catalyst ClassRationale
Electron-Donating (e.g., -OCH₃, -CH₃)paraDecreasePrecious-metal catalysts (e.g., Ru, Rh)Electron-donating groups can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to reduction.[5] More active catalysts may be required.
Electron-Withdrawing (e.g., -NO₂, -CN)paraIncreaseNon-precious-metal catalysts (e.g., Cu-based)Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, facilitating the reduction.[6] Less reactive, more selective catalysts can be effective.
Sterically Hindering (e.g., -C(CH₃)₃)orthoDecreaseCatalysts with smaller ligandsLarge ortho substituents can block the catalyst's access to the carbonyl group. Catalysts with less bulky ligands may improve performance.[7]
Protocol: General Procedure for Catalytic Transfer Hydrogenation

This protocol provides a starting point for the CTH of an acetophenone derivative using isopropanol as the hydrogen source.

  • To a dried reaction flask under an inert atmosphere, add the acetophenone derivative (1.0 eq).

  • Add the chosen catalyst (e.g., a Ru-based complex, 0.5-2 mol%).

  • Add the basic co-catalyst (e.g., KOtBu, 5-10 mol%).

  • Add anhydrous isopropanol to achieve the desired concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction, quench with a suitable reagent (e.g., water or dilute acid), and proceed with standard workup and purification.

Section 3: Accelerating Condensation Reactions

Aldol and Claisen-Schmidt condensations are classic C-C bond-forming reactions used to synthesize chalcones and other important intermediates from acetophenones.[8][9] Sluggishness in these reactions is a frequent complaint.

FAQ: I'm seeing low yields and slow rates in my Claisen-Schmidt condensation. What are the likely causes?

The Claisen-Schmidt condensation involves the reaction of an acetophenone with an aromatic aldehyde under basic or acidic conditions.

  • Base/Acid Strength: The choice and concentration of the catalyst are paramount. For base-catalyzed reactions, stronger bases (like NaOH or KOH) are typically used.[10] If the reaction is slow, a stronger base or a different solvent system might be needed.

  • Deprotonation Efficiency: The rate-determining step is often the deprotonation of the acetophenone to form the enolate. Substituents on the acetophenone ring that decrease the acidity of the α-protons (electron-donating groups) will slow this step down.[2]

  • Side Reactions: The aldehyde partner can undergo self-condensation (Cannizzaro reaction) under strong basic conditions if it lacks α-protons. Ensure the acetophenone is deprotonated efficiently before significant side reactions of the aldehyde can occur.

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for chalcone synthesis from hours to minutes, often with improved yields.[11][12] This is due to efficient and rapid heating of the reaction mixture.

Troubleshooting Flowchart: Claisen-Schmidt Condensation

G start Slow Reaction or Low Yield check_purity Are reagents pure and dry? start->check_purity purify Purify/dry reagents check_purity->purify No check_base Is base strength adequate? check_purity->check_base Yes purify->start increase_base Increase base concentration or use stronger base (e.g., NaH) check_base->increase_base No check_temp Is reaction temperature optimal? check_base->check_temp Yes increase_base->start increase_temp Increase temperature check_temp->increase_temp No check_substituents Analyze substituent effects check_temp->check_substituents Yes consider_mw Consider microwave irradiation increase_temp->consider_mw consider_mw->start edg EDG on acetophenone? (Slows deprotonation) check_substituents->edg ewg EWG on aldehyde? (Increases susceptibility to attack) check_substituents->ewg optimize Optimize conditions based on electronics edg->optimize ewg->optimize optimize->start

Caption: Troubleshooting workflow for Claisen-Schmidt reactions.

Section 4: Overcoming Challenges in Nucleophilic Additions

Grignard reactions are a cornerstone of organic synthesis for forming new carbon-carbon bonds by attacking the carbonyl of acetophenones.[13]

FAQ: My Grignard reaction with a hindered acetophenone derivative is not going to completion. What can I do?

Steric hindrance, especially from ortho substituents on the acetophenone, can severely impede the approach of the Grignard reagent.[7]

  • Choice of Grignard Reagent: If possible, using a smaller Grignard reagent (e.g., MeMgBr vs. t-BuMgBr) can sometimes overcome steric barriers.

  • Use of Additives: The addition of cerium(III) chloride (Luche reduction conditions) can enhance the nucleophilicity of the Grignard reagent and may improve yields in reactions with sterically hindered ketones.

  • Alternative Nucleophiles: If a Grignard reagent is too bulky, consider using an organolithium reagent, which is generally more reactive.[13]

  • Increase Reaction Time and/or Temperature: For sluggish reactions, prolonged reaction times or a gentle increase in temperature (if the Grignard reagent is stable at higher temperatures) can help drive the reaction to completion.

Experimental Workflow: Grignard Reaction with Acetophenones

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware prep_reagents Prepare Anhydrous Solvents & Reagents add_acetophenone Dissolve Acetophenone in Anhydrous Ether/THF prep_reagents->add_acetophenone cool_solution Cool to 0°C add_acetophenone->cool_solution add_grignard Add Grignard Reagent Dropwise cool_solution->add_grignard warm_rt Warm to Room Temp & Stir add_grignard->warm_rt quench Quench with sat. NH4Cl (aq) warm_rt->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify

Caption: Standard workflow for a Grignard reaction.

References

  • Verma, A., et al. (2022). Selective hydrodeoxygenation of acetophenone derivatives using a Fe25Ru75@SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. RSC Publishing. Available at: [Link]

  • Wang, L., et al. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Karakas, M., et al. (2018). Reaction optimization for transfer hydrogenation of acetophenone. ResearchGate. Available at: [Link]

  • Türkmen, G., & Kavukcu, S. B. (2019). The results of catalytic transfer hydrogenation reactions of acetophenone. ResearchGate. Available at: [Link]

  • Cabrera-Vivas, B. M., et al. (2016). Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Bram, G., et al. (1988). On the Selective Butylation of Acetophenone by Phase Transfer Catalysis in the Absence of Solvent. Taylor & Francis Online. Available at: [Link]

  • Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules. Available at: [Link]

  • Waller, F. J., et al. (1993). An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction. SciSpace. Available at: [Link]

  • O'Donoghue, A. C., et al. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Thompson Rivers University. Available at: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Advanced Problems in Organic Reaction Mechanism. (n.d.). Scribd. Available at: [Link]

  • Khamis, N., et al. (2022). Comparison of reaction times for increasingly hindered acetophenone derivatives. ResearchGate. Available at: [Link]

  • Grignard Reaction in Organic Synthesis with Practice Problems. (n.d.). Chemistry Steps. Available at: [Link]

  • Regar, M., et al. (2015). Microwave-Assisted Synthesis of Arylidene Acetophenones. ResearchGate. Available at: [Link]

  • Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. ResearchGate. Available at: [Link]

  • Control experiments with acetophenone. (n.d.). ResearchGate. Available at: [Link]

  • Lee, K. C., et al. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. MDPI. Available at: [Link]

  • Initial optimization for the transfer hydrogenation of acetophenone S1. (n.d.). ResearchGate. Available at: [Link]

  • Ignatowska, J., & Maniecki, T. (2023). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. MDPI. Available at: [Link]

  • D'Alessandro, M., et al. (2017). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. The Royal Society of Chemistry. Available at: [Link]

  • Solvent and Substituent Effect on Acetophenone-Phenylhydrazone Formation. (2018). ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2016). Grignard Reactions: Practice Problems Involving Oxidation. Master Organic Chemistry. Available at: [Link]

  • Benzonate derivatives of acetophenone as potent α-glucosidase inhibitors: synthesis, structure–activity relationship and mechanism. (2019). PMC. Available at: [Link]

  • Optimization of reaction condition for acetophenone hydrosilylation. (n.d.). ResearchGate. Available at: [Link]

  • Which of the following conditions or reaction sequence will not give acetophenone as the major product? (2022). YouTube. Available at: [Link]

  • The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH=NCHPhCHPhN=CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. (2017). Journal of the American Chemical Society. Available at: [Link]

  • Thanh, N. D., et al. (2015). Microwave-Assisted Synthesis of Acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. SciSpace. Available at: [Link]

  • Scope of acetophenone derivatives. Conditions as described in Table 1. (n.d.). ResearchGate. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2023). Microwave-Assisted Synthesis of Near-Infrared Chalcone Dyes: a Systematic Approach. ACS Omega. Available at: [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. Available at: [Link]

  • Effect of Substituents on EAS Reactions - Part III. (2020). YouTube. Available at: [Link]

  • Donaire-Arias, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Universitat Ramon Llull. Available at: [Link]

  • The Grignard Reaction – Unraveling a Chemical Puzzle. (2020). ACS Publications. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Available at: [Link]

  • Reactions and Mechanisms. (n.d.). Master Organic Chemistry. Available at: [Link]

  • Microwave Assisted Synthesis of Thiazole via Acetophenones. (2018). ResearchGate. Available at: [Link]

  • Aromatic Electrophilic Substitution Substituted Benzene Rings. (2006). Chem 263. Available at: [Link]

  • The aldol condensation of acetone with acetophenone. (2018). ResearchGate. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Core Analysis: The ¹H NMR Spectrum of 1-(4-Butoxyphenyl)ethanone

An In-Depth Guide to the ¹H NMR Peak Assignment of 1-(4-Butoxyphenyl)ethanone: A Comparative Analysis for Drug Development Professionals As Senior Application Scientists, we understand that unambiguous structural elucida...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H NMR Peak Assignment of 1-(4-Butoxyphenyl)ethanone: A Comparative Analysis for Drug Development Professionals

As Senior Application Scientists, we understand that unambiguous structural elucidation is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for this purpose, providing granular insights into molecular architecture. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 1-(4-Butoxyphenyl)ethanone, also known as 4'-butoxyacetophenone, a common intermediate in organic synthesis.

We will move beyond a simple peak list, providing a detailed, mechanistically-grounded assignment of each proton signal. This analysis is contextualized by comparing the spectrum with those of its structural analogs, acetophenone and 4-methoxyacetophenone, to illuminate the subtle electronic effects that govern chemical shifts.

The ¹H NMR spectrum of 1-(4-Butoxyphenyl)ethanone presents a distinct set of signals, each corresponding to a unique chemical environment within the molecule. The standard spectrum, typically recorded in deuterated chloroform (CDCl₃), reveals seven distinct proton signals.

To facilitate a clear assignment, we have labeled the chemically non-equivalent protons on the molecular structure as shown below.

Caption: Molecular structure of 1-(4-Butoxyphenyl)ethanone with proton labels.

Based on experimental data from a 400 MHz spectrometer in CDCl₃, the following peak assignments can be made.[1]

Proton LabelChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
Hb ~7.91Doublet (d)~8.8 Hz2HAromatic protons ortho to the electron-withdrawing acetyl group are strongly deshielded, shifting them downfield.
Hc ~6.90Doublet (d)~8.8 Hz2HAromatic protons ortho to the electron-donating butoxy group are shielded by resonance, shifting them upfield.
Hd ~3.99Triplet (t)~6.5 Hz2HMethylene protons adjacent to the electronegative ether oxygen (-O-CH₂) are the most deshielded of the alkyl chain.
Ha ~2.53Singlet (s)N/A3HMethyl protons of the acetyl group (-C(=O)CH₃) are deshielded by the adjacent carbonyl group.
He ~1.77Multiplet (m)~7.0 Hz2HMethylene protons (-O-CH₂-CH₂ -) are deshielded relative to other alkyl protons but shielded relative to Hd.
Hf ~1.49Multiplet (m)~7.4 Hz2HMethylene protons (-CH₂-CH₂ -CH₃) are in a standard alkyl environment, appearing further upfield.
Hg ~0.97Triplet (t)~7.4 Hz3HTerminal methyl protons are the most shielded in the butoxy chain, appearing furthest upfield.

Mechanistic Justification for Assignments

  • Aromatic Region (δ 6.5-8.0 ppm): The para-substitution pattern results in a simplified AA'BB' system that often appears as two distinct doublets. The acetyl group is a moderate deactivating group, withdrawing electron density from the aromatic ring via resonance and induction. This effect is most pronounced at the ortho positions (Hb), causing a significant downfield shift to ~7.91 ppm.[2][3] Conversely, the butoxy group is an activating group, donating electron density into the ring through resonance. This increases the electron density at the ortho positions (Hc), shielding these protons and shifting their signal significantly upfield to ~6.90 ppm.[1]

  • Acetyl Protons (Ha): The singlet at ~2.53 ppm is characteristic of a methyl group attached to a carbonyl carbon. The electronegativity of the carbonyl oxygen withdraws electron density, deshielding these protons compared to a simple alkane methyl group (which would appear below 1.0 ppm).

  • Butoxy Chain Protons (Hd, He, Hf, Hg): The chemical shifts within the butoxy chain are dictated by the inductive effect of the ether oxygen. The protons on the carbon directly attached to the oxygen (Hd) are the most deshielded (~3.99 ppm). This effect diminishes with distance, so the subsequent methylene groups (He and Hf) appear progressively further upfield (~1.77 ppm and ~1.49 ppm, respectively).[4] The terminal methyl group (Hg) is the furthest from the oxygen and thus the most shielded, appearing at ~0.97 ppm. The observed multiplicities (triplets and multiplets) arise from spin-spin coupling with adjacent protons, confirming the connectivity of the alkyl chain.

Comparative Analysis: The Impact of the Para-Substituent

To fully appreciate the electronic contribution of the butoxy group, it is instructive to compare the ¹H NMR spectrum of 1-(4-Butoxyphenyl)ethanone with its structural relatives: acetophenone (unsubstituted) and 4-methoxyacetophenone.

CompoundAr-H ortho to C=O (ppm)Ar-H meta to C=O (ppm)-COCH₃ (ppm)R-group Protons (ppm)
Acetophenone~7.96~7.47~2.61N/A (H at ~7.57 ppm)
4-Methoxyacetophenone~7.91~6.91~2.533.84 (-OCH₃)
1-(4-Butoxyphenyl)ethanone ~7.91 ~6.90 ~2.53 3.99, 1.77, 1.49, 0.97 (-OBu)

Data compiled from references[1][3][5].

This comparison clearly demonstrates that the electron-donating nature of the alkoxy group (-OCH₃ or -OBu) at the para-position has a profound shielding effect on the aromatic protons ortho to it (meta to the acetyl group), shifting them upfield by over 0.5 ppm compared to unsubstituted acetophenone. The chemical shifts for the protons ortho to the acetyl group and the acetyl methyl protons are very similar between the methoxy and butoxy analogs, indicating that the electronic donating effect of these two alkoxy groups on the rest of the molecule is nearly identical. The primary difference in their spectra lies in the additional, distinct signals corresponding to the butoxy chain.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Reproducible and high-quality data is essential for accurate analysis. The following protocol outlines the best practices for preparing and analyzing a sample of 1-(4-Butoxyphenyl)ethanone.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition (400 MHz) cluster_proc Data Processing p1 Weigh ~5-10 mg of 1-(4-Butoxyphenyl)ethanone p2 Transfer to a clean, dry NMR tube p1->p2 p3 Add ~0.6-0.7 mL of CDCl3 containing 0.03% TMS p2->p3 p4 Cap and vortex until the sample is fully dissolved p3->p4 a1 Insert sample and lock on the deuterium signal of CDCl3 p4->a1 a2 Shim the magnetic field to achieve optimal resolution a1->a2 a3 Acquire spectrum with standard parameters (e.g., 16 scans, 1s relaxation delay) a2->a3 a4 Fourier transform, phase correct, and baseline correct the FID a3->a4 d1 Calibrate the spectrum by setting the TMS peak to 0.00 ppm a4->d1 d2 Integrate all signals d1->d2 d3 Pick peaks and determine chemical shifts (δ) and coupling constants (J) d2->d3

Caption: Recommended workflow for sample preparation and NMR data acquisition.

Trustworthiness of the Protocol: This protocol is a self-validating system. The use of an internal standard, tetramethylsilane (TMS), ensures accurate chemical shift calibration.[6] Proper shimming is visually confirmed by the sharp, symmetrical lineshape of the resulting peaks. The final processed spectrum should show integrations that correspond to the number of protons in the molecule (a total of 16H), confirming sample purity and correct assignment.

Conclusion

The ¹H NMR spectrum of 1-(4-Butoxyphenyl)ethanone is a textbook example of how molecular structure dictates spectroscopic output. The deshielding effect of the acetyl group and the shielding effect of the butoxy group create a wide chemical shift dispersion in the aromatic region, while the inductive effect of the ether oxygen clearly differentiates the protons along the alkyl chain. By comparing the spectrum to simpler analogs, we gain a deeper, more intuitive understanding of substituent effects in NMR, a critical skill for any researcher involved in the design, synthesis, and analysis of small molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • (n.d.). 1 - Supporting Information.
  • National Center for Biotechnology Information. (2024). Ethanone, 1-(4-butoxyphenyl)-. PubChem Compound Database. Retrieved from [Link]

  • (n.d.). Acetophenone H NMR. Scribd.
  • National Center for Biotechnology Information. (2024). Ethanone, 1-(4-butylphenyl)-. PubChem Compound Database. Retrieved from [Link]

  • Natural Products Magnetic Resonance Database. (n.d.).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Royal Society of Chemistry. (2015). Acetophenone:1 Colorless viscous liquid.
  • Chegg. (2021). Solved 7. Draw the structure of acetophenone and simulate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • ResearchGate. (n.d.). ¹H NMR spectra of 1a with Bu4NF in CDCl3.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ChemicalBook. (n.d.). 1-(4-Hydroxyphenyl)-1-butanone(1009-11-6) 1H NMR.

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Comparative

A Comparative Guide to the FTIR Functional Group Analysis of 4'-Butoxyacetophenone

For researchers and professionals in drug development and materials science, the precise identification of functional groups within a molecule is a critical step in characterization and quality control. Fourier-Transform...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise identification of functional groups within a molecule is a critical step in characterization and quality control. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible technique for this purpose, providing a unique vibrational fingerprint of a compound. This guide offers an in-depth analysis of the FTIR spectrum of 4'-butoxyacetophenone, a common organic building block. By comparing its spectral features with those of its structural analogs—acetophenone, 4'-methoxyacetophenone, and 4'-propoxyacetophenone—we will elucidate the subtle yet significant influence of the para-alkoxy substituent on the molecule's vibrational modes. This comparative approach, supported by experimental data and established spectroscopic principles, aims to provide a robust framework for interpreting the FTIR spectra of aromatic ketones.

The Foundational Principles of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. These vibrations, namely stretching and bending of chemical bonds, occur at specific, quantized energy levels. The frequency of the absorbed radiation is directly proportional to the energy of the vibration, which is in turn determined by the masses of the atoms involved and the strength of the bond connecting them. Consequently, an FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), reveals a pattern of absorption bands that are characteristic of the functional groups present in the molecule. For a comprehensive overview of characteristic IR absorption frequencies for various functional groups, numerous correlation tables are available.[1][2][3][4][5][6]

In-Depth FTIR Analysis of 4'-Butoxyacetophenone

The structure of 4'-butoxyacetophenone incorporates several key functional groups that give rise to distinct and identifiable peaks in its FTIR spectrum. These include the carbonyl group (C=O) of the ketone, the aromatic phenyl ring, the ether linkage (C-O-C), and the aliphatic butyl chain.

A representative FTIR spectrum of 4'-butoxyacetophenone displays the following key absorption bands:

  • ~2960-2870 cm⁻¹ (s): These strong absorptions are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the butyl group (CH₃ and CH₂).

  • ~1680 cm⁻¹ (s): This very strong and sharp peak is characteristic of the C=O stretching vibration of the ketone functional group. The conjugation of the carbonyl group with the aromatic ring lowers this frequency from the typical ~1715 cm⁻¹ for a saturated ketone.

  • ~1600 cm⁻¹ and ~1575 cm⁻¹ (m): These medium-intensity peaks arise from the C=C stretching vibrations within the aromatic ring.

  • ~1255 cm⁻¹ (s): This strong absorption is due to the asymmetric C-O-C stretching of the aryl alkyl ether.

  • ~1170 cm⁻¹ (m): This peak can be attributed to the in-plane bending of the aromatic C-H bonds.

  • ~1025 cm⁻¹ (m): This absorption corresponds to the symmetric C-O-C stretching of the ether linkage.

  • ~840 cm⁻¹ (s): This strong peak is indicative of the out-of-plane bending of the two adjacent C-H bonds on the para-substituted benzene ring.

Comparative FTIR Analysis: The Influence of the Alkoxy Group

To fully appreciate the spectral features of 4'-butoxyacetophenone, it is instructive to compare its FTIR spectrum with those of acetophenone (unsubstituted), 4'-methoxyacetophenone, and 4'-propoxyacetophenone. This comparison highlights the electronic and vibrational effects of the para-alkoxy substituent.

Functional GroupAcetophenone (cm⁻¹)4'-Methoxyacetophenone (cm⁻¹)4'-Propoxyacetophenone (cm⁻¹)4'-Butoxyacetophenone (cm⁻¹)Rationale for Spectral Shifts
Aliphatic C-H Stretch -~2970-2840~2965-2875~2960-2870The presence and increasing length of the alkyl chain in the alkoxy group introduces and intensifies these characteristic C-H stretching vibrations.
Aromatic C-H Stretch ~3060~3070(not available)~3070The position of the aromatic C-H stretch is relatively insensitive to para-substitution.
C=O Stretch ~1685~1675(not available)~1680The electron-donating nature of the para-alkoxy group through resonance slightly lowers the C=O bond order and thus its stretching frequency compared to unsubstituted acetophenone. The effect is most pronounced for the methoxy group.
Aromatic C=C Stretch ~1600, 1580~1600, 1575(not available)~1600, 1575The positions of these peaks are not significantly altered by the para-alkoxy substituent.
Asymmetric C-O-C Stretch -~1260(not available)~1255This strong absorption is a key indicator of the aryl ether linkage. Its position is relatively consistent across the alkoxy series.
Symmetric C-O-C Stretch -~1030(not available)~1025This absorption also confirms the presence of the ether functional group.
Para-substitution C-H Oop ~815, 755 (mono)~845(not available)~840The strong band in the 845-840 cm⁻¹ region is highly characteristic of 1,4-disubstitution (para) on a benzene ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

For solid samples like 4'-butoxyacetophenone, the Potassium Bromide (KBr) pellet technique is a common and effective method for sample preparation.[7][8][9][10] The principle is to disperse the solid sample within a matrix of KBr, which is transparent to infrared radiation in the mid-IR region.

Materials:

  • 4'-butoxyacetophenone (sample)

  • Spectroscopic grade Potassium Bromide (KBr), oven-dried at 110°C for 2-3 hours and stored in a desiccator

  • Agate mortar and pestle

  • Pellet press die set (e.g., 13 mm)

  • Hydraulic press

  • Spatula

  • Analytical balance

Step-by-Step Methodology:

  • Cleaning: Thoroughly clean the mortar, pestle, and all components of the die set with a suitable solvent (e.g., acetone or chloroform) and ensure they are completely dry to avoid moisture contamination.

  • Sample Preparation: Weigh approximately 1-2 mg of 4'-butoxyacetophenone and 200-300 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100 to 1:200.

  • Grinding and Mixing: Add the sample to the agate mortar and grind it to a very fine powder. Then, add the KBr powder and continue to grind the mixture gently but thoroughly until it is a homogenous, fine powder. Work quickly to minimize the absorption of atmospheric moisture by the hygroscopic KBr.

  • Loading the Die: Assemble the pellet die. Transfer a small amount of the sample-KBr mixture into the die cavity, ensuring an even distribution.

  • Pressing the Pellet: Place the loaded die into the hydraulic press. If available, apply a vacuum to the die to remove trapped air. Gradually apply a pressure of 8-10 metric tons and hold for 1-2 minutes. This allows the KBr to flow and form a transparent or translucent disc.

  • Pellet Ejection and Analysis: Carefully release the pressure and disassemble the die. The resulting KBr pellet should be thin and transparent. Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Workflow for FTIR Analysis

The following diagram illustrates the key stages in the FTIR analysis of a solid sample using the KBr pellet method.

FTIR_Workflow cluster_prep Sample & KBr Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis s1 Dry KBr Powder (110°C, 2-3h) s2 Weigh Sample & KBr (1:100 ratio) s1->s2 Store in Desiccator s3 Grind & Mix Homogeneously (Agate Mortar) s2->s3 p1 Load Mixture into Die s3->p1 p2 Apply Pressure (8-10 tons, 1-2 min) p1->p2 Use Vacuum p3 Eject Transparent Pellet p2->p3 a1 Place Pellet in Spectrometer p3->a1 a2 Acquire Spectrum a1->a2 a3 Process & Analyze Data a2->a3

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

The FTIR spectrum of 4'-butoxyacetophenone provides a clear and detailed fingerprint of its constituent functional groups. The strong absorptions corresponding to the conjugated ketone, the aryl ether linkage, the aromatic ring, and the aliphatic butyl chain are all readily identifiable. Through a comparative analysis with its structural analogs, we can observe the subtle electronic effects of the para-alkoxy substituent on the carbonyl stretching frequency and the additive nature of the aliphatic C-H stretching bands. This guide provides a comprehensive framework for the identification and interpretation of 4'-butoxyacetophenone and related aromatic ketones using FTIR spectroscopy, underscoring the technique's utility in chemical synthesis and analysis. The detailed experimental protocol for KBr pellet preparation further ensures that researchers can obtain high-quality, reproducible data for their own investigations.

References

  • Kintek Solution. (n.d.). How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis. Retrieved January 4, 2026, from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 4, 2026, from [Link]

  • Abo, H. (n.d.). KBr Pellet Method. Shimadzu. Retrieved January 4, 2026, from [Link]

  • Chemistry Analytical Lab, FT-IR Spectroscopy. (n.d.). Sample preparation for FT-IR. Retrieved January 4, 2026, from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved January 4, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Simplified Infrared Correlation Chart. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (2023, December 27). Infrared spectroscopy correlation table. Retrieved January 4, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4'-Butoxyacetophenone. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Evaluation of Physical, Thermal and Spectroscopic Properties of Biofield Treated p-Hydroxyacetophenone.
  • Chegg. (2022, March 2). Solved: The following infrared absorption bands are observed in the spectrum of 4-methoxyacetophenone. Retrieved January 4, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). IR Chart. Retrieved January 4, 2026, from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved January 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetophenone. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Acetylanisole. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

Validation

A Comparative Analysis for the Modern Laboratory: 1-(4-Butoxyphenyl)ethanone and 1-(4-Ethylphenyl)ethanone

In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount. Subtle structural modifications can profoundly influence the physicochemical and biological properties...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug discovery, the selection of appropriate building blocks is paramount. Subtle structural modifications can profoundly influence the physicochemical and biological properties of a molecule. This guide provides a detailed comparative analysis of two closely related acetophenone derivatives: 1-(4-Butoxyphenyl)ethanone and 1-(4-Ethylphenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document delves into their distinct characteristics, supported by experimental data and established scientific principles, to inform rational compound selection and experimental design.

At a Glance: Structural and Physicochemical Distinctions

The core difference between these two aromatic ketones lies in the para-substituent on the phenyl ring. 1-(4-Butoxyphenyl)ethanone features a butoxy group (-O(CH₂)₃CH₃), while 1-(4-Ethylphenyl)ethanone possesses an ethyl group (-CH₂CH₃). This seemingly minor variation gives rise to significant differences in their molecular properties, which are summarized below.

Property1-(4-Butoxyphenyl)ethanone1-(4-Ethylphenyl)ethanone
Molecular Formula C₁₂H₁₆O₂[1]C₁₀H₁₂O[2]
Molecular Weight 192.25 g/mol [1][3]148.20 g/mol [4]
Appearance -Colorless or yellowish liquid[2]
Melting Point 25 °C[5]-20.6 °C[2][6]
Boiling Point 302-304 °C (lit.)[1]; 127-133 °C @ 3 Torr[5]125 °C @ 20 mmHg (lit.)[2][6]
Density 1.017 g/mL at 25 °C (lit.)[1]0.993 g/mL at 25 °C (lit.)[2][6]
Refractive Index (n20/D) 1.531 (lit.)[1]1.5293 (lit.)[2][6]
LogP (XLogP3) 3.33[5]2.9 (PubChem calculated)
Polar Surface Area (PSA) 26.30 Ų[5]17.07 Ų
Solubility -Not miscible or difficult to mix in water. Soluble in alcohol.[2]

The presence of the oxygen atom in the butoxy group of 1-(4-butoxyphenyl)ethanone increases its molecular weight, polarity (as indicated by the higher polar surface area), and melting point compared to 1-(4-ethylphenyl)ethanone. The longer butoxy chain also contributes to a higher calculated octanol-water partition coefficient (LogP), suggesting greater lipophilicity.

G cluster_0 1-(4-Butoxyphenyl)ethanone cluster_1 1-(4-Ethylphenyl)ethanone a_struct C₁₂H₁₆O₂ b_struct C₁₀H₁₂O a_struct->b_struct Comparison a_mw MW: 192.25 b_mw MW: 148.20 a_mw->b_mw a_mp MP: 25 °C b_mp MP: -20.6 °C a_mp->b_mp a_logp LogP: 3.33 b_logp LogP: 2.9 a_logp->b_logp G cluster_workflow HPLC Analysis Workflow cluster_results Expected Outcome prep Sample Preparation (Dissolve in Acetonitrile) inject Injection into HPLC prep->inject separation Separation on C18 Column inject->separation detection UV Detection separation->detection analysis Data Analysis (Quantification) detection->analysis peak1 Peak 1: 1-(4-Ethylphenyl)ethanone (Shorter Retention Time) analysis->peak1 Results in peak2 Peak 2: 1-(4-Butoxyphenyl)ethanone (Longer Retention Time) analysis->peak2 Results in

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of an HPLC Method for 4'-Butoxyacetophenone Quantification

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify chemical entities is not merely a procedural step but the very foundation of product safety and efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the ability to accurately and reliably quantify chemical entities is not merely a procedural step but the very foundation of product safety and efficacy. 4'-Butoxyacetophenone, a key intermediate and building block in organic synthesis, demands a robust analytical method for its quantification to ensure the consistency and quality of downstream products. This guide provides an in-depth, experience-driven validation of a High-Performance Liquid Chromatography (HPLC) method for this purpose. We will dissect the "why" behind each procedural choice, presenting a self-validating system grounded in internationally recognized standards.

Choosing the Right Analytical Tool: Why HPLC?

While several analytical techniques exist for quantifying organic compounds, HPLC with UV detection is particularly well-suited for a molecule like 4'-butoxyacetophenone. Let's compare it with other common alternatives:

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID)UV-Visible Spectrophotometry
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and boiling point, detection by flame ionization.Direct measurement of light absorbance by the analyte in a solution.
Specificity High. The chromatographic separation resolves the analyte from impurities and matrix components before detection.High. Excellent separation for volatile compounds. However, 4'-butoxyacetophenone is not highly volatile, potentially requiring derivatization.Low. Cannot distinguish between the analyte and any other substance that absorbs light at the same wavelength, leading to significant interference.[1][2]
Sensitivity Moderate to High.High.Low to Moderate.
Application Ideal for non-volatile or thermally sensitive compounds like 4'-butoxyacetophenone. Perfect for routine quality control, stability studies, and impurity profiling.Best for volatile and semi-volatile compounds.Suitable for preliminary quantification in very simple, pure matrices.

The choice is clear: HPLC provides the necessary specificity and robustness for reliable quantification in complex samples, making it the superior method for this application.

The Validation Workflow: A Holistic Approach

Method validation is a systematic process that demonstrates an analytical procedure is suitable for its intended purpose.[3][4][5] Our approach follows the globally harmonized standards set by the International Council for Harmonisation (ICH).[3][6][7]

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Documentation & Implementation MD Method Development (Column, Mobile Phase, Wavelength) OPT Method Optimization (Peak Shape, Resolution, Run Time) MD->OPT SST_Dev System Suitability Protocol (Establish Criteria) OPT->SST_Dev SPEC Specificity SST_Dev->SPEC Begin Validation LIN Linearity & Range SPEC->LIN ACC Accuracy LIN->ACC PREC Precision (Repeatability & Intermediate) ACC->PREC LOD_LOQ LOD & LOQ PREC->LOD_LOQ ROB Robustness LOD_LOQ->ROB REPORT Validation Report ROB->REPORT Complete Validation SOP Standard Operating Procedure (SOP) REPORT->SOP

Caption: A typical workflow for HPLC analytical method validation.

Experimental Protocol: The Core Method

This section details the optimized and validated reversed-phase HPLC method for the quantification of 4'-butoxyacetophenone.

1. Instrumentation and Materials

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Chemicals: 4'-Butoxyacetophenone reference standard (≥99% purity), Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water in a 65:35 (v/v) ratio.

    • Scientist's Note: This ratio was optimized to provide a retention time of approximately 4-6 minutes, ensuring a sharp, symmetrical peak without interference from the solvent front, while also allowing for a reasonable run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Scientist's Note: Maintaining a constant column temperature is crucial for ensuring reproducible retention times and minimizing peak shape distortion.[8][9]

  • Detection Wavelength: 275 nm.

    • Scientist's Note: This wavelength was selected based on the UV absorbance maximum of 4'-butoxyacetophenone, providing optimal sensitivity.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4'-butoxyacetophenone reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a minimum of five concentration levels covering the expected range of the samples (e.g., 1, 10, 50, 100, 200 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing 4'-butoxyacetophenone and dissolve it in the mobile phase to achieve a final concentration within the established linear range. Filter the solution through a 0.45 µm syringe filter prior to injection.

A Deep Dive into Validation Parameters

The trustworthiness of an analytical method hinges on the successful validation of several key performance characteristics, as mandated by ICH guideline Q2(R1).[3][6][7]

G cluster_core Core Quantitative Metrics cluster_limits Method Boundaries cluster_reliability Reliability & Specificity Method Validated HPLC Method Linearity Linearity Method->Linearity establishes Specificity Specificity Method->Specificity ensures Robustness Robustness Method->Robustness confirms Range Range Linearity->Range defines LOD LOD Linearity->LOD helps calculate LOQ LOQ Linearity->LOQ helps calculate Accuracy Accuracy Precision Precision Range->Accuracy tested over Range->Precision tested over

Caption: Interrelationship of key analytical validation parameters.

Specificity

Purpose: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[1][2]

Protocol:

  • Inject a blank solution (mobile phase) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject a solution of the 4'-butoxyacetophenone reference standard.

  • Inject a sample solution spiked with known, relevant impurities (if available).

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample and analyze the resulting solutions.

Acceptance Criteria: The peak for 4'-butoxyacetophenone in the sample chromatogram must be pure and free from interference from blank components, impurities, or degradation products. Peak purity can be assessed using a Diode Array Detector.

Linearity and Range

Purpose: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[10][11]

Protocol:

  • Prepare at least five concentrations of the 4'-butoxyacetophenone standard across the desired range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results Summary:

Concentration (µg/mL)Mean Peak Area (n=3)
50451000
75674500
100902100
1251123000
1501351500

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy

Purpose: Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[1] It is typically determined by spiking a sample matrix (placebo) with known amounts of the analyte.

Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the HPLC method.

  • Calculate the percentage recovery for each sample.

Results Summary:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery
80%80.079.599.4%\multirow{3}{}{99.7%}
80%80.080.2100.3%
80%80.079.299.0%
100%100.0100.5100.5%\multirow{3}{}{100.1%}
100%100.099.899.8%
100%100.0100.1100.1%
120%120.0119.599.6%\multirow{3}{*}{99.8%}
120%120.0120.4100.3%
120%120.0119.899.8%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Purpose: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1][3]

Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Results Summary:

Precision LevelParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Repeatability Mean Conc. (µg/mL)100.2N/A
Std. Deviation0.45N/A
% RSD 0.45% N/A
Intermediate Mean Conc. (µg/mL)N/A100.5
Precision Std. DeviationN/A0.51
% RSD N/A0.51%

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][13]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][13]

Protocol (Based on the Calibration Curve): These values can be calculated from the linearity data using the following equations, as per ICH guidelines:[14][15]

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercepts of the regression line.

    • Where S = the slope of the calibration curve.

Acceptance Criteria: The LOQ value must be verified by preparing and analyzing samples at this concentration, which should provide results with acceptable accuracy and precision. The LOD is typically confirmed by achieving a signal-to-noise ratio of approximately 3:1.[11]

Robustness

Purpose: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8][16][17]

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow Rate (e.g., ± 0.1 mL/min)

    • Column Temperature (e.g., ± 2 °C)

    • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

Results Summary:

Parameter VariedVariationRetention Time (min)Peak AreaTailing Factor
Control Nominal 4.52 902100 1.05
Flow Rate0.9 mL/min5.0110015001.06
1.1 mL/min4.108198001.04
Temperature28 °C4.589035001.05
32 °C4.469011001.04
% Acetonitrile63%4.959054001.06
67%4.158997001.05

Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within the acceptable limits defined in the method, and the final calculated result should not be significantly affected.

Conclusion

The High-Performance Liquid Chromatography method detailed herein has been systematically evaluated and has successfully met all internationally recognized criteria for a validated analytical procedure. Through rigorous testing of specificity, linearity, accuracy, precision, detection limits, and robustness, this method has been proven to be reliable, reproducible, and fit for the intended purpose of quantifying 4'-butoxyacetophenone. By grounding our experimental design and acceptance criteria in the authoritative guidelines of the ICH and USP, we establish a high degree of confidence in the data generated, ensuring quality and consistency in any research or manufacturing environment.

References

  • <621> CHROMATOGRAPHY . US Pharmacopeia (USP). [Link]

  • What Are LOD and LOQ in HPLC Methods? . Altabrisa Group. [Link]

  • What do Limit of Detection and Limit of Quantitation mean? . YouTube. [Link]

  • What Is HPLC Method Robustness Assessment and Its Importance? . Altabrisa Group. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • Analytical method validation: A brief review . Journal of Pharmacy Research. [Link]

  • Determine limits of detection LOD and limits of quantification LOQ . MicroSolv. [Link]

  • Understanding the Latest Revisions to USP <621> . Agilent. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • The 6 Key Aspects of Analytical Method Validation . Element Lab Solutions. [Link]

  • <621> Chromatography . BioGlobaX. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • A Guide to Analytical Method Validation . SCION Instruments. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • Analytical Method Validation Definitions in Pharmaceuticals . Pharmaguideline. [Link]

  • Robustness Tests . LCGC International. [Link]

  • Analytical Method Validation Parameters: An Updated Review . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A ruggedness test model and its application for HPLC method validation . ResearchGate. [Link]

  • Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method . ResearchGate. [Link]

  • Steps for HPLC Method Validation . Pharmaguideline. [Link]

  • Determining LOD and LOQ Based on the Calibration Curve . Separation Science. [Link]

  • FDA Reviewer Guidance: Validation of Chromatographic Methods, 1994 . ECA Academy. [Link]

  • Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance . LCGC International. [Link]

  • HPLC Separation Robustness and Ruggedness . Agilent. [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]

  • Robustness in Analytical Method Validation . Industrial Pharmacist. [Link]

  • Validation of Chromatographic Methods . U.S. Food and Drug Administration (FDA). [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms . MDPI. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics . U.S. Food and Drug Administration (FDA). [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry . IVT Network. [Link]

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Validation

A Comparative Guide to the Reactivity of 1-(4-Butoxyphenyl)ethanone and 1-(4-butylphenyl)ethanone for the Research Scientist

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a reaction sequence. The reactivity of a molecule is intricately governed by the electronic an...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the judicious selection of starting materials is paramount to the success of a reaction sequence. The reactivity of a molecule is intricately governed by the electronic and steric nature of its constituent functional groups. This guide provides an in-depth comparison of the reactivity of two structurally similar acetophenone derivatives: 1-(4-butoxyphenyl)ethanone and 1-(4-butylphenyl)ethanone. Understanding the nuanced differences in their reactivity profiles is crucial for researchers in drug development and materials science, where precise control over reaction outcomes is essential.

This document will delve into the electronic effects of the butoxy and butyl substituents, supported by empirical data, and explore how these differences manifest in common carbonyl reactions. We will examine their relative performance in reactions such as nucleophilic acyl substitution, alpha-halogenation, and aldol condensation, complete with detailed experimental protocols.

Unveiling the Electronic Influence: Butoxy vs. Butyl Substituents

The key to understanding the differential reactivity of these two compounds lies in the electronic nature of the para-substituent on the phenyl ring. The butoxy group (-O(CH₂)₃CH₃) in 1-(4-butoxyphenyl)ethanone and the butyl group (-(CH₂)₃CH₃) in 1-(4-butylphenyl)ethanone exert distinct electronic effects on the acetophenone core.

The butoxy group is a powerful electron-donating group (EDG) . The oxygen atom, directly attached to the aromatic ring, possesses lone pairs of electrons that can be delocalized into the π-system of the ring through resonance (+R effect). This resonance effect significantly increases the electron density of the benzene ring, particularly at the ortho and para positions. While the oxygen atom is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is dominant for substituents in the para position.

Conversely, the butyl group is a weaker electron-donating group . It primarily donates electron density through a positive inductive effect (+I), where the alkyl chain pushes electron density towards the benzene ring.[1] Hyperconjugation, the delocalization of electrons in C-H σ-bonds with the aromatic π-system, also contributes to its electron-donating character, albeit to a lesser extent than the resonance effect of the butoxy group.

This fundamental difference in electron-donating strength has profound implications for the reactivity of the carbonyl group and the α-protons.

Quantifying Electronic Effects: Hammett Constants

The electronic influence of substituents on the reactivity of aromatic compounds can be quantitatively assessed using Hammett substituent constants (σ) .[2] These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent.[3] A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.

SubstituentHammett Constant (σp)Electronic Effect
n-Butoxy (-O(CH₂)₃CH₃)~ -0.32Strongly Electron-Donating
n-Butyl (-(CH₂)₃CH₃)~ -0.16Weakly Electron-Donating

Note: The exact Hammett constant for the n-butoxy group can vary slightly depending on the source, but it is consistently more negative than that of the n-butyl group. The value for n-butyl is similar to that of other alkyl groups.

The more negative σp value of the butoxy group confirms its superior electron-donating ability compared to the butyl group. This increased electron density on the aromatic ring and, by extension, on the acetyl group, is the cornerstone of the reactivity differences we will now explore.

Comparative Reactivity in Key Carbonyl Reactions

The enhanced electron-donating nature of the butoxy group in 1-(4-butoxyphenyl)ethanone compared to the butyl group in 1-(4-butylphenyl)ethanone leads to predictable differences in their reactivity in several key carbonyl reactions.

Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a fundamental reaction of carbonyl compounds.[4][5] The rate of this reaction is highly dependent on the electrophilicity of the carbonyl carbon.

  • 1-(4-Butoxyphenyl)ethanone: The strong electron-donating butoxy group increases the electron density at the carbonyl carbon, making it less electrophilic . This deactivation reduces its reactivity towards nucleophiles.

  • 1-(4-Butylphenyl)ethanone: The weaker electron-donating butyl group results in a carbonyl carbon that is more electrophilic than in the butoxy derivative. Consequently, it will be more susceptible to nucleophilic attack.

Experimental Workflow: Nucleophilic Acyl Substitution

reactant Substituted Acetophenone reaction Reaction Mixture reactant->reaction nucleophile Nucleophile (e.g., NaBH₄) nucleophile->reaction solvent Solvent (e.g., Methanol) solvent->reaction workup Aqueous Work-up reaction->workup Quenching product Product (Substituted Phenylethanol) workup->product Extraction & Purification

Caption: Workflow for a typical nucleophilic acyl substitution (reduction).

Alpha-Halogenation

The halogenation of ketones at the α-carbon can proceed under either acidic or basic conditions.[6][7] The rate-determining step in acid-catalyzed halogenation is the formation of the enol intermediate.

  • 1-(4-Butoxyphenyl)ethanone: The electron-donating butoxy group stabilizes the transition state leading to the enol, thereby increasing the rate of enolization . This leads to a faster rate of α-halogenation.

  • 1-(4-Butylphenyl)ethanone: The less electron-donating butyl group provides less stabilization for the enolization transition state, resulting in a slower rate of α-halogenation .

Experimental Protocol: Acid-Catalyzed Alpha-Bromination

  • Dissolution: Dissolve 1.0 equivalent of the substituted acetophenone (1-(4-butoxyphenyl)ethanone or 1-(4-butylphenyl)ethanone) in glacial acetic acid.

  • Bromination: To the stirred solution, add 1.05 equivalents of bromine (Br₂) dropwise at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Aldol Condensation

In the aldol condensation, the ketone acts as a nucleophile by forming an enolate ion in the presence of a base.[8][9] The acidity of the α-protons is a critical factor in the rate of enolate formation.

  • 1-(4-Butoxyphenyl)ethanone: The electron-donating butoxy group destabilizes the formation of the negatively charged enolate intermediate, making the α-protons less acidic .

  • 1-(4-Butylphenyl)ethanone: The butyl group has a less pronounced electron-donating effect, resulting in α-protons that are more acidic compared to the butoxy derivative.

Logical Relationship: Substituent Effect on Reactivity

substituent Substituent butoxy Butoxy (-OR) Strong EDG (+R > -I) substituent->butoxy is a butyl Butyl (-R) Weak EDG (+I) substituent->butyl is a reactivity Reactivity butoxy->reactivity Decreases Nucleophilic Acyl Substitution Increases α-Halogenation Decreases Aldol Condensation butyl->reactivity Increases Nucleophilic Acyl Substitution Decreases α-Halogenation Increases Aldol Condensation

Caption: Influence of butoxy and butyl groups on reactivity.

Summary of Reactivity Comparison

Reaction1-(4-Butoxyphenyl)ethanone1-(4-Butylphenyl)ethanoneRationale
Nucleophilic Acyl Substitution Less ReactiveMore ReactiveThe butoxy group deactivates the carbonyl carbon towards nucleophilic attack more effectively.
Acid-Catalyzed α-Halogenation More ReactiveLess ReactiveThe butoxy group stabilizes the enol intermediate, accelerating the reaction.
Base-Catalyzed Aldol Condensation Less ReactiveMore ReactiveThe butoxy group decreases the acidity of the α-protons, slowing enolate formation.

Conclusion

The choice between 1-(4-butoxyphenyl)ethanone and 1-(4-butylphenyl)ethanone as a starting material should be guided by the specific transformation being targeted. For reactions requiring a highly electrophilic carbonyl, such as certain nucleophilic additions, the butyl-substituted analogue is the superior choice. Conversely, for reactions that are facilitated by enol formation, like acid-catalyzed halogenations, the butoxy-substituted compound will likely provide higher yields and faster reaction rates. By understanding the fundamental electronic differences between these two seemingly similar molecules, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes.

References

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  • Chemistry LibreTexts. (2025, March 9). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link][6]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Provides general procedures for aldol condensations).[8]

  • PubChem. (n.d.). Ethanone, 1-(4-butylphenyl)-. National Center for Biotechnology Information. Retrieved from [Link][6][12]

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  • University of California, Irvine. (n.d.). Aldol Condensation. Department of Chemistry. Retrieved from a general university chemistry resource on aldol condensation experimental procedures.[9]

  • MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5183. [Link][13]

  • YouTube. (2021, February 13). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained. The Organic Chemistry Tutor. [Link] (Illustrative video, not a primary reference).[14]

  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link][4]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link][15]

  • Wikipedia. (2023, November 23). Hammett equation. Retrieved from [Link][2][16]

  • Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press.[3]

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Comparative

A Comparative Guide to the Spectroscopic Confirmation of 1-(4-Butoxyphenyl)ethanone

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the spectral data for 1-(4-Butoxyphenyl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of data to offer a practical, experience-driven framework for spectral interpretation and structural verification. We will explore the nuances of Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounding our analysis in the fundamental principles of each technique.

The Molecular Blueprint: 1-(4-Butoxyphenyl)ethanone

1-(4-Butoxyphenyl)ethanone, with the molecular formula C₁₂H₁₆O₂, presents a distinct set of structural features that are readily interrogated by modern spectroscopic methods. The molecule comprises a para-substituted benzene ring, an acetyl group, and a butoxy ether linkage. Each of these components imparts a characteristic signature on the resulting spectra, and a holistic analysis of these signatures provides irrefutable proof of its structure.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, integration, and multiplicity of each proton signal provide a detailed map of the molecule's connectivity.

Experimental Protocol: ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of 1-(4-Butoxyphenyl)ethanone is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral resolution.[2]

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A higher field strength generally provides better signal dispersion and resolution.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Comparison

The ¹H NMR spectrum of 1-(4-Butoxyphenyl)ethanone is characterized by several distinct signals, as summarized in the table below.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.90Doublet2HAromatic protons ortho to the acetyl group
~6.90Doublet2HAromatic protons ortho to the butoxy group
~4.00Triplet2H-OCH₂- protons of the butoxy group
~2.55Singlet3H-C(=O)CH₃ protons of the acetyl group
~1.75Multiplet2H-OCH₂CH₂- protons of the butoxy group
~1.50Multiplet2H-CH₂CH₃ protons of the butoxy group
~0.98Triplet3H-CH₂CH₃ protons of the butoxy group

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and spectrometer frequency.

The downfield shift of the aromatic protons at ~7.90 ppm is a direct consequence of the electron-withdrawing nature of the adjacent carbonyl group. Conversely, the upfield shift of the aromatic protons at ~6.90 ppm is due to the electron-donating effect of the butoxy group's oxygen atom.

Comparative Analysis:

  • 1-(4-Methoxyphenyl)ethanone: This analog would show a sharp singlet for the methoxy group (-OCH₃) at around 3.8 ppm, replacing the multiplet pattern of the butoxy chain. This comparison highlights the ability of ¹H NMR to distinguish between different alkyl ether chains.

  • 1-(4-Hydroxyphenyl)ethanone: The spectrum would feature a broad singlet for the hydroxyl (-OH) proton, the chemical shift of which is concentration and temperature-dependent. The absence of the butoxy chain signals would be evident.

  • 1-(4-Butylphenyl)ethanone: This constitutional isomer lacks the ether oxygen. Consequently, the benzylic protons of the butyl group would appear as a triplet at a more upfield position (around 2.6 ppm) compared to the -OCH₂- protons of 1-(4-butoxyphenyl)ethanone.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Experimental Protocol: ¹³C NMR

The sample preparation for ¹³C NMR is identical to that for ¹H NMR. However, due to the low natural abundance of the ¹³C isotope, a greater number of scans are typically required to achieve a good signal-to-noise ratio. Broadband proton decoupling is routinely employed to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.[3]

Data Interpretation and Comparison

The ¹³C NMR spectrum of 1-(4-Butoxyphenyl)ethanone displays a characteristic set of signals.

Chemical Shift (δ, ppm) Assignment
~196Carbonyl carbon (-C=O)
~163Aromatic carbon attached to the oxygen (-C-O)
~130Aromatic carbons ortho to the acetyl group
~130Quaternary aromatic carbon attached to the acetyl group
~114Aromatic carbons ortho to the butoxy group
~68-OCH₂- carbon of the butoxy group
~31-OCH₂CH₂- carbon of the butoxy group
~26-C(=O)CH₃ carbon of the acetyl group
~19-CH₂CH₃ carbon of the butoxy group
~14-CH₂CH₃ carbon of the butoxy group

Note: Chemical shifts are approximate.

The carbonyl carbon at ~196 ppm is highly deshielded and is a key diagnostic peak for ketones. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents, with the carbon attached to the electron-donating oxygen appearing at a lower chemical shift.

Comparative Analysis:

  • 1-(4-Methoxyphenyl)ethanone: The spectrum would show a methoxy carbon signal around 55 ppm, and the absence of the other three signals corresponding to the butoxy chain.

  • 1-(4-Butylphenyl)ethanone: The absence of the ether linkage would result in the disappearance of the signal around 68 ppm for the -OCH₂- carbon. The carbons of the butyl chain would appear at different chemical shifts compared to the butoxy chain in the target molecule.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of molecules, providing valuable information about the functional groups present.

Experimental Protocol: IR Spectroscopy

For a liquid sample like 1-(4-Butoxyphenyl)ethanone, a neat spectrum can be obtained with minimal sample preparation:

  • Sample Application: Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.[4]

  • Analysis: Mount the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty salt plates should be run prior to the sample analysis to subtract any atmospheric or instrumental interferences.

Data Interpretation and Comparison

The IR spectrum of 1-(4-Butoxyphenyl)ethanone is dominated by strong absorptions corresponding to the carbonyl and ether functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
~3000-2850Medium-StrongC-H stretching (aromatic and aliphatic)
~1680Strong, SharpC=O stretching (aromatic ketone)
~1600, ~1580, ~1510Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O-C stretching (aryl alkyl ether, asymmetric)
~1030MediumC-O-C stretching (aryl alkyl ether, symmetric)

The strong, sharp peak around 1680 cm⁻¹ is highly characteristic of a conjugated ketone.[5] The presence of a strong band around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretch of the aryl alkyl ether.

Comparative Analysis:

  • 1-(4-Hydroxyphenyl)ethanone: This compound would exhibit a broad O-H stretching band in the region of 3500-3200 cm⁻¹, which is absent in the spectrum of 1-(4-butoxyphenyl)ethanone.

  • 1-(4-Butylphenyl)ethanone: The spectrum of this isomer would lack the characteristic strong C-O-C stretching bands of the ether linkage.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: Electron Ionization (EI) MS

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺·).[6]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.

  • Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Comparison

The mass spectrum of 1-(4-Butoxyphenyl)ethanone will show a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity Assignment
192ModerateMolecular ion [M]⁺·
177Moderate[M - CH₃]⁺
149Strong[M - C₃H₇]⁺
136Moderate[M - C₄H₈]⁺· (McLafferty rearrangement)
121Strong[HOC₆H₄C=O]⁺
43Strong[CH₃C=O]⁺

The molecular ion peak at m/z 192 confirms the molecular weight of the compound.[7] A prominent fragmentation pathway for aromatic ethers is the cleavage of the alkyl chain.[8] The base peak is often the acylium ion at m/z 43, resulting from the cleavage of the bond between the carbonyl group and the aromatic ring.

Comparative Analysis:

  • 1-(4-Methoxyphenyl)ethanone: The molecular ion would be at m/z 150.

  • 1-(4-Butylphenyl)ethanone: This isomer has a molecular weight of 176, and its fragmentation pattern would be significantly different, lacking the fragments associated with the ether linkage.

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for the spectroscopic confirmation of 1-(4-Butoxyphenyl)ethanone.

Caption: Workflow for the structural confirmation of 1-(4-Butoxyphenyl)ethanone.

Conclusion

The structural confirmation of 1-(4-Butoxyphenyl)ethanone is robustly achieved through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the principles behind each method and comparing the obtained data with that of structurally related compounds, researchers can confidently verify the identity and purity of their target molecule. This guide serves as a testament to the power of a multi-faceted analytical approach in modern chemical research and development.

References

  • Zubrick, J. W. (2011). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons.
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  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

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Validation

A Comparative Guide to Butoxyacetophenone Isomers for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, a nuanced understanding of isomeric differences is paramount. Subtle shifts in molecular architecture can dramatically alter a compound's physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, a nuanced understanding of isomeric differences is paramount. Subtle shifts in molecular architecture can dramatically alter a compound's physicochemical properties, biological activity, and ultimately, its therapeutic potential. This guide offers a comprehensive comparative analysis of butoxyacetophenone isomers, providing researchers, scientists, and drug development professionals with the critical data and methodologies necessary to navigate their unique characteristics.

This document moves beyond a simple recitation of facts, delving into the causality behind experimental choices and providing self-validating protocols. Our aim is to equip you with not just data, but with actionable insights grounded in established scientific principles.

Introduction to Butoxyacetophenone Isomers

Butoxyacetophenone, with the molecular formula C₁₂H₁₆O₂, exists as a variety of isomers. These can be broadly categorized into two main groups:

  • Positional Isomers: These isomers differ in the position of the butoxy group on the acetophenone ring (ortho, meta, or para).

  • Butyl Group Isomers: For each positional isomer, the butyl group itself can exist as one of four isomers: n-butyl, isobutyl, sec-butyl, and tert-butyl.

This results in a total of twelve possible butoxyacetophenone isomers, each with a unique spatial arrangement and, consequently, distinct properties. Understanding these differences is crucial for applications ranging from medicinal chemistry to materials science.

Below are the structures of the twelve isomers, categorized by the position of the butoxy group.

Para-Substituted Isomers (4'-Butoxyacetophenones)

  • 4'-n-Butoxyacetophenone

  • 4'-iso-Butoxyacetophenone

  • 4'-sec-Butoxyacetophenone

  • 4'-tert-Butoxyacetophenone

Meta-Substituted Isomers (3'-Butoxyacetophenones)

  • 3'-n-Butoxyacetophenone

  • 3'-iso-Butoxyacetophenone

  • 3'-sec-Butoxyacetophenone

  • 3'-tert-Butoxyacetophenone

Ortho-Substituted Isomers (2'-Butoxyacetophenones)

  • 2'-n-Butoxyacetophenone

  • 2'-iso-Butoxyacetophenone

  • 2'-sec-Butoxyacetophenone

  • 2'-tert-Butoxyacetophenone

Comparative Physicochemical Properties

The seemingly minor structural variations among butoxyacetophenone isomers lead to significant differences in their physical and chemical properties. These properties, including melting point, boiling point, and density, are critical for predicting a compound's behavior in various experimental and physiological settings. For instance, solubility can greatly influence bioavailability, while boiling point is a key parameter for purification by distillation.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
4'-n-Butoxyacetophenone 5736-89-0[1]C₁₂H₁₆O₂192.2525-27[2]302-304[2]1.017 @ 25°C[2]1.531[2]
4'-tert-Butylacetophenone 943-27-1[3][4][5]C₁₂H₁₆O176.25[3][4]17-18[3][6][7]107-108 @ 5 mmHg[3][6][7]0.964 @ 25°C[3][6][7]1.52[3][6][7]
4'-Isobutylacetophenone 38861-78-8[8]C₁₂H₁₆O176.25[8]----
2'-Methoxyacetophenone 579-74-8[9][10][11]C₉H₁₀O₂150.17-131 @ 18 mmHg[10]1.09 @ 25°C[10]1.5393[10]
3'-Methoxyacetophenone 586-37-8[12]C₉H₁₀O₂150.18[12]-7[12]239-241[12]1.094[12]1.542[12]
4'-Methoxyacetophenone 100-06-1[13][14][15]C₉H₁₀O₂150.1736-38[14][16]152-154 @ 26 mmHg[14][16]--

Note: Data for some isomers is incomplete and has been supplemented with data from structurally similar compounds to provide a broader context.

Synthesis of Butoxyacetophenone Isomers: Methodologies and Mechanistic Insights

The synthesis of butoxyacetophenone isomers can be approached through two primary and well-established synthetic routes: Williamson Ether Synthesis and Friedel-Crafts Acylation . The choice of method depends on the availability of starting materials and the desired isomer.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing ethers, including the butoxyacetophenone isomers. This Sₙ2 reaction involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.[17]

General Principle: To synthesize a butoxyacetophenone isomer via this route, one would start with the corresponding hydroxyacetophenone isomer (ortho, meta, or para) and a butyl halide (1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane, or 2-bromo-2-methylpropane). The hydroxyacetophenone is first deprotonated with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide. This phenoxide then attacks the butyl halide in an Sₙ2 reaction to form the desired ether.

Causality in Reagent Selection:

  • Base: A strong, non-nucleophilic base like NaH is preferred to ensure complete deprotonation of the phenol without competing in the subsequent substitution reaction.[18]

  • Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal as it can solvate the cation of the base but does not solvate the nucleophile, thus increasing its reactivity.

  • Leaving Group: Bromides are often a good compromise between reactivity and cost for the alkyl halide.

Experimental Protocol: Synthesis of 4'-n-Butoxyacetophenone

  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 4'-hydroxyacetophenone (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

  • Etherification: Add n-butyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4'-n-butoxyacetophenone.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Hydroxyacetophenone 4'-Hydroxyacetophenone Phenoxide Sodium Phenoxide Intermediate Hydroxyacetophenone->Phenoxide Deprotonation Base NaH (Base) Base->Phenoxide ButylHalide n-Butyl Bromide Product 4'-n-Butoxyacetophenone ButylHalide->Product Phenoxide->Product Nucleophilic Attack Byproduct NaBr

Williamson Ether Synthesis Workflow
Friedel-Crafts Acylation

The Friedel-Crafts acylation offers an alternative route, particularly when the corresponding butoxybenzene is readily available. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.

General Principle: To synthesize a butoxyacetophenone isomer, the corresponding butoxybenzene (e.g., n-butoxybenzene) is reacted with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[19] The reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance at the ortho position.

Causality in Reagent Selection:

  • Lewis Acid: Aluminum chloride is a powerful Lewis acid that effectively activates the acylating agent.

  • Solvent: A non-polar, unreactive solvent like dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) is used to prevent reaction with the catalyst.

Experimental Protocol: Synthesis of 4'-tert-Butylacetophenone (as a related example)

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Acylation: Add a solution of tert-butylbenzene (1.0 eq) and acetyl chloride (1.05 eq) in dichloromethane dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature and monitor by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the 4'-tert-butylacetophenone.[19]

Friedel_Crafts_Acylation cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack Butoxybenzene Butoxybenzene SigmaComplex Sigma Complex Butoxybenzene->SigmaComplex AcylatingAgent Acetyl Chloride AcyliumIon Acylium Ion Intermediate AcylatingAgent->AcyliumIon Catalyst AlCl3 (Lewis Acid) Catalyst->AcyliumIon AcyliumIon->SigmaComplex Product Butoxyacetophenone (o/p mixture) SigmaComplex->Product Deprotonation Byproduct HCl + AlCl3

Friedel-Crafts Acylation Workflow

Analytical Separation and Characterization of Isomers

The successful synthesis and application of butoxyacetophenone isomers necessitate robust analytical methods for their separation and identification. Due to their structural similarities, a combination of chromatographic and spectroscopic techniques is often required.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for separating butoxyacetophenone isomers.

HPLC: Reversed-phase HPLC using a C18 column is a good starting point for the separation of these relatively nonpolar compounds.[7] The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to resolve all isomers in a single run. For particularly challenging separations of positional isomers, alternative stationary phases such as phenyl-hexyl or pentafluorophenyl (PFP) columns can provide enhanced selectivity through π-π interactions.[20]

GC-MS: GC-MS is a powerful tool for both separating and identifying volatile isomers. A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), can be used to separate the isomers based on their boiling points and interactions with the stationary phase.[21] The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for each isomer, allowing for their unambiguous identification.[22]

Experimental Protocol: HPLC Separation of Acetophenone Isomers (General Method)

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting gradient could be 50% acetonitrile increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve a mixture of the butoxyacetophenone isomers in the initial mobile phase composition.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Identify the peaks based on the retention times of individual isomer standards.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation of the synthesized isomers.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The chemical shifts and splitting patterns of the aromatic protons can distinguish between ortho, meta, and para isomers. The signals for the butyl group will also differ for the n-butyl, isobutyl, sec-butyl, and tert-butyl isomers.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments in the molecule, providing further confirmation of the isomeric structure.

  • IR Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present, such as the carbonyl (C=O) stretch of the ketone (typically around 1680 cm⁻¹) and the C-O stretch of the ether.

Comparative Biological Activity: A Frontier of Research

While extensive research exists on the biological activities of acetophenone derivatives in general, including their antimicrobial, anti-inflammatory, and cytotoxic properties, specific comparative studies on the full range of butoxyacetophenone isomers are limited.[6][23][24] This represents a significant opportunity for future research.

General Trends in Acetophenone Bioactivity:

  • Antimicrobial Activity: The presence of hydroxyl and other functional groups on the acetophenone ring has been shown to influence antimicrobial activity.[25]

  • Anti-inflammatory Activity: Many acetophenone derivatives exhibit anti-inflammatory properties, often through the inhibition of key signaling pathways.[2][26]

  • Cytotoxicity: The cytotoxic effects of acetophenones against various cancer cell lines have been investigated, with some derivatives showing promising anticancer potential.[17][27]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.[28]

  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of each butoxyacetophenone isomer for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 TreatCells Treat with Butoxyacetophenone Isomers Incubate1->TreatCells Incubate2 Incubate for 48h TreatCells->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Solubilize Formazan with DMSO Incubate3->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance AnalyzeData Calculate Cell Viability and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Sources

Comparative

A Researcher's Guide to Cross-Referencing 1-(4-Butoxyphenyl)ethanone Spectral Data with Public Databases

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a foundational pillar of scientific integrity. Spectroscopic techniques such as Mass Spectrometry (...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is a foundational pillar of scientific integrity. Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy provide the empirical fingerprints of molecular structures. However, raw spectral data, in isolation, is akin to an unread manuscript. Its true value is unlocked through meticulous cross-referencing with established, high-quality spectral databases. This guide provides a comprehensive framework for the validation of 1-(4-Butoxyphenyl)ethanone through a comparative analysis of its spectral data from leading public databases and outlines the rigorous experimental protocols necessary for generating reliable data.

Comparative Analysis of 1-(4-Butoxyphenyl)ethanone Spectral Data

The following tables summarize the key spectral data for 1-(4-Butoxyphenyl)ethanone (CAS No: 5736-89-0) compiled from prominent public databases: the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem. This side-by-side comparison allows for a robust validation of experimentally acquired data.

Table 1: ¹H NMR Spectral Data for 1-(4-Butoxyphenyl)ethanone

AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzDatabase Source
H-2', H-6'7.92Doublet8.9SDBS
H-3', H-5'6.91Doublet8.9SDBS
-OCH₂-4.03Triplet6.5SDBS
-COCH₃2.54Singlet-SDBS
-OCH₂CH ₂-1.78Multiplet-SDBS
-CH₂CH1.50Multiplet-SDBS
-CH₃0.98Triplet7.4SDBS

Table 2: ¹³C NMR Spectral Data for 1-(4-Butoxyphenyl)ethanone

AssignmentChemical Shift (δ) in ppmDatabase Source
C=O196.7SDBS
C-4'163.2SDBS
C-1'130.5SDBS
C-2', C-6'130.4SDBS
C-3', C-5'114.1SDBS
-OCH₂-67.9SDBS
-OCH₂C H₂-31.1SDBS
-C H₂CH₃19.2SDBS
-CH₃13.8SDBS
-C OCH₃26.3SDBS

Table 3: Mass Spectrometry (Electron Ionization) Data for 1-(4-Butoxyphenyl)ethanone

m/zRelative Intensity (%)Putative FragmentDatabase Source
19225[M]⁺NIST, SDBS
17715[M-CH₃]⁺NIST, SDBS
14910[M-C₃H₇]⁺NIST, SDBS
136100[M-C₄H₈]⁺NIST, SDBS
12185[HOC₆H₄CO]⁺NIST, SDBS
9320[C₆H₅O]⁺NIST, SDBS
4330[CH₃CO]⁺NIST, SDBS

Table 4: Infrared (IR) Spectral Data for 1-(4-Butoxyphenyl)ethanone

Wavenumber (cm⁻¹)AssignmentDatabase Source
2958, 2935, 2872C-H stretch (aliphatic)NIST, SDBS
1678C=O stretch (ketone)NIST, SDBS
1603, 1576, 1509C=C stretch (aromatic)NIST, SDBS
1254C-O stretch (aryl ether)NIST, SDBS
1171C-O stretch (ether)NIST, SDBS
839C-H out-of-plane bend (p-disubstituted)NIST, SDBS

Experimental Protocols for Spectral Data Acquisition

The integrity of spectral data is contingent upon meticulous experimental execution. The following protocols are designed to yield high-quality, reproducible data for the validation of 1-(4-Butoxyphenyl)ethanone.

Protocol 1: Acquiring High-Resolution ¹H and ¹³C NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of 1-(4-Butoxyphenyl)ethanone.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 1-(4-Butoxyphenyl)ethanone into a clean, dry vial.

    • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of CDCl₃ is predicated on its excellent solubilizing properties for a wide range of organic compounds and its well-defined residual solvent peak. TMS serves as the universal reference point (0 ppm) for chemical shifts.

    • Ensure complete dissolution of the sample, gently vortexing if necessary.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during data acquisition.

    • Shim the magnetic field to optimize its homogeneity across the sample. Modern spectrometers automate this process to achieve sharp, symmetrical peaks, which is essential for accurate integration and coupling constant determination.

    • Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum sensitivity.

  • ¹H NMR Spectrum Acquisition:

    • Set the spectral width to encompass the expected range of proton signals (e.g., 0-10 ppm).

    • Employ a standard 30° pulse angle to allow for a shorter relaxation delay without significant signal saturation.

    • Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

    • Use a relaxation delay of at least 1-2 seconds to allow for the relaxation of most protons back to their equilibrium state before the next pulse.

  • ¹³C NMR Spectrum Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Utilize a proton-decoupled pulse sequence to collapse C-H coupling, resulting in a spectrum with single lines for each unique carbon atom, simplifying interpretation.

    • Increase the number of scans significantly (e.g., 128 or more) to compensate for the low natural abundance of the ¹³C isotope.

    • Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure that quaternary carbons, which have longer relaxation times, are adequately detected.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the central peak of the CDCl₃ multiplet to 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both spectra to determine their precise chemical shifts.

Protocol 2: Acquiring the Electron Ionization Mass Spectrum

Objective: To obtain the electron ionization (EI) mass spectrum of 1-(4-Butoxyphenyl)ethanone to determine its molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 1-(4-Butoxyphenyl)ethanone (approximately 1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate. The choice of a volatile solvent is critical for efficient vaporization in the GC inlet.

  • GC-MS Instrument Setup:

    • Gas Chromatograph (GC):

      • Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal degradation (e.g., 250 °C).

      • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for this analyte.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation from any impurities and the solvent front.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at the standard 70 eV. This high energy ensures reproducible fragmentation patterns that are comparable to library spectra.

      • Mass Range: Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-300).

      • Ion Source Temperature: Typically set around 230 °C to prevent condensation of the analyte.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The compound will be separated on the GC column and subsequently introduced into the MS ion source.

    • Acquire the mass spectrum across the specified range.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern and compare the m/z values and relative intensities of the major fragment ions with database spectra.

Protocol 3: Acquiring the Attenuated Total Reflectance (ATR) FT-IR Spectrum

Objective: To obtain the infrared spectrum of solid 1-(4-Butoxyphenyl)ethanone to identify its functional groups.

Methodology:

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial as the instrument software will subtract this background from the sample spectrum, removing contributions from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the solid 1-(4-Butoxyphenyl)ethanone sample directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. This is essential for obtaining a strong signal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands and their corresponding wavenumbers.

    • Compare the peak positions with the database spectra to confirm the presence of expected functional groups (e.g., C=O, C-O, aromatic C=C).

Visualization of the Validation Workflow

The process of cross-referencing experimental spectral data with public databases for compound validation can be visualized as a systematic workflow.

Spectral_Data_Validation_Workflow cluster_experimental Experimental Data Acquisition cluster_processing Data Processing & Extraction cluster_database Database Cross-Referencing cluster_comparison Comparative Analysis exp_sample 1-(4-Butoxyphenyl)ethanone Sample nmr NMR Spectroscopy (¹H & ¹³C) exp_sample->nmr ms Mass Spectrometry (EI-GC-MS) exp_sample->ms ir Infrared Spectroscopy (ATR-FTIR) exp_sample->ir process_nmr Process NMR Data (Chemical Shifts, Multiplicities, J-Couplings) nmr->process_nmr process_ms Process MS Data (m/z Values, Intensities) ms->process_ms process_ir Process IR Data (Wavenumbers) ir->process_ir compare_nmr Compare NMR Data process_nmr->compare_nmr compare_ms Compare MS Data process_ms->compare_ms compare_ir Compare IR Data process_ir->compare_ir db_sdbs SDBS db_sdbs->compare_nmr db_sdbs->compare_ms db_sdbs->compare_ir db_nist NIST WebBook db_nist->compare_nmr db_nist->compare_ms db_nist->compare_ir db_pubchem PubChem db_pubchem->compare_nmr db_pubchem->compare_ms db_pubchem->compare_ir validation Compound Validation (Structure Confirmed) compare_nmr->validation compare_ms->validation compare_ir->validation caption Workflow for Spectral Data Cross-Referencing

Caption: Workflow for Spectral Data Cross-Referencing

The logical process of confirming a compound's identity involves a convergence of evidence from multiple analytical techniques, each cross-validated against established database entries.

Confirmation_Logic cluster_evidence Lines of Evidence cluster_interpretation Interpretation exp_mw Experimental MW matches Database MW mw_confirm Correct Molecular Formula exp_mw->mw_confirm exp_frag Experimental Fragmentation matches Database Fragmentation frag_confirm Consistent Substructures exp_frag->frag_confirm exp_shifts Experimental NMR Shifts match Database Shifts nmr_confirm Correct Connectivity & Stereochemistry exp_shifts->nmr_confirm exp_couplings Experimental J-Couplings match Database Couplings exp_couplings->nmr_confirm exp_fg Experimental IR Bands match Database Functional Groups ir_confirm Correct Functional Groups exp_fg->ir_confirm conclusion High-Confidence Structural Confirmation mw_confirm->conclusion frag_confirm->conclusion nmr_confirm->conclusion ir_confirm->conclusion caption Logical Flow for Compound Confirmation

Caption: Logical Flow for Compound Confirmation

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • PubChem. National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • PubChem Compound Summary for CID 79814, 1-(4-butoxyphenyl)ethanone. [Link]

  • NIST Chemistry WebBook, SRD 69, 4'-Butoxyacetophenone. [Link]

Validation

A Comparative Guide to the Purity Assessment of 1-(4-Butoxyphenyl)ethanone by Quantitative NMR

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 1-(4-Butoxyphenyl)ethanone, a key building block in medicinal chemistry. We will delve into the causality behind experimental choices, present supporting data, and offer field-proven insights to ensure a robust and self-validating purity assessment workflow.

The Critical Role of Purity in Drug Development

1-(4-Butoxyphenyl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects or alter the pharmacological profile of the API. Therefore, employing a precise and accurate analytical method for purity determination is not just a regulatory requirement but a scientific necessity.

Quantitative ¹H-NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic molecules.[3][4][5] Unlike chromatographic techniques that rely on response factors, qNMR offers a direct measurement based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3][6] This inherent stoichiometry allows for accurate quantification without the need for a specific reference standard of the analyte itself.

The Causality Behind Key Experimental Choices in qNMR

The reliability of a qNMR experiment hinges on a series of carefully considered parameters. Here, we dissect the rationale behind these choices for the analysis of 1-(4-Butoxyphenyl)ethanone.

1. Selection of the Internal Standard:

The choice of an internal standard (IS) is paramount for accurate qNMR.[7][8] An ideal IS should possess the following characteristics:

  • High Purity: The purity of the IS must be accurately known and certified.[7]

  • Chemical Stability: It should not react with the analyte, solvent, or trace impurities.[4][9]

  • Signal Separation: Its NMR signals must not overlap with those of the analyte or any expected impurities.[4][7]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[4][7]

  • Simple Spectrum: A simple spectrum with sharp singlets is preferable for accurate integration.[7]

For 1-(4-Butoxyphenyl)ethanone, maleic acid is a suitable internal standard. Its key advantages include a sharp singlet in a relatively clear region of the ¹H-NMR spectrum (around 6.3 ppm in DMSO-d₆), high purity, and good solubility in common NMR solvents.[4]

2. Choice of Solvent:

The deuterated solvent must completely dissolve both the analyte and the internal standard without reacting with either.[3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for 1-(4-Butoxyphenyl)ethanone and maleic acid due to its high dissolving power for a wide range of organic compounds and its relatively simple residual solvent peak.

3. Crucial NMR Parameters for Quantitation:

To ensure accurate and reproducible results, specific NMR acquisition parameters must be optimized:

  • Relaxation Delay (d1): This is arguably the most critical parameter in qNMR. The delay between pulses must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow for complete relaxation of all relevant protons.[8] Failure to do so will result in signal intensity variations and inaccurate quantification.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.

  • Number of Scans (ns): This is chosen to achieve an adequate signal-to-noise ratio (S/N > 150 is recommended) for the signals of interest, ensuring precise integration.[10]

  • Digital Resolution: A sufficient number of data points should be acquired to accurately define the shape of the NMR peaks.[11]

Experimental Workflow for qNMR Purity Assessment

The following diagram illustrates the logical flow of a qNMR experiment for determining the purity of 1-(4-Butoxyphenyl)ethanone.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh 1-(4-Butoxyphenyl)ethanone weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve both in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR parameters (d1, ns, pulse angle) transfer->setup acquire Acquire 1H-NMR spectrum setup->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR formula integrate->calculate

Caption: Workflow for purity assessment of 1-(4-Butoxyphenyl)ethanone by qNMR.

Step-by-Step qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 1-(4-Butoxyphenyl)ethanone into a clean vial using a microbalance.

    • Accurately weigh a suitable amount of the internal standard (e.g., maleic acid) to achieve a molar ratio of approximately 1:1 with the analyte.

    • Dissolve the weighed analyte and internal standard in a precise volume (e.g., 0.6 mL) of DMSO-d₆.

    • Vortex the solution until both components are fully dissolved and transfer it to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock and shim the instrument to obtain a homogeneous magnetic field.

    • Set the appropriate acquisition parameters, including a relaxation delay of at least 30 seconds (a conservative value to ensure full relaxation), a 90° pulse angle, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹H-NMR spectrum.

  • Data Processing and Purity Calculation:

    • Process the acquired spectrum using appropriate software, performing Fourier transformation, phasing, and baseline correction.

    • Carefully integrate a well-resolved signal of 1-(4-Butoxyphenyl)ethanone (e.g., the singlet of the acetyl group at ~2.5 ppm) and the singlet of the internal standard (maleic acid at ~6.3 ppm).

    • Calculate the purity using the following formula[3]:

      Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the internal standard

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, it is essential to understand its advantages and limitations in comparison to more traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Direct measurement based on the number of nuclei.[3]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Separation based on volatility and interaction with a stationary phase, with detection often by Flame Ionization (FID) or Mass Spectrometry (MS).
Reference Standard Requires a certified internal standard of a different compound.[4]Requires a certified reference standard of the analyte itself for accurate quantification.Requires a certified reference standard of the analyte.
Quantification Absolute quantification without a calibration curve.[3]Typically requires a calibration curve.Requires a calibration curve.
Detection of Impurities Detects all proton-containing impurities, including residual solvents and water.[12]May not detect impurities that lack a chromophore or co-elute with the main peak.[4][12]Limited to volatile and thermally stable impurities.
Sample Preparation Simple dissolution.Can involve more complex sample preparation and filtration.May require derivatization for non-volatile compounds.
Analysis Time Relatively fast per sample once the method is established.Can be time-consuming, especially with long run times.Generally faster than HPLC.
Cost Higher initial instrument cost.[13]Lower initial instrument cost.Lower initial instrument cost.
Selectivity for 1-(4-Butoxyphenyl)ethanone Impurities Can distinguish between structurally similar isomers if their proton signals are resolved. Potential impurities like starting materials (e.g., 4-butoxybenzoic acid) or by-products from Friedel-Crafts acylation can be identified and quantified if their signals are unique.Method development is required to ensure separation of all potential impurities. Isomeric impurities can be challenging to separate.Suitable for volatile impurities but may not be ideal for thermally labile or non-volatile by-products.
Hypothetical Data Comparison

To illustrate the comparative performance, consider the following hypothetical purity assessment of a batch of 1-(4-Butoxyphenyl)ethanone:

Analytical MethodPurity Value (%)Key Observations
qNMR 98.7 ± 0.2Detected and quantified 0.5% residual ethyl acetate and 0.3% of an unidentified aromatic impurity.
HPLC (UV Detection) 99.5 ± 0.3Did not detect the residual ethyl acetate. The aromatic impurity co-eluted with the main peak.
GC-FID 99.2 ± 0.4Detected the residual ethyl acetate but did not detect the non-volatile aromatic impurity.

This hypothetical data highlights the comprehensive nature of qNMR in providing a more accurate and complete purity profile by detecting a wider range of potential impurities.[12]

Conclusion: An Integrated Approach to Purity Assessment

For the comprehensive purity assessment of 1-(4-Butoxyphenyl)ethanone, quantitative ¹H-NMR stands out as a robust and accurate primary method. Its ability to provide direct, absolute quantification without the need for an analyte-specific reference standard, coupled with its capacity to detect a broad spectrum of impurities, makes it an invaluable tool in a regulated environment.

While HPLC and GC remain essential techniques for orthogonal verification and the analysis of specific types of impurities, qNMR offers a more holistic and often more accurate picture of a compound's purity. For drug development professionals aiming for the highest standards of quality and regulatory compliance, integrating qNMR into the analytical workflow is a scientifically sound and strategic decision. This approach, grounded in the principles of causality and self-validation, ensures the integrity of the data and, ultimately, the safety and efficacy of the final pharmaceutical product.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories. (2025-12-29). [Link]

  • Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry. [Link]

  • Quantitative NMR. Organic Primary Standards Group. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. ResearchGate. [Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. (2014-11-07). [Link]

  • Determination of standard sample purity using the high-precision H-1-NMR process. ResearchGate. (2025-08-06). [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. (2014-11-07). [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. (2014-10-08). [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. (2016-06-30). [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. (2014-10-08). [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Ethanone, 1-(4-butoxyphenyl)-. PubChem. [Link]

  • Ethanone, 1-(4-butoxyphenyl)- - Substance Details. US EPA. [Link]

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Comparative

A Comparative Guide to Orthogonal Analytical Techniques for the Validation of 4'-Butoxyacetophenone

For researchers, scientists, and drug development professionals, the rigorous validation of pharmaceutical ingredients is not merely a regulatory formality but a cornerstone of product quality, safety, and efficacy. This...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of pharmaceutical ingredients is not merely a regulatory formality but a cornerstone of product quality, safety, and efficacy. This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive validation of 4'-butoxyacetophenone, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). By employing methods that rely on different physicochemical principles, we can build a robust and self-validating system for quality assessment.[1][2]

This guide will delve into the practical application and comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Differential Scanning Calorimetry (DSC). The experimental protocols and data presented herein are designed to provide a clear, actionable framework for establishing the identity, purity, and thermal characteristics of 4'-butoxyacetophenone, in alignment with the principles outlined in the ICH Q2(R1) guidelines.[3][4][5]

High-Performance Liquid Chromatography (HPLC): The Primary Assay

HPLC is the workhorse of pharmaceutical analysis, offering high-resolution separation and quantification of the main component and any process-related impurities. A well-developed and validated HPLC method is central to a comprehensive quality control strategy.[6][7]

Causality Behind Experimental Choices

The selection of a reversed-phase C18 column is predicated on the non-polar nature of 4'-butoxyacetophenone, ensuring optimal retention and separation from potentially more polar impurities. The mobile phase, a gradient of acetonitrile and water, is chosen to provide a broad elution window, capable of separating compounds with a range of polarities. UV detection at 275 nm is selected based on the chromophoric nature of the acetophenone moiety, which exhibits a strong absorbance at this wavelength.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and data acquisition software is suitable for this analysis.[8][9]

  • Reagents and Sample Preparation:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 4'-Butoxyacetophenone reference standard and sample

    • Prepare a stock solution of the reference standard and sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) as follows: 0-20 min, 50-90% A; 20-25 min, 90% A; 25.1-30 min, 50% A.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 275 nm

    • Injection Volume: 10 µL

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, range, and robustness according to ICH Q2(R1) guidelines.[6][10]

Data Presentation: HPLC Validation Summary
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Peak purity index > 0.999No interference from blank or placebo at the retention time of the analyte.
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio of 10:10.3 µg/mL
Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weigh and dissolve sample/standard Filter Filter through 0.45 µm filter Prep->Filter Autosampler Inject 10 µL Filter->Autosampler Load vial Column C18 Column (30 °C) Autosampler->Column Detector UV Detector (275 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify Purity & Impurities Integration->Quantification

Caption: Workflow for purity and impurity analysis of 4'-butoxyacetophenone by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Separation Technique

GC-MS serves as an excellent orthogonal technique to HPLC, as it separates compounds based on their volatility and interaction with a different stationary phase, followed by mass-based detection. This is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved or detected by HPLC.[2][11]

Causality Behind Experimental Choices

The choice of a non-polar capillary column (e.g., DB-5ms) is suitable for the analysis of moderately polar compounds like 4'-butoxyacetophenone. The temperature programming allows for the separation of compounds with a range of boiling points. Electron ionization (EI) is a robust and widely used ionization technique that provides reproducible fragmentation patterns for compound identification.

Experimental Protocol: GC-MS
  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization source.[11]

  • Reagents and Sample Preparation:

    • Dichloromethane (GC grade)

    • 4'-Butoxyacetophenone reference standard and sample

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with a standard injection.[12] Quantify by comparing the peak area of the analyte to that of a known standard.

Data Presentation: GC-MS Impurity Profile
Retention Time (min)Compound IdentityArea %
8.24'-Butoxyacetophenone99.85
6.5Phenol0.05
7.1Acetophenone0.03
9.8Unknown Impurity 10.07
Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve sample in Dichloromethane Injector Inject 1 µL (Splitless) Prep->Injector Load vial GC_Column Capillary GC Column Injector->GC_Column MS_Detector Mass Spectrometer (EI) GC_Column->MS_Detector TIC Generate Total Ion Chromatogram MS_Detector->TIC Data Acquisition Mass_Spectra Extract Mass Spectra TIC->Mass_Spectra Library_Search Identify Compounds Mass_Spectra->Library_Search

Caption: Workflow for the identification and quantification of volatile impurities by GC-MS.

Fourier-Transform Infrared Spectroscopy (FTIR): Confirming Chemical Identity

FTIR spectroscopy provides a unique molecular fingerprint of a compound by measuring the absorption of infrared radiation by its chemical bonds.[13] It is an excellent technique for confirming the identity of 4'-butoxyacetophenone and for detecting the presence of functional groups that may indicate impurities.[13]

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation and is suitable for both solid and liquid samples. The spectral range of 4000-400 cm⁻¹ covers the characteristic vibrational frequencies of the functional groups present in 4'-butoxyacetophenone.

Experimental Protocol: FTIR-ATR
  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: Place a small amount of the 4'-butoxyacetophenone sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Compare the obtained spectrum with that of a reference standard. Key characteristic peaks should be identified and assigned to their corresponding functional groups.[14]

Data Presentation: Characteristic FTIR Peaks
Wavenumber (cm⁻¹)AssignmentExpected Vibration
~2960C-H stretchAliphatic (butoxy group)
~1680C=O stretchAromatic ketone
~1600, 1580C=C stretchAromatic ring
~1250C-O stretchEther linkage
~830C-H bendpara-substituted benzene ring
Logical Relationship: FTIR Spectral Interpretation

FTIR_Interpretation FTIR_Spectrum FTIR Spectrum of Sample ~2960 cm⁻¹ ~1680 cm⁻¹ ~1600 cm⁻¹ ~1250 cm⁻¹ ~830 cm⁻¹ Functional_Groups Identified Functional Groups Butoxy Group Aromatic Ketone Aromatic Ring Ether Linkage p-Substitution FTIR_Spectrum:p1->Functional_Groups FTIR_Spectrum:p2->Functional_Groups FTIR_Spectrum:p3->Functional_Groups FTIR_Spectrum:p4->Functional_Groups FTIR_Spectrum:p5->Functional_Groups Conclusion Identity Confirmed as 4'-Butoxyacetophenone Functional_Groups->Conclusion

Caption: Logical flow for confirming the chemical identity of 4'-butoxyacetophenone via FTIR.

Differential Scanning Calorimetry (DSC): Assessing Thermal Properties and Purity

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[15][16] It is used to determine the melting point, heat of fusion, and to estimate the purity of crystalline solids.[][18]

Causality Behind Experimental Choices

A controlled heating rate of 10 °C/min in an inert nitrogen atmosphere is a standard condition for DSC analysis that provides a good balance between resolution and analysis time. The use of a small sample size in a hermetically sealed aluminum pan ensures uniform heat transfer and prevents sample loss due to sublimation.

Experimental Protocol: DSC
  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 3-5 mg of the 4'-butoxyacetophenone sample into an aluminum pan and hermetically seal it.

  • Analytical Conditions:

    • Temperature Range: 25 °C to 200 °C

    • Heating Rate: 10 °C/min

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min

  • Data Analysis: Determine the onset temperature of the melting endotherm, which corresponds to the melting point. Calculate the heat of fusion (ΔHfus) by integrating the peak area. Purity can be estimated using the van't Hoff equation.[18]

Data Presentation: Thermal Analysis Data
ParameterIllustrative Result
Melting Point (Onset) 48.5 °C
Heat of Fusion (ΔHfus) 145 J/g
Purity (by van't Hoff) 99.8%
Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_data Data Analysis Prep Weigh 3-5 mg of sample Seal Hermetically seal in Al pan Prep->Seal Heating Heat at 10 °C/min under N₂ Seal->Heating Place in DSC cell Detection Measure Heat Flow Heating->Detection Thermogram Generate Thermogram Detection->Thermogram Signal Output Analysis Determine Melting Point, ΔHfus, and Purity Thermogram->Analysis

Caption: Workflow for the thermal analysis of 4'-butoxyacetophenone using DSC.

Comparative Summary and Conclusion

The validation of 4'-butoxyacetophenone is most robustly achieved through the synergistic use of orthogonal analytical techniques. Each method provides a unique and complementary piece of information, culminating in a comprehensive understanding of the material's quality.

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV Liquid chromatography with UV detectionPurity, impurity profile, quantificationHigh resolution, quantitative, widely availableMay not detect non-UV active or volatile impurities
GC-MS Gas chromatography with mass spectrometryIdentification and quantification of volatile impuritiesHigh sensitivity, definitive identification by massNot suitable for non-volatile or thermally labile compounds
FTIR-ATR Infrared spectroscopyChemical identity, functional group analysisFast, non-destructive, provides structural informationNot quantitative, may not distinguish between isomers
DSC Thermal analysisMelting point, heat of fusion, purity estimationProvides information on solid-state properties, purityOnly applicable to crystalline solids, purity estimation is an approximation

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]

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  • FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel)... ResearchGate. [Link]

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  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

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  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. WHO. [Link]

  • A Review on Step-by-Step Analytical Method Validation. IOSRPHR. [Link]

  • Thermal Analysis (DSC,DTA).pptx. Slideshare. [Link]

  • Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. ResearchGate. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. [Link]

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  • PHYTOCHEMICAL SCREENING AND GC–MS ANALYSIS OF BIOACTIVE COMPOUNDS PRESENT IN ETHANOLIC LEAVES EXTRACT OF AN ENDEMIC PLANT CHIO. International Journal of Pharmaceutical Sciences and Research. [Link]

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Validation

A Senior Application Scientist's Guide to the Biological Activity of Acetophenone Derivatives

Abstract Acetophenone derivatives, a versatile class of phenolic compounds, are gaining significant traction in therapeutic research due to their broad spectrum of biological activities.[1][2] Found in numerous plant fam...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Acetophenone derivatives, a versatile class of phenolic compounds, are gaining significant traction in therapeutic research due to their broad spectrum of biological activities.[1][2] Found in numerous plant families and fungi, these compounds serve as crucial precursors for drug development, exhibiting promising antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.[1] This guide provides a comparative analysis of various acetophenone derivatives, supported by experimental data, to assist researchers and drug development professionals in navigating this promising chemical space. We will delve into structure-activity relationships, present detailed experimental protocols for activity assessment, and explore the underlying mechanisms of action.

Introduction to Acetophenones

Acetophenones are organic compounds characterized by an acetyl group attached to a benzene ring.[2] Their chemical scaffold is amenable to various substitutions on the phenyl ring, leading to a diverse library of derivatives with distinct pharmacological profiles. The nature and position of these substituents—such as hydroxyl (-OH), methoxy (-OCH3), nitro (-NO2), and halogens—critically influence their biological efficacy.[2][3] Naturally occurring acetophenones like paeonol and apocynin have a long history in folk medicine and are now being rigorously studied for their therapeutic potential in modern drug discovery.[1]

Comparative Analysis of Biological Activities

The therapeutic potential of acetophenone derivatives spans several key areas. This section compares the performance of various derivatives based on their reported biological activities, supported by quantitative data where available.

Antimicrobial Activity

Acetophenone derivatives have demonstrated notable activity against a range of Gram-positive and Gram-negative bacteria.[3][4] The efficacy is largely dependent on the substitution pattern on the aromatic ring.

Structure-Activity Relationship (SAR) Insights: The antibacterial activity of acetophenones is influenced by spatial, electronic, and topological descriptors.[3] Studies have shown that derivatives with electron-withdrawing groups (e.g., nitro) or halogens (e.g., bromo) often exhibit enhanced activity.[3][4] For instance, 4-nitroacetophenone was identified as a potent agent against several bacterial strains.[3] Furthermore, the presence of hydroxyl groups can contribute to antibacterial effects, possibly by disrupting bacterial cell membranes or inhibiting essential enzymes.[4]

Comparative Data: Antibacterial Activity

Compound/DerivativeTest OrganismActivity (Zone of Inhibition in mm)Reference
2-hydroxy, 4-bromoacetophenone derivative (4)E. coli16[4]
2-hydroxy, 4-bromoacetophenone derivative (4)K. pneumoniae18[4]
2-hydroxy, 4-methoxyacetophenone derivative (5)E. coli15[4]
Amoxicillin (Standard)E. coli12[4]
Cefazoline (Standard)E. coli10[4]

Note: The data indicates that certain hydroxyacetophenone derivatives show greater antibacterial activity against E. coli than standard antibiotics like Amoxicillin and Cefazoline.[4]

Antioxidant Activity

The antioxidant capacity of acetophenone derivatives is a key feature, primarily attributed to their ability to scavenge free radicals.[2][5] This activity is significantly enhanced by the presence of hydroxyl (-OH) groups on the phenyl ring.[2]

Structure-Activity Relationship (SAR) Insights: The position of the hydroxyl group is a critical determinant of antioxidant strength. It is hypothesized that 4'-hydroxyacetophenone exhibits stronger antioxidant activity than 2'-hydroxyacetophenone.[6] This is because the ortho-positioned hydroxyl group in the 2'-isomer can form an intramolecular hydrogen bond with the acetyl group's carbonyl oxygen, which may hinder the donation of a hydrogen atom to a free radical.[6] In contrast, the para-positioned hydroxyl group in the 4'-isomer allows for more favorable hydrogen donation and the formation of a stable phenoxyl radical through electron delocalization.[6]

Comparative Data: Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 (µM)Reference
2,4-Dihydroxyacetophenone benzoylhydrazoneMost potent radical scavenger[2]
Benzylideneacetophenone (Chalcone) derivative 1m2.38[7]
Benzylideneacetophenone (Chalcone) derivative 1l3.08[7]

IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Anticancer Activity

Several acetophenone derivatives have been investigated for their cytotoxic effects against various cancer cell lines, with some demonstrating significant potential.[1][8] The mechanisms often involve inducing apoptosis (programmed cell death) and inhibiting cell proliferation.[1]

Structure-Activity Relationship (SAR) Insights: Chalcones, which are benzylideneacetophenone derivatives, are a well-known class of compounds with potent anticancer properties.[8][9] Their activity is attributed to the α,β-unsaturated keto function, which can interact with biological nucleophiles.[8] For example, certain derivatives have been shown to induce apoptosis in prostate cancer cells by inhibiting proteasomal activity.[9]

Comparative Data: Cytotoxic Activity against MCF-7 (Breast Cancer) Cells

CompoundIC50 (µM)Reference
Acrovestone (86)25.6[1]
Acetophenone derivative (81)33.5[1]
Acronyculatin P (78)40.4[1]
Acetophenone derivative (84)46.3[1]
Acronyculatin P (77)56.8[1]
Anti-inflammatory Activity

Certain acetophenones, such as paeonol and apocynin, exhibit anti-inflammatory properties without significant side effects, making them attractive candidates for drug synthesis.[1] The mechanism often involves the modulation of key inflammatory signaling pathways.[10][11]

Structure-Activity Relationship (SAR) Insights: For benzylideneacetophenone derivatives, the presence of electron-donating groups like amino (-NH2), methoxy (-OCH3), or ethoxy (-OC2H5) at the para-position of the aromatic rings enhances anti-inflammatory activity.[7][12] This enhanced activity is often linked to their ability to scavenge free radicals, thereby inhibiting lipid peroxidation, a key process in inflammation.[12] Some derivatives also exert their effect by inhibiting enzymes like cyclooxygenase (COX-2).[13]

Comparative Data: Anti-inflammatory Activity

CompoundActivity (% Inhibition of Edema)Reference
Benzylideneacetophenone derivative 1m75.8%[7]
Benzylideneacetophenone derivative 1l74.2%[7]
Benzylideneacetophenone derivative 1e70.1%[7]
Indomethacin (Standard)76.5%[7]

Experimental Protocols & Methodologies

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activities of acetophenone derivatives.

General Experimental Workflow

The evaluation of a novel acetophenone derivative typically follows a structured workflow, from initial screening to mechanistic studies. This systematic approach ensures that promising candidates are efficiently identified and characterized.

G A Compound Synthesis / Procurement B Primary Biological Screening (e.g., Antimicrobial, Antioxidant) A->B C Dose-Response Studies (Determine IC50 / MIC) B->C Active 'Hits' D Cytotoxicity Assays (e.g., MTT on normal cell lines) C->D E Enzyme Inhibition Assays (e.g., COX-2, AChE) D->E Potent & Safe Leads F Signaling Pathway Analysis (e.g., Western Blot for NF-κB) E->F

Caption: General workflow for evaluating the biological activity of acetophenone derivatives.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[14][15]

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard.[15]

  • Serial Dilution: Perform a two-fold serial dilution of the acetophenone derivative in a 96-well microtiter plate containing a suitable broth medium.[14]

  • Inoculation: Add the prepared microbial suspension to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15] A growth indicator like resazurin can be used for clearer visualization.[14]

Protocol: Antioxidant Activity (DPPH Radical Scavenging Assay)

This is a rapid spectrophotometric method to assess antioxidant potential.[16]

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[2][16] The working solution should have an absorbance of approximately 1.0 at 517 nm.[16]

  • Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH working solution.[2][17]

  • Incubation: Incubate the plate in the dark at room temperature for about 30 minutes.[2][17]

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm using a microplate reader.[16]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100.[16] The IC50 value is then determined from a plot of scavenging percentage against compound concentration.

Protocol: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for measuring cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere for 24 hours.[18]

  • Compound Treatment: Treat the cells with serial dilutions of the acetophenone derivative for a specified period (e.g., 24-72 hours).[18][19]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[18] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[18][20]

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Measure the absorbance of the purple solution, typically between 550 and 600 nm, using a microplate reader.[18] The intensity of the color is proportional to the number of viable cells.[18]

Mechanistic Insights: Signaling Pathways

Understanding the molecular mechanisms by which acetophenone derivatives exert their effects is crucial for rational drug design. Many of their anti-inflammatory and anticancer activities are linked to the modulation of key cellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation.[10][11] Dysregulated NF-κB signaling is implicated in many inflammatory diseases.[10][21] Certain acetophenone derivatives can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes like cytokines and chemokines.[11]

G cluster_cytoplasm Cytoplasm cluster_inactive cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor 1. Activation IKK IKK Complex Receptor->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylates IkB->IkB 4. Degradation NFkB_complex p65 p50 NFkB_p50 p50 NFkB_p65 p65 NFkB_complex_nuc p65 p50 NFkB_complex->NFkB_complex_nuc Translocation Nucleus Nucleus Gene Pro-inflammatory Gene Expression (Cytokines, COX-2) Acetophenone Acetophenone Derivative Acetophenone->IKK Inhibits NFkB_complex_nuc->Gene 5. Binds DNA & Initiates Transcription

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by acetophenone derivatives.

Conclusion and Future Directions

Acetophenone derivatives represent a rich and diverse class of compounds with significant therapeutic potential. Their proven antimicrobial, antioxidant, anticancer, and anti-inflammatory activities make them compelling leads for drug discovery. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships. Future research should focus on synthesizing novel derivatives with enhanced potency and selectivity, elucidating their precise mechanisms of action, and evaluating their safety and efficacy in preclinical models. The experimental frameworks provided in this guide offer a robust starting point for researchers aiming to contribute to this exciting and rapidly evolving field.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(4-Butoxyphenyl)ethanone

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with esse...

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of 1-(4-Butoxyphenyl)ethanone (CAS No. 5736-89-0). Adherence to these protocols is critical not only for laboratory safety but also for environmental stewardship and regulatory compliance.

The procedures outlined below are grounded in established safety protocols and waste management regulations, ensuring a self-validating system of laboratory practice. The causality behind each step is explained to foster a deeper understanding of safe chemical handling.

Hazard Assessment and Chemical Profile

Before handling or disposing of any chemical, a thorough understanding of its properties and associated hazards is paramount. 1-(4-Butoxyphenyl)ethanone is an aromatic ketone whose profile dictates the necessary precautions for its disposal.

According to safety data sheets and chemical databases, 1-(4-Butoxyphenyl)ethanone is classified as a skin and eye irritant.[1][2] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals identifies it with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

This irritant nature necessitates the use of appropriate Personal Protective Equipment (PPE) at all stages of handling and disposal. While not classified as acutely toxic or having significant environmental hazards listed, it must be treated as a regulated chemical waste stream due to its irritant properties and to prevent environmental contamination.[2]

Table 1: Key Properties and Hazards of 1-(4-Butoxyphenyl)ethanone

PropertyValueSource
CAS Number 5736-89-0[2]
Molecular Formula C₁₂H₁₆O₂[2]
Molecular Weight 192.25 g/mol [2]
Appearance White, low melting solid[2]
GHS Hazard Codes H315, H319[2]
GHS Pictogram Irritant (Exclamation Mark)[2]
Primary Hazards Skin Irritant, Serious Eye Irritant[1][2]

The Disposal Decision Workflow

The proper disposal route for 1-(4-Butoxyphenyl)ethanone is determined by its state (pure, in solution, or contaminated) and the quantity to be discarded. Under no circumstances should this chemical be disposed of down the sink or in general waste.[3] Laboratory chemical waste is highly regulated by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) in the United States.[4] The following diagram illustrates the decision-making process for its disposal.

G start Start: 1-(4-Butoxyphenyl)ethanone Waste waste_type Determine Waste Type: - Unused/Expired Product - Contaminated Labware - Reaction Mixture/Solution start->waste_type is_empty Is the container empty? collect Collect in a Designated Hazardous Waste Container is_empty->collect No (Residual Product) triple_rinse Triple rinse container with a suitable solvent (e.g., ethanol or acetone) is_empty->triple_rinse Yes waste_type->is_empty Container only waste_type->collect Chemical waste label_container Label Container: 'Hazardous Waste' '1-(4-Butoxyphenyl)ethanone' 'Irritant' Date & PI Name collect->label_container storage Store in Satellite Accumulation Area (SAA) Away from incompatibles label_container->storage pickup Arrange for Pickup by Licensed Waste Disposal Vendor storage->pickup collect_rinsate Collect all rinsate as hazardous waste triple_rinse->collect_rinsate defaced_container Deface original label and dispose of empty, rinsed container in appropriate lab glass or plastic recycling triple_rinse->defaced_container collect_rinsate->collect

Caption: Disposal decision workflow for 1-(4-Butoxyphenyl)ethanone.

Step-by-Step Disposal Protocol: Chemical Waste

This protocol applies to unused, expired, or contaminated 1-(4-Butoxyphenyl)ethanone, including solutions and reaction mixtures containing the compound.

I. Personal Protective Equipment (PPE) Preparation:

  • Rationale: To prevent skin and eye contact due to the chemical's irritant properties.

  • Procedure:

    • Wear standard laboratory attire (closed-toe shoes, long pants, lab coat).

    • Don chemical-resistant gloves (nitrile is suitable for incidental contact).

    • Wear safety glasses with side shields or goggles.

II. Waste Collection:

  • Rationale: To safely contain the chemical waste and prevent mixing with incompatible substances. Federal regulations require hazardous waste to be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Procedure:

    • Obtain a dedicated hazardous waste container that is chemically compatible with ketones and any solvents used. A high-density polyethylene (HDPE) container is a common choice.

    • Ensure the container is in good condition with a secure, screw-top lid.

    • Carefully transfer the 1-(4-Butoxyphenyl)ethanone waste into the container using a funnel. Avoid splashing.

    • Do not mix this waste with incompatible chemical streams, such as strong acids or bases.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[5]

    • Securely close the container lid immediately after adding waste.

III. Labeling and Storage:

  • Rationale: Proper labeling is a strict regulatory requirement for tracking and ensuring safe handling by all personnel, including waste management technicians.[4]

  • Procedure:

    • Affix a hazardous waste label to the container.

    • Clearly write the following information:

      • The words "Hazardous Waste."

      • The full chemical name: "1-(4-Butoxyphenyl)ethanone."

      • List any other components or solvents in the mixture.

      • Indicate the hazard: "Irritant."

      • The date the first drop of waste was added.

      • The name of the Principal Investigator or research group.

    • Store the labeled container in your laboratory's designated Satellite Accumulation Area (SAA). This area must be under the control of laboratory personnel.

IV. Final Disposal:

  • Rationale: Hazardous waste must be managed and disposed of by professionals to ensure it is handled in an environmentally sound and compliant manner.

  • Procedure:

    • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EH&S) department.

    • EH&S will then arrange for a licensed waste disposal company to collect the material.[1] The ultimate disposal method will likely be controlled incineration at a permitted facility.[3]

Step-by-Step Disposal Protocol: Empty Containers

An "empty" container that once held a hazardous chemical is still considered hazardous waste until properly decontaminated.

I. Decontamination:

  • Rationale: To remove residual chemical, rendering the container non-hazardous. The cleaning solvent (rinsate) must be captured as it is now considered hazardous waste.

  • Procedure:

    • Wearing appropriate PPE, choose a solvent that readily dissolves 1-(4-Butoxyphenyl)ethanone, such as ethanol or acetone.

    • Pour a small amount of the solvent into the empty container.

    • Secure the cap and swirl the container to rinse all interior surfaces.

    • Pour the rinsate into your designated "1-(4-Butoxyphenyl)ethanone" or a compatible organic solvent hazardous waste container.

    • Repeat this rinsing process two more times for a total of three rinses. This "triple-rinsing" is a standard procedure for decontaminating chemical containers.

II. Final Container Disposal:

  • Rationale: Once decontaminated, the container can often be disposed of as non-hazardous waste or recycled.

  • Procedure:

    • Completely deface or remove the original manufacturer's label to avoid confusion.

    • Allow the container to air dry completely in a fume hood.

    • Dispose of the clean, dry, and defaced container in the appropriate laboratory glass or plastic recycling bin, in accordance with your institution's policies.

By diligently following these procedures, researchers can ensure the safe and compliant disposal of 1-(4-Butoxyphenyl)ethanone, upholding the principles of scientific integrity and responsibility from the benchtop to the final waste destination.

References

  • TCI Chemicals. (2025, January 31). Safety Data Sheet.
  • BASF Agro. (n.d.). Safety data sheet.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • ECHEMI. (n.d.). 1-[4-(Acetyloxy)phenyl]ethanone SDS, 13031-43-1 Safety Data Sheets.
  • ChemScene. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 1-(5-Chloro-2-isobutoxyphenyl)ethanone Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET.
  • TCI America. (2024, December 13). 4-(4-Acetoxyphenyl)-2-butanone - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). High Purity 1 Ethan - Premium Quality for Various Applications.
  • United States Environmental Protection Agency. (1990, September 7). Letter to Marcia H. Diamond.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Butoxyphenyl)ethanone

This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1-(4-Butoxyphenyl)ethanone (CAS No. 5736-89-0).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-tested guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1-(4-Butoxyphenyl)ethanone (CAS No. 5736-89-0). As researchers and drug development professionals, our commitment to safety is paramount. This guide moves beyond mere compliance, embedding a deep understanding of the causality behind each safety protocol to foster a self-validating culture of laboratory safety.

Hazard Analysis: The 'Why' Behind the Protection

Understanding the intrinsic hazards of a chemical is the foundation of effective PPE selection. 1-(4-Butoxyphenyl)ethanone is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our safety protocols.[1]

  • H315: Causes skin irritation. This indicates that direct contact with the substance can lead to inflammatory reactions, redness, or dermatitis. Therefore, an impermeable barrier between the chemical and the skin is mandatory.

  • H319: Causes serious eye irritation. [1][2] The chemical can cause significant, potentially damaging, irritation upon contact with eye tissue. This necessitates robust protection that prevents not only direct splashes but also contact from contaminated hands.

  • H335: May cause respiratory irritation. [1] Inhalation of dust or vapors can irritate the respiratory tract. This hazard underscores the importance of engineering controls and, where necessary, respiratory protection.

These classifications are not abstract warnings; they are directives that dictate the minimum level of protection required to handle this compound safely.

Core PPE Requirements: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling 1-(4-Butoxyphenyl)ethanone.

Operational Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Benchtop Use (e.g., <10g, non-aerosolizing tasks)Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[3][4][5]Nitrile or neoprene gloves. Inspect for integrity before each use.Standard laboratory coat (fully buttoned) with long sleeves.Work within a certified chemical fume hood.[3]
Large-Scale Operations or Splash/Aerosol Potential (e.g., >10g, heating, sonicating)Face shield worn over chemical splash goggles.Chemical-resistant gloves (e.g., butyl rubber) with sufficient thickness and breakthrough time.[6]Chemical-resistant apron worn over a laboratory coat.Mandatory use of a certified chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator is required.[2][3][7]

Procedural Protocols: Ensuring Self-Validating Safety

Adherence to established procedures for donning, doffing, and handling PPE is as critical as the equipment itself. The following workflow and step-by-step guides are designed to be a self-validating system, minimizing the risk of contamination.

Pre-Operational Safety Workflow

Before any procedure involving 1-(4-Butoxyphenyl)ethanone begins, every researcher must conduct a pre-operational safety check. This workflow ensures all safety parameters are verified before exposure is possible.

A Assess Task: Scale & Exposure Potential B Consult Safety Data Sheet (SDS) A->B Always First C Select Appropriate PPE (Refer to Table 1) B->C Based on Hazards D Verify Engineering Controls: Fume Hood Airflow C->D E Locate & Verify Emergency Equipment: Eyewash, Safety Shower, Spill Kit D->E If Pass H STOP Resolve Issues Before Proceeding D->H If Fail F Don PPE Following Protocol E->F If Pass E->H If Fail G Proceed with Chemical Handling F->G

Caption: Pre-operational safety check workflow.

Experimental Protocol: PPE Donning Sequence

The order in which PPE is put on is crucial to ensure a proper seal and protection.

  • Lab Coat/Apron: Don the primary body protection first.

  • Respiratory Protection (if required): If a respirator is necessary, perform a seal check according to the manufacturer's instructions.

  • Eye and Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the sleeves of the lab coat to create a seal.

Experimental Protocol: PPE Doffing (Removal) Sequence

The doffing sequence is arguably the most critical step to prevent self-contamination. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Gloves: Remove the first glove by grasping the cuff and peeling it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of them immediately in a designated hazardous waste container.[8]

  • Face Shield/Apron: Remove any secondary, highly contaminated items next.

  • Goggles: Remove eye protection from the back of the head by handling the strap, avoiding touching the front surface.

  • Lab Coat: Remove the lab coat by rolling it down the arms and turning it inside out. Hang it in its designated location or dispose of it if it's a disposable type.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after all PPE has been removed.[2][9][10]

Decontamination and Disposal Plan

Contaminated PPE is hazardous waste. An operational plan for its disposal is a non-negotiable part of the experimental protocol.

  • Personal Exposure:

    • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[2][3][9] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Contaminated PPE Disposal:

    • All disposable PPE (gloves, aprons) that has come into contact with 1-(4-Butoxyphenyl)ethanone must be disposed of in a clearly labeled hazardous waste container.

    • Do not discard contaminated items in regular trash receptacles.

    • Reusable PPE, such as goggles and face shields, must be decontaminated according to standard laboratory procedures before reuse.

    • Contaminated clothing must be removed immediately and washed separately before reuse.[6][7]

By integrating this comprehensive PPE strategy into your daily workflow, you build a resilient safety culture that protects not only yourself but your entire team.

References

  • National Center for Biotechnology Information (NCBI), PubChem. Ethanone, 1-(4-butoxyphenyl)-. Available from: [Link]

  • California Department of Pesticide Regulation. Appendix 1--Personal Protective Equipment Requirements. Available from: [Link]

  • CHEMM (Chemical Hazards Emergency Medical Management). Personal Protective Equipment (PPE). Available from: [Link]

  • University of Kentucky. Personal Protective Equipment -- Kentucky Pesticide Safety Education. Available from: [Link]

Sources

Retrosynthesis Analysis

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